molecular formula C9H9NO4 B040613 5-Acetyl-2-amino-4-hydroxybenzoic acid CAS No. 115651-29-1

5-Acetyl-2-amino-4-hydroxybenzoic acid

Cat. No.: B040613
CAS No.: 115651-29-1
M. Wt: 195.17 g/mol
InChI Key: RFJGMYWLVDNFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-amino-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-amino-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4(11)5-2-6(9(13)14)7(10)3-8(5)12/h2-3,12H,10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJGMYWLVDNFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379568
Record name 5-acetyl-2-amino-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115651-29-1
Record name 5-acetyl-2-amino-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic acid: Core Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Acetyl-2-amino-4-hydroxybenzoic acid (CAS No. 115651-29-1), a member of the medicinally significant aminohydroxybenzoic acid family. Due to a notable lack of published experimental data for this specific compound, this document leverages available information on structurally analogous molecules to infer potential characteristics and guide future research. This guide summarizes known identifiers, proposes a synthetic pathway, and outlines potential experimental workflows for characterization, serving as a foundational resource for researchers interested in this molecule.

Introduction

This compound is an organic compound featuring a substituted benzene ring with carboxylic acid, hydroxyl, amino, and acetyl functional groups. It belongs to the broader class of aminohydroxybenzoic acids, a scaffold that is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Compounds containing this scaffold are recognized for diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[1] The strategic placement of functional groups on the aromatic ring allows for a variety of intermolecular interactions, which are critical for binding to biological targets.[1]

This guide aims to consolidate the currently available information on this compound and to provide a predictive framework for its properties and synthesis based on closely related compounds.

Chemical and Physical Properties

PropertyValue for this compoundValue for 5-acetamido-2-hydroxybenzoic acid (for comparison)
CAS Number 115651-29-151-59-2[2]
Molecular Formula C₉H₉NO₄[3]C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [3]195.17 g/mol [2]
Melting Point Data not available228.0 - 230.0 °C[4]
Boiling Point Data not availableData not available
Solubility Data not availableInsoluble in dichloromethane, chloroform, and hexane.[4]

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound have not been found in the public domain. However, the spectral data for 5-acetamido-2-hydroxybenzoic acid can provide insight into the expected spectral characteristics.

¹H NMR Data for 5-acetamido-2-hydroxybenzoic acid (300 MHz, DMSO-d₆) δ (ppm): [4]

  • 9.87 (1H, s, NH)

  • 8.08 (1H, d, J = 2.7 Hz, H6)

  • 7.64 (1H, dd, J = 9.3 and 2.7 Hz, H-4)

  • 6.89 (1H, d, J = 9.0 Hz, H-3)

  • 2.00 (3H, s, CH₃, C-8)

¹³C NMR Data for 5-acetamido-2-hydroxybenzoic acid (75 MHz; DMSO-d₆) δ (ppm): [4]

  • 171.97 (COOH, C-7)

  • 168.22 (CONH, C-8)

  • 157.16 (C-2)

  • 131.28 (C-5)

  • 127.54 (C-6)

  • 120.54 (C-4)

  • 117.30 (C-3)

  • 112.52 (C-1)

  • 23.94 (CH₃, C-9)

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established chemical transformations of analogous compounds. The acylation of aminosalicylic acids is a common method for introducing acetyl groups.[1]

Proposed Synthetic Pathway

A potential synthesis could involve the Friedel-Crafts acylation of a suitably protected 2-amino-4-hydroxybenzoic acid derivative. Alternatively, a more direct approach might involve the selective acetylation of 4-amino-2-hydroxybenzoic acid, though regioselectivity could be a challenge. A more likely precursor would be 2,4-dihydroxybenzoic acid, which could undergo nitration, acetylation, and subsequent reduction of the nitro group.

A generalized protocol for the N-acylation of an aminosalicylic acid, which could be adapted, is as follows:

General Protocol for N-Acylation of Aminosalicylic Acid: [4]

  • Dissolve the starting aminosalicylic acid in a suitable solvent (e.g., water or ethyl acetate).

  • Add a base (e.g., potassium carbonate) to act as a catalyst and acid scavenger.[4]

  • Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride) to the reaction mixture.

  • Stir the reaction at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following acidification of the reaction mixture.

  • The crude product can be purified by recrystallization from an appropriate solvent.

It is crucial to note that this is a generalized procedure and would require optimization for the specific synthesis of this compound.

G Proposed Synthetic Pathway for this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product 2-Amino-4-hydroxybenzoic acid 2-Amino-4-hydroxybenzoic acid Acylation Acylation 2-Amino-4-hydroxybenzoic acid->Acylation Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride->Acylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Acylation Solvent (e.g., Ethyl Acetate) Solvent (e.g., Ethyl Acetate) Solvent (e.g., Ethyl Acetate)->Acylation This compound This compound Acylation->this compound

Caption: Proposed synthesis of this compound.

Experimental Workflow for Characterization

Once synthesized, a standard workflow would be employed to confirm the structure and purity of this compound.

G Experimental Workflow for Characterization cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physical Properties Crude Product Crude Product Purification (Recrystallization / Chromatography) Purification (Recrystallization / Chromatography) Crude Product->Purification (Recrystallization / Chromatography) Pure Compound Pure Compound Purification (Recrystallization / Chromatography)->Pure Compound NMR (1H, 13C) NMR (1H, 13C) Pure Compound->NMR (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) Pure Compound->Mass Spectrometry (MS) Infrared Spectroscopy (IR) Infrared Spectroscopy (IR) Pure Compound->Infrared Spectroscopy (IR) HPLC/UPLC HPLC/UPLC Pure Compound->HPLC/UPLC Melting Point Analysis Melting Point Analysis Pure Compound->Melting Point Analysis Solubility Studies Solubility Studies Pure Compound->Solubility Studies

Caption: Workflow for the characterization of a synthesized compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to the established biological importance of its structural class. However, a clear gap exists in the scientific literature regarding its fundamental physicochemical properties and established synthetic protocols. This guide has provided the known foundational information and has bridged some of the knowledge gaps by drawing comparisons with a structurally related compound.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: Development and publication of a reliable synthetic method for this compound, followed by full characterization of its physical and spectral properties.

  • Biological Screening: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of the aminohydroxybenzoic acid scaffold.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore how modifications to the functional groups impact biological activity.

The information presented herein serves as a starting point for researchers to begin their investigation into this promising, yet understudied, chemical entity.

References

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115651-29-1

This technical guide provides a comprehensive overview of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a thorough profile.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that some values are predicted based on the properties of analogous compounds due to a lack of direct experimental determination in publicly available literature.

PropertyValueSource/Method
Molecular Formula C₉H₉NO₄-
Molecular Weight 195.17 g/mol [1][2]
Appearance Pale Yellow to Yellow Brown Solid[3]
Melting Point Not Reported (Analog: 5-acetyl-2-hydroxybenzoic acid melts at 215-216 °C)-
Boiling Point Not Reported-
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO (inferred from related aminobenzoic acids).Inferred
pKa Not Reported (Analog: 4-aminobenzoic acid has a pKa of ~2.4 for the carboxyl group and ~4.9 for the amino group).Inferred

Spectroscopic Data (Predicted)

TechniquePredicted Characteristics
¹H NMR Aromatic protons (2H), acetyl group protons (3H, singlet), amino group protons (2H, broad singlet), hydroxyl group proton (1H, broad singlet), and carboxylic acid proton (1H, broad singlet).
¹³C NMR Carbonyl carbons of the acetyl and carboxylic acid groups, aromatic carbons, and the methyl carbon of the acetyl group.
IR Spectroscopy Characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H (amino), C=O (acetyl and carboxylic acid), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (195.17 g/mol ).

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible and efficient synthetic route is the Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid. This method is a well-established reaction for introducing an acetyl group onto an aromatic ring.

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-amino-4-hydroxybenzoic acid

  • Acetyl chloride or acetic anhydride (acylating agent)

  • Anhydrous aluminum chloride (Lewis acid catalyst)

  • Anhydrous nitrobenzene or dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Distilled water

  • Anhydrous magnesium sulfate (drying agent)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

  • Substrate Addition: To this mixture, add 2-amino-4-hydroxybenzoic acid portion-wise, maintaining the low temperature. The amino and hydroxyl groups on the starting material are activating and will direct the acylation to the ortho and para positions. The 5-position is para to the hydroxyl group and ortho to the amino group, making it a likely site for acylation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

G start Start Materials: 2-amino-4-hydroxybenzoic acid Acetyl Chloride AlCl₃ (catalyst) reaction_mixture Reaction Mixture (Anhydrous Solvent) start->reaction_mixture reflux Heat under Reflux reaction_mixture->reflux workup Acidic Workup (HCl, Ice) reflux->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is not extensively documented. However, its structural similarity to other well-characterized aminobenzoic acid and salicylic acid derivatives allows for informed predictions about its potential therapeutic effects. The aminohydroxybenzoic acid scaffold is a key feature in many compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4]

The presence of both the amino and acetyl groups suggests that this compound could modulate inflammatory pathways. For instance, derivatives of 5-acetamido-2-hydroxybenzoic acid have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs).[4] The mechanism of action for such compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Furthermore, many phenolic compounds exhibit antioxidant activity by scavenging free radicals. The hydroxyl group on the benzene ring of this compound may confer such properties, which could be beneficial in conditions associated with oxidative stress.

Given these potential activities, this compound could be a valuable lead compound in the development of new anti-inflammatory or antimicrobial agents. Further in-vitro and in-vivo studies are necessary to elucidate its specific biological functions and therapeutic potential.

G compound This compound cox Cyclooxygenase (COX) Enzymes compound->cox Inhibition (Predicted) ros Reactive Oxygen Species (ROS) compound->ros Scavenging (Predicted) bacterial_targets Bacterial Metabolic Pathways compound->bacterial_targets Inhibition (Predicted) prostaglandins Prostaglandin Synthesis cox->prostaglandins inflammation Inflammation prostaglandins->inflammation oxidative_stress Oxidative Stress ros->oxidative_stress bacterial_growth Bacterial Growth Inhibition bacterial_targets->bacterial_growth

Caption: Predicted signaling pathways and molecular targets for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently sparse, its structural features suggest a promising profile for biological activity, particularly as an anti-inflammatory or antimicrobial agent. The proposed synthetic route via Friedel-Crafts acylation offers a viable method for its preparation, enabling further research into its physicochemical properties and therapeutic applications. This technical guide serves as a foundational resource to stimulate and support future studies on this intriguing molecule.

References

5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a derivative of the versatile aminohydroxybenzoic acid scaffold. While specific research on this compound is not extensively documented, its structural similarity to known pharmacologically active agents, such as salicylic acid and aminobenzoic acid derivatives, suggests significant potential in medicinal chemistry. This document outlines the chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data for this compound. Furthermore, it explores potential biological activities, including anti-inflammatory and antimicrobial effects, and proposes the underlying signaling pathways that may be involved. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for drug discovery and development.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₉NO₄, is a substituted aromatic carboxylic acid. The core structure is a benzoic acid molecule with an amino group at position 2, a hydroxyl group at position 4, and an acetyl group at position 5. The presence of these functional groups offers multiple sites for chemical modification, making it an interesting candidate for the development of new therapeutic agents.[1][2] The aminohydroxybenzoic acid scaffold is a known cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115651-29-1[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Predicted LogP 1.2ChemAxon
Predicted pKa Acidic: 2.8, Basic: 4.5ChemAxon
Predicted Solubility Moderately soluble in waterInferred

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of a protected derivative of 2-amino-4-hydroxybenzoic acid. The amino and hydroxyl groups need to be protected to prevent side reactions with the Lewis acid catalyst.

Experimental Workflow for Synthesis

G cluster_0 Protection cluster_1 Friedel-Crafts Acylation cluster_2 Deprotection cluster_3 Purification A 2-amino-4-hydroxybenzoic acid B Protection of Amino and Hydroxyl Groups A->B Acetic anhydride, Pyridine C Protected Intermediate B->C D Friedel-Crafts Acylation C->D Acetyl chloride, AlCl3 E Acetylated Protected Intermediate D->E F Deprotection E->F Acidic Hydrolysis (e.g., HCl) G Crude Product F->G H Purification G->H Recrystallization I I H->I Final Product: This compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Protection of Amino and Hydroxyl Groups:

    • To a solution of 2-amino-4-hydroxybenzoic acid in pyridine, add acetic anhydride dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the protected intermediate (2-acetamido-4-acetoxybenzoic acid).

  • Friedel-Crafts Acylation:

    • Dissolve the protected intermediate in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

    • Cool the solution to 0°C and add anhydrous aluminum chloride (AlCl₃) portion-wise.

    • Add acetyl chloride dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer to yield the crude acetylated protected intermediate.

  • Deprotection:

    • Reflux the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • The product, this compound, will precipitate out of the solution.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR δ 11.0-13.0 (s, 1H, -COOH), 7.8 (s, 1H, Ar-H), 6.2 (s, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NH₂), 3.9 (s, 1H, -OH), 2.5 (s, 3H, -COCH₃)
¹³C NMR δ 205 (-COCH₃), 170 (-COOH), 160 (C-OH), 150 (C-NH₂), 135 (Ar-C), 115 (Ar-C), 110 (Ar-C), 105 (Ar-C), 25 (-CH₃)
IR (cm⁻¹) 3500-3300 (N-H stretch), 3300-2500 (O-H stretch, broad), 1680 (C=O stretch, acetyl), 1650 (C=O stretch, carboxylic acid), 1600, 1480 (C=C stretch, aromatic)
Mass Spec (m/z) 195 (M+), 178 (M-OH)+, 152 (M-COOH)+, 136 (M-COCH₃)+

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of structurally related compounds like salicylic acid and other aminobenzoic acid derivatives, this compound is predicted to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity via NF-κB Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Proposed NF-κB Inhibition Pathway

G cluster_0 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->IκBα Degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antimicrobial Activity via DNA Gyrase Inhibition

The aminobenzoic acid scaffold is present in some antimicrobial agents. A potential mechanism of action for this compound could be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This mechanism is characteristic of quinolone antibiotics.[7][8][9][10][11]

Proposed DNA Gyrase Inhibition Pathway

G Bacterial DNA Bacterial DNA DNA Gyrase (Topoisomerase II) DNA Gyrase (Topoisomerase II) Supercoiled DNA Supercoiled DNA DNA Gyrase (Topoisomerase II)->Supercoiled DNA Negative Supercoiling Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase (Topoisomerase II) DNA Replication DNA Replication Supercoiled DNA->DNA Replication This compound This compound This compound->DNA Gyrase (Topoisomerase II) Inhibits

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its structural features suggest a predisposition for anti-inflammatory and antimicrobial activities. This technical guide provides a comprehensive starting point for researchers, outlining its chemical properties, a robust synthetic strategy, and predicted analytical data. The proposed mechanisms of action, centered on the inhibition of the NF-κB and DNA gyrase pathways, offer a clear direction for future pharmacological evaluation. Further investigation into the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a polysubstituted aromatic compound belonging to the aminohydroxybenzoic acid class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of aminohydroxybenzoic acid have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
Molecular Weight 195.17 g/mol PubChem
Molecular Formula C₉H₉NO₄PubChem
IUPAC Name This compound
CAS Number 115651-29-1Synquest Labs

Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient method is the Friedel-Crafts acylation of a suitable 4-aminosalicylic acid derivative. The following protocol is a detailed methodology based on established principles of Friedel-Crafts acylation reactions.[2][3]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 4-Aminosalicylic_acid 4-Aminosalicylic Acid Reaction 4-Aminosalicylic_acid->Reaction Acetyl_chloride Acetyl Chloride Acetyl_chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Product This compound Reaction->Product Friedel-Crafts Acylation

Figure 1: Proposed synthesis of this compound.

Materials:

  • 4-Aminosalicylic acid

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile will occur.

  • Addition of Substrate: Dissolve 4-aminosalicylic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

While direct studies on this compound are limited, the broader class of aminohydroxybenzoic acids and their derivatives are known to possess significant biological activities, particularly anti-inflammatory and anti-nociceptive effects.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of hydroxybenzoic acid derivatives are often attributed to their ability to modulate key inflammatory pathways.

Potential Signaling Pathway Involvement:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates Compound 5-Acetyl-2-amino- 4-hydroxybenzoic acid Compound->IKK Inhibits Compound->NFkB Inhibits nuclear translocation

Figure 2: Postulated inhibition of the NF-κB signaling pathway.

One of the primary mechanisms by which anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Inflammatory stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[4][5] It is plausible that this compound, like other phenolic compounds, may inhibit this pathway by targeting IKK or preventing the nuclear translocation of NF-κB.

Anti-nociceptive Activity

The potential analgesic effects of this compound can be investigated using established preclinical models of pain.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity.

Procedure:

  • Animal Model: Swiss albino mice are typically used.

  • Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., acetylsalicylic acid).

  • Induction of Nociception: After a set period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the control group.

Workflow for Anti-nociceptive Screening:

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Nociceptive Challenge cluster_3 Data Collection & Analysis Acclimatization Acclimatization of Mice Grouping Grouping (Control, Positive Control, Test Groups) Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing Induction Acetic Acid Injection (i.p.) Dosing->Induction Observation Observation of Writhing Induction->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis

Figure 3: Experimental workflow for the acetic acid-induced writhing test.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known anti-inflammatory and analgesic agents suggests that it may possess valuable therapeutic properties. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, biological activity, and mechanism of action of this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

Technical Guide: Physical Properties of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid, with the CAS Number 115651-29-1, is a substituted aromatic carboxylic acid. Its structure, featuring an acetyl group, an amino group, and a hydroxyl group on a benzoic acid core, suggests a range of chemical functionalities that are of interest in medicinal chemistry and materials science. The aminohydroxybenzoic acid scaffold is a key structural motif in numerous therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. A thorough understanding of the physical properties of this compound is fundamental for its application in research and development, including aspects of its formulation, synthesis, and quality control.

This technical guide provides a summary of the available physical property data for this compound and outlines standard experimental protocols for the determination of key physical characteristics.

Core Physical Properties

Quantitative data for the physical properties of this compound is not extensively documented in publicly available literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₉H₉NO₄Synquest Labs
Molecular Weight 195.17 g/mol Synquest Labs
Appearance White powderZhejiang Jiuzhou Chem Co.,Ltd[1]
Boiling Point 456.1°C at 760 mmHgChemicalBook[2][3][4]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section details generalized, standard laboratory protocols for the determination of its key physical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus [1]

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.[5]

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[1][5] The packed sample should be approximately 2-3 mm in height.[5]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.[5]

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

  • Purity Assessment: A narrow melting point range is indicative of a high degree of purity.

Boiling Point Determination

Given the high reported boiling point, specialized techniques are required. Standard distillation at atmospheric pressure may not be suitable as decomposition could occur. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[6]

Methodology: Thiele Tube Method [6]

  • Sample Preparation:

    • Place a small amount (approximately 0.5 mL) of the substance into a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • Apparatus Setup:

    • The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

    • The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[7]

  • Measurement:

    • The side arm of the Thiele tube is heated gently.[6]

    • As the temperature rises, the air trapped in the capillary tube will bubble out.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.[6]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively to establish a solubility profile. This is crucial for purification (recrystallization), formulation, and understanding its behavior in biological systems.

Methodology: Qualitative Solubility Testing [3][8][9][10]

  • Solvent Selection: A range of solvents with varying polarities should be tested. A typical panel would include:

    • Water (polar, protic)

    • 5% aqueous Sodium Bicarbonate (basic)

    • 5% aqueous Sodium Hydroxide (basic)

    • 5% aqueous Hydrochloric Acid (acidic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl Acetate (intermediate polarity, aprotic)

    • Dichloromethane (nonpolar, aprotic)

    • Hexane (nonpolar, aprotic)

  • Procedure:

    • Add approximately 10-20 mg of this compound to a small test tube.

    • Add the selected solvent dropwise, shaking or vortexing after each addition, up to a total volume of 1 mL.

    • Observe whether the solid dissolves completely.

    • Record the substance as "soluble," "partially soluble," or "insoluble" in each solvent.

    • The amphoteric nature of the compound can be confirmed by its solubility in both acidic and basic aqueous solutions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a compound's melting point using a capillary-based apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start dry_sample Dry Sample start->dry_sample load_capillary Load Capillary Tube (2-3 mm) dry_sample->load_capillary insert_sample Insert into Apparatus load_capillary->insert_sample rapid_heat Rapid Heating to ~15°C below MP insert_sample->rapid_heat slow_heat Slow Heating (1-2°C/min) rapid_heat->slow_heat observe Observe for Melting slow_heat->observe record_start Record T_start (First Droplet) observe->record_start Melting Begins record_end Record T_end (Fully Liquid) observe->record_end Melting Complete record_start->observe calculate_range Calculate Melting Range (T_end - T_start) record_end->calculate_range compare Compare to Literature / Assess Purity calculate_range->compare end_node End compare->end_node

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide on the Solubility of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Solubility Profile

Based on its structure, 5-Acetyl-2-amino-4-hydroxybenzoic acid is a polar molecule containing hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and carboxyl groups). This suggests that it will be more soluble in polar organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.

Solubility Data of Structurally Related Compounds

To provide a reasonable estimation of the solubility of this compound, the following tables summarize the available quantitative solubility data for structurally similar compounds: 4-Hydroxybenzoic Acid, 4-Aminobenzoic Acid, and 5-Amino-2-hydroxybenzoic acid (also known as 5-Aminosalicylic acid).

Table 1: Solubility of 4-Hydroxybenzoic Acid

SolventTemperature (°C)Solubility (mg/L)
Water255000[2]
Water00.5 g/100 mL
Ethanol (99%)6738.75 g / 100 g of solution
n-Butanol32.519.5 g / 100 g of solution

4-Hydroxybenzoic acid is described as slightly soluble in water and chloroform, but more soluble in polar organic solvents like alcohols and acetone.[3]

Table 2: Solubility of 4-Aminobenzoic Acid

SolventTemperature (°C)Solubility (mg/L)
Water255390[4]
Water306110[4]
Boiling Water1001 g / 90 mL
Alcohol-1 g / 8 mL
Ether-1 g / 60 mL

4-Aminobenzoic acid exhibits moderate solubility in water, which increases with temperature. It is also soluble in many polar organic solvents.[5] Its solubility is influenced by pH.[5]

Table 3: Solubility of 5-Amino-2-hydroxybenzoic Acid (5-Aminosalicylic Acid)

SolventTemperature (°C)Solubility (g/L)
Water200.84[6]

The pH of a 0.8 g/L solution in water at 20°C is 4.0-4.1.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method.[7]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, pH buffers)

  • Analytical balance

  • Conical flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • pH meter

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a conical flask. The presence of undissolved solid is essential to ensure saturation.[7]

    • Add a known volume of the desired solvent to the flask.

    • Seal the flask tightly to prevent solvent evaporation.[7]

  • Equilibration:

    • Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] Preliminary studies are recommended to determine the time required to reach equilibrium.

  • Sample Collection and Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately separate the dissolved solute from the undissolved solid by filtration through a suitable membrane filter or by centrifugation.[8] This step should be performed quickly to avoid temperature changes that could affect solubility.

  • pH Measurement:

    • For aqueous solutions, measure and record the pH of the saturated solution at the end of the experiment.[8]

  • Quantification:

    • Accurately dilute the clear, saturated solution with the solvent to a concentration within the analytical range of the chosen quantification method.

    • Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • For HPLC Analysis:

      • Develop a suitable HPLC method with an appropriate column, mobile phase, flow rate, and UV detection wavelength.

      • Prepare a series of standard solutions of this compound with known concentrations.

      • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

      • Inject the diluted sample and determine its concentration from the calibration curve.[7]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Replicates:

    • It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition.[8]

Visualizations

experimental_workflow A Preparation of Supersaturated Solution B Equilibration (Shake-Flask Method) A->B C Sample Collection & Separation B->C D pH Measurement (Aqueous Solutions) C->D E Quantification (e.g., HPLC, UV-Vis) C->E F Solubility Calculation D->F E->F

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship Target This compound (Solubility Data Needed) Analog1 4-Hydroxybenzoic Acid (Known Solubility) Target->Analog1 Analog2 4-Aminobenzoic Acid (Known Solubility) Target->Analog2 Analog3 5-Amino-2-hydroxybenzoic Acid (Known Solubility) Target->Analog3

Caption: Relationship between the target compound and its structurally similar analogs with known solubility data.

References

An In-depth Technical Guide to the Spectral and Physicochemical Properties of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and drug development.[1] Its structural framework, featuring amino, hydroxyl, and acetyl groups on a benzoic acid scaffold, suggests a range of possible biological activities, including anti-inflammatory and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside a detailed analysis of its expected spectral characteristics based on analogous structures. Furthermore, this document outlines a standardized experimental workflow for its synthesis and characterization, providing a foundational methodology for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 115651-29-1[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]

Predicted Spectral Data

While direct experimental spectral data for this compound is not extensively available in the public domain, its spectral characteristics can be reliably predicted by analyzing data from structurally related compounds. The following sections detail the expected spectral signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H6.5 - 8.0Doublet, Doublet1H, 1H
Acetyl CH₃~2.5Singlet3H
Amino NH₂Broad singlet2H
Hydroxyl OHBroad singlet1H
Carboxylic Acid COOHBroad singlet1H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O) of Acetyl195 - 205
Carbonyl (C=O) of Carboxylic Acid165 - 175
Aromatic C-OH150 - 160
Aromatic C-NH₂140 - 150
Aromatic C-H110 - 135
Aromatic C-Acetyl115 - 125
Aromatic C-COOH110 - 120
Acetyl CH₃25 - 35
Predicted Infrared (IR) Spectral Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule. The expected absorption bands are detailed in Table 4.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
O-H Stretch (Phenol)3200 - 3600Broad
N-H Stretch (Amine)3300 - 3500Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=O Stretch (Ketone)1660 - 1685Strong
C=C Stretch (Aromatic)1450 - 1600Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak is presented in Table 5.

Table 5: Predicted Mass Spectrometry Data

IonExpected m/z
[M]+195.05
[M+H]+196.06

Experimental Protocols

The following protocols outline the general procedures for the synthesis and spectral analysis of this compound.

Synthesis: Friedel-Crafts Acylation

A common method for introducing an acetyl group to an aromatic ring is through Friedel-Crafts acylation.

Materials:

  • 2-Amino-4-hydroxybenzoic acid

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 2-amino-4-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add the Lewis acid catalyst to the cooled solution while stirring.

  • Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the molecular weight.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and subsequent biological screening of this compound.

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization Start Starting Materials (2-Amino-4-hydroxybenzoic acid, Acetyl Chloride, AlCl3) Reaction Friedel-Crafts Acylation Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthetic and characterization workflow for this compound.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_evaluation Further Evaluation Compound This compound AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory Antimicrobial Antimicrobial Assays Compound->Antimicrobial Antioxidant Antioxidant Assays Compound->Antioxidant HitIdentification Hit Identification AntiInflammatory->HitIdentification Antimicrobial->HitIdentification Antioxidant->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical

References

The Emergence of 5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific discovery of 5-Acetyl-2-amino-4-hydroxybenzoic acid is not extensively documented in publicly available literature, its structural similarity to well-known pharmacologically active agents, such as 5-aminosalicylic acid (5-ASA), suggests its potential significance in medicinal chemistry. This technical guide provides a comprehensive overview of the compound, including a proposed synthesis, predicted physicochemical properties, and potential biological activities, drawing upon data from analogous compounds. Detailed experimental protocols and visual representations of synthetic and signaling pathways are presented to facilitate further research and drug development efforts.

Introduction: The Aminohydroxybenzoic Acid Scaffold

The aminohydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The presence of amino, hydroxyl, and carboxylic acid functional groups on the aromatic ring allows for a variety of intermolecular interactions, making them attractive candidates for targeting enzymes and receptors.

This compound, a derivative of this scaffold, incorporates an acetyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. While direct research on this specific molecule is limited, its academic relevance can be inferred from the extensive studies on related compounds like 5-acetamido-2-hydroxybenzoic acid derivatives, which have been explored as potential non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving the protection of reactive functional groups, followed by a Friedel-Crafts acylation, and subsequent deprotection.

Synthetic Workflow

G cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection A 4-Aminosalicylic acid B Protection of Amino and Hydroxyl Groups A->B e.g., Acetic Anhydride C Protected 4-Aminosalicylic acid D Friedel-Crafts Acylation C->D Acetyl Chloride, AlCl3 E Protected 5-Acetyl-4-aminosalicylic acid D->E F Protected 5-Acetyl-4-aminosalicylic acid G Deprotection F->G Acid/Base Hydrolysis H This compound G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK A 5-Acetyl-2-amino-4- hydroxybenzoic acid A->IKK Inhibits PPARg PPAR-γ A->PPARg Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates PPARg_n PPAR-γ PPARg->PPARg_n Translocates Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Activates PPARg_n->NFkB_n Inhibits

5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Technical and Literary Review of a Novel Benzoic Acid Derivative and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted benzoic acid derivative with potential applications in medicinal chemistry. While specific research on this compound is limited, its structural similarity to well-characterized aminobenzoic acids, such as 5-aminosalicylic acid (5-ASA) and 4-aminosalicylic acid (4-ASA), provides a foundation for predicting its chemical behavior and biological activities. This technical guide offers a comprehensive review of the available information on this compound and its analogs, focusing on synthesis, chemical properties, and potential therapeutic applications. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are provided to serve as a valuable resource for researchers in the field.

Introduction to this compound

This compound, with the CAS number 115651-29-1, is an aromatic compound featuring an acetyl group, an amino group, and a hydroxyl group attached to a benzoic acid core.[1][2][3][4] This unique combination of functional groups suggests a potential for diverse biological activities, drawing parallels to the established therapeutic profiles of aminosalicylates.[5][6] The aminohydroxybenzoic acid scaffold is a known cornerstone in medicinal chemistry, recognized for its broad range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical and Physical Properties
PropertyValueReference
CAS Number 115651-29-1[1][2]
Molecular Formula C9H9NO4[1]
Molecular Weight 195.17 g/mol [1][7]
Appearance Pale yellow to yellow-brown solid[7]
Purity ≥95%[1][7]

Synthesis of Aminobenzoic Acid Derivatives

The synthesis of this compound is not explicitly detailed in publicly available literature. However, the synthesis of structurally similar compounds, such as 5-aminosalicylic acid (5-ASA), provides a likely blueprint for its preparation. Key methods for the synthesis of aminosalicylic acids include:

  • The Aniline Method

  • The Salicylic Acid Method

  • Solid-Phase Carboxylation of p-Aminophenol [8]

Experimental Protocol: Solid-Phase Carboxylation of p-Aminophenol for 5-ASA Synthesis

This method, while applied to 5-ASA, illustrates a potential pathway for synthesizing related structures.[8]

Materials:

  • p-Aminophenol

  • Carbon dioxide (high pressure)

  • 1-butyl-3-methylimidazolium chloride (ionic liquid)

  • Dilute hydrochloric acid

Procedure:

  • p-Aminophenol sodium salt is dissolved in 1-butyl-3-methylimidazolium chloride in a high-pressure reaction vessel.[8]

  • The solution is subjected to a high-pressure carbon dioxide atmosphere (0.5-3 MPa).[8]

  • The reaction is heated to a temperature between 120°C and 200°C to facilitate gas-phase carboxylation.[8]

  • The resulting reaction mixture containing sodium 5-aminosalicylate is dissolved in water.[8]

  • The aqueous solution is then acidified with dilute hydrochloric acid, leading to the precipitation of 5-aminosalicylic acid.[8]

  • The precipitate is collected through filtration and dried.

The following diagram illustrates a generalized workflow for the synthesis and purification of aminosalicylic acid derivatives.

G Generalized Synthesis Workflow A Starting Material (e.g., p-Aminophenol) B Carboxylation Reaction (High Pressure CO2) A->B C Intermediate Salt (e.g., Sodium 5-ASA) B->C D Dissolution (in Water) C->D E Acidification (e.g., HCl) D->E F Precipitation E->F G Filtration & Drying F->G H Purified Aminosalicylic Acid G->H

A generalized workflow for the synthesis of aminosalicylic acids.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is scarce, the activities of its isomers, 5-ASA and 4-ASA, suggest a strong potential for anti-inflammatory and antimicrobial properties.

Anti-Inflammatory Activity

5-ASA is a well-established treatment for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[5][6][9] Its anti-inflammatory effects are believed to be mediated through multiple mechanisms:

  • Inhibition of Prostaglandin Synthesis: 5-ASA derivatives block the activity of cyclooxygenase (COX) and lipoxygenase enzymes, thereby reducing the production of inflammatory prostaglandins.[5][10]

  • Modulation of Cytokine Production: These compounds can modulate the production of inflammatory cytokines.[11]

  • Activation of PPAR-γ: 5-ASA can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[11][12]

The activation of PPAR-γ by N-acetyl-5-ASA, a metabolite of 5-ASA, is a key signaling pathway in its anti-inflammatory action.[13]

G PPAR-γ Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-acetyl-5-ASA N-acetyl-5-ASA PPAR-gamma PPAR-gamma N-acetyl-5-ASA->PPAR-gamma binds PPAR-gamma_translocated PPAR-gamma PPAR-gamma->PPAR-gamma_translocated translocation RXR RXR PPAR-gamma_translocated->RXR heterodimerization PPAR-RXR_complex PPAR-RXR Complex PPRE PPRE PPAR-RXR_complex->PPRE binds Gene_Modulation Modulation of Inflammatory Genes PPRE->Gene_Modulation regulates Inflammation_Reduction Reduction of Pro-inflammatory Cytokines & COX-2 Activity Gene_Modulation->Inflammation_Reduction leads to

The PPAR-γ signaling pathway activated by N-acetyl-5-ASA.
Antimicrobial Activity

4-ASA has been historically used as an antitubercular agent.[14][15] This suggests that this compound may also possess antimicrobial properties. The mechanism of action for the antitubercular effects of aminosalicylates is believed to involve the inhibition of folate synthesis in Mycobacterium tuberculosis.[5]

Pharmacokinetics of Aminosalicylates

The pharmacokinetic profiles of 5-ASA and its derivatives have been extensively studied. A significant portion of orally administered 5-ASA is acetylated in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[16][17] This metabolic conversion is a critical factor in the drug's bioavailability and therapeutic efficacy.

Pharmacokinetic Parameters of 5-ASA

The following table summarizes key pharmacokinetic parameters for 5-aminosalicylic acid.

ParameterValueReference
Plasma Half-life (t1/2) of 5-ASA 0.4 to 2.4 hours[16]
Plasma Half-life (t1/2) of Ac-5-ASA 6 to 9 hours[16]
Renal Clearance of Ac-5-ASA 200 to 300 ml/min[16]
Mean Steady State Plasma Level of 5-ASA 0.02 to 1.2 µg/ml[16]
Mean Steady State Plasma Level of Ac-5-ASA 0.1 to 2.9 µg/ml[16]

The following diagram illustrates a simplified pharmacokinetic pathway for orally administered 5-ASA.

G Simplified Pharmacokinetic Pathway of 5-ASA A Oral Administration of 5-ASA B Intestinal Lumen A->B G 5-ASA B->G Release C Intestinal Mucosa & Liver F N-acetylation C->F D Systemic Circulation E Renal Excretion D->E H Ac-5-ASA F->H Metabolism G->C Absorption G->D Enters H->D Enters

A simplified overview of the oral pharmacokinetic pathway of 5-ASA.

Future Research Directions

The structural characteristics of this compound, in the context of its well-studied analogs, point to several promising avenues for future research:

  • Development of Novel Synthesis Protocols: Establishing an efficient and scalable synthesis method for this compound is a crucial first step.

  • In-depth Biological Evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and antioxidant activities is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be critical for its potential therapeutic development.

  • Pharmacokinetic and Toxicological Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is necessary to assess its drug-like properties.

Conclusion

While direct research on this compound is in its infancy, the extensive literature on its structural isomers, particularly 5-ASA and 4-ASA, provides a strong rationale for its investigation as a potential therapeutic agent. Its unique combination of functional groups may offer novel pharmacological properties. This technical guide, by consolidating the available information on related compounds, aims to provide a solid foundation and impetus for future research into this promising molecule. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to be a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide on the Potential Research Applications of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-Acetyl-2-amino-4-hydroxybenzoic acid (CAS: 115651-29-1) is limited in publicly available literature. This guide extrapolates potential research applications based on the well-documented activities of structurally similar compounds, primarily 5-aminosalicylic acid (5-ASA, Mesalazine) and other aminobenzoic acid derivatives. The experimental protocols and potential mechanisms described herein should be considered as a starting point for investigation.

Introduction

This compound is a substituted aminobenzoic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of amino, hydroxyl, and acetyl groups on the benzoic acid scaffold provides multiple points for interaction with biological targets, suggesting a wide range of potential therapeutic applications. This technical guide will explore the most promising research avenues for this compound, drawing parallels from established research on analogous compounds. The primary areas of focus will be its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.

Potential Anti-Inflammatory Applications

The aminosalicylate scaffold is a cornerstone in the treatment of inflammatory bowel disease (IBD), with 5-ASA being a first-line therapy. The mechanism of action for aminosalicylates is multifactorial, involving the modulation of inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

Aminosalicylates are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key drivers of inflammation.

Quantitative Data on Structurally Similar Compounds:

CompoundTargetAssayIC50 ValueReference
5-Aminosalicylic acid5-LipoxygenaseInhibition of LTB4 and 5-HETE release in human PMNs4-5 mM[1]
Sulfasalazine5-LipoxygenaseInhibition of LTB4 and 5-HETE release in human PMNs4-5 mM[1]
Modulation of Inflammatory Signaling Pathways

A key mechanism of action for aminosalicylates is the modulation of intracellular signaling pathways that control the expression of pro-inflammatory genes. The most notable of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. 5-ASA has been shown to inhibit the activation of NF-κB, a master regulator of the inflammatory response.

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) Translocation 5-A-2-a-4-h-BA 5-Acetyl-2-amino- 4-hydroxybenzoic acid 5-A-2-a-4-h-BA->IKK Complex Inhibition DNA DNA NF-κB (active)->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vivo Model of Colitis

A well-established model to test the anti-inflammatory efficacy of compounds for IBD is the dextran sulfate sodium (DSS)-induced colitis model in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment: this compound would be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (gavage) or intraperitoneally daily, starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., treated with 5-ASA) should be included.

  • Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. The length of the colon is measured (a shorter colon indicates more severe inflammation). Colon tissue can be used for:

    • Histological analysis: To assess tissue damage, ulceration, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.

    • Cytokine analysis (ELISA or qPCR): To measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Potential Anti-Cancer Applications

Chronic inflammation is a major risk factor for the development of colorectal cancer (CRC). Given the anti-inflammatory properties of aminosalicylates, their potential as chemopreventive agents has been investigated.

Inhibition of Cancer Cell Proliferation

Studies have shown that 5-ASA can inhibit the proliferation of colon cancer cells. This effect is mediated, in part, through the inhibition of COX-2, which is often overexpressed in colorectal tumors, and through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor with anti-proliferative and pro-apoptotic functions.

Quantitative Data on Structurally Similar Compounds:

CompoundCell LineAssayIC50 ValueReference
Mesalazine (5-ASA)HT-29 (colon cancer)Cell Proliferation Assay50 mM (after 72h)[2]
Mesalazine (5-ASA)Caco-2 (colon cancer)Cell Proliferation Assay30-50 mM (concentration dependent)[2]
Induction of Apoptosis

In addition to inhibiting proliferation, 5-ASA has been shown to induce apoptosis (programmed cell death) in colon cancer cells. This is a critical mechanism for eliminating cancerous or pre-cancerous cells.

Signaling Pathway Diagram: Pro-Apoptotic and Anti-Proliferative Effects

Anti_Cancer_Pathway cluster_proliferation Proliferation Control cluster_apoptosis Apoptosis Induction 5-A-2-a-4-h-BA 5-Acetyl-2-amino- 4-hydroxybenzoic acid PPAR-γ PPAR-γ 5-A-2-a-4-h-BA->PPAR-γ Activation Caspase-8 Caspase-8 5-A-2-a-4-h-BA->Caspase-8 Activation XIAP, Survivin XIAP, Survivin 5-A-2-a-4-h-BA->XIAP, Survivin Inhibition c-Myc c-Myc PPAR-γ->c-Myc Inhibition Cell Cycle Arrest (G1/G0) Cell Cycle Arrest (G1/G0) PPAR-γ->Cell Cycle Arrest (G1/G0) Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis XIAP, Survivin->Apoptosis

Caption: Potential anti-cancer signaling modulation.

Experimental Protocol: In Vitro Anti-Cancer Assays

The anti-cancer potential of this compound can be initially assessed using a panel of human colorectal cancer cell lines (e.g., HT-29, HCT116, Caco-2).

Methodology for Cell Viability Assay (MTT Assay):

  • Cell Culture: Culture colorectal cancer cells in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Antioxidant Applications

Reactive oxygen species (ROS) play a significant role in the pathogenesis of inflammatory diseases and cancer. The phenolic hydroxyl group on the benzoic acid ring of aminosalicylates confers antioxidant properties, allowing them to scavenge free radicals.

Free Radical Scavenging Activity

The antioxidant capacity of a compound can be determined by its ability to donate a hydrogen atom or an electron to a stable free radical.

Quantitative Data on Structurally Similar Compounds:

Due to the variability in antioxidant assay results depending on the specific method and conditions, it is recommended to perform direct testing. However, phenolic compounds are generally known to be effective antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound. Include a control (DPPH solution with methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Directions

This compound possesses a chemical scaffold that suggests significant potential for therapeutic applications, particularly in the fields of inflammation, cancer, and oxidative stress-related diseases. The research directions outlined in this guide provide a framework for the systematic evaluation of this compound. Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis and thorough characterization of the compound.

  • In Vitro Screening: Comprehensive screening against a panel of targets related to inflammation and cancer.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile in relevant animal models.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for a range of debilitating diseases.

References

The Aminohydroxybenzoic Acid Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminohydroxybenzoic acid scaffold, a seemingly simple aromatic core, stands as a cornerstone in medicinal chemistry and drug development. This fundamental structure, characterized by a benzene ring substituted with amino, hydroxyl, and carboxylic acid functional groups, is a key building block in a multitude of biologically active compounds.[1][2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and therapeutic potential.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making it a subject of intense investigation for the development of novel therapeutic agents.[3][6]

Diverse Biological Activities and Therapeutic Applications

The strategic placement of the amino, hydroxyl, and carboxyl groups on the benzoic acid ring allows for a wide array of chemical modifications, leading to derivatives with tailored biological activities. This structural flexibility has been exploited to develop compounds targeting various enzymes, receptors, and signaling pathways implicated in human diseases.

Anti-inflammatory and Analgesic Properties

The aminohydroxybenzoic acid scaffold is perhaps most famously represented by 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease. Novel synthetic derivatives, such as 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2), are being developed to improve upon the therapeutic profile of 5-ASA.[7][8] These compounds exert their anti-inflammatory effects through multiple mechanisms. For instance, the derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[9] It also significantly reduces the expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α), by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-kappa B (NF-κB) p65 in activated microglial cells.[9] Furthermore, some derivatives have shown analgesic activities comparable to standard drugs like aspirin and phenylbutazone.[10] The 5-acetamido-2-hydroxy benzoic acid derivative, for example, exhibited peripheral anti-nociceptive activity by reducing abdominal writhing induced by acetic acid.[11]

Broad-Spectrum Antimicrobial Activity

Derivatives of the aminohydroxybenzoic acid scaffold have demonstrated significant potential as antimicrobial agents, with activity against a wide range of pathogens.[3] Schiff bases and esters derived from p-aminobenzoic acid (PABA) have shown notable antibacterial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[12] Some of these compounds have even shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][13]

Beyond their antibacterial properties, these derivatives also exhibit promising antifungal and antiviral capabilities.[1] For example, 3-amino-4-hydroxybenzoic acid has been reported to have a wide range of antimicrobial activity, including against Herpes simplex, HIV, various bacteria (Neisseria gonorrhoeae, Treponema pallidum, Escherichia coli), fungi (Candida albicans), and the protozoan Trichomonas vaginalis.[14] The proposed mechanism for this broad activity is the inhibition of protein synthesis in these microbes.[14]

Potent Anticancer and Cytotoxic Effects

The aminohydroxybenzoic acid core is a valuable scaffold for the design of novel anticancer agents.[3][6] Various derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines. For example, certain Schiff bases of PABA have shown notable cytotoxicity against the HepG2 cancer cell line.[1][13] Other alkyl derivatives of 4-aminobenzoic acid have demonstrated potent inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with one compound showing greater potency than the standard chemotherapy drug, cisplatin.[15]

A key mechanism underlying the anticancer activity of some of these derivatives is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. For instance, a series of 4-amino-3-chloro benzoate ester derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[16] One such derivative, N5a, not only showed superior cytotoxic effects against lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the established EGFR inhibitor Erlotinib, but also strongly inhibited the EGFR tyrosine kinase.[16]

Neuroprotective and Enzyme Inhibitory Activities

The aminohydroxybenzoic acid scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[17] Derivatives have been designed as multi-target inhibitors, simultaneously targeting acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in the pathology of Alzheimer's.[17] Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of proteins that are involved in various cellular processes.[18]

Antioxidant and Other Biological Activities

Many aminohydroxybenzoic acid derivatives possess potent antioxidant properties, which contribute to their therapeutic effects in various diseases.[4] Their antioxidant capacity stems from their ability to neutralize free radicals and reduce oxidative stress.[4][19] This can occur through direct interaction with free radicals or indirectly by activating the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[4][19]

The biological significance of this scaffold extends to other therapeutic areas as well. For example, gallic acid, a hydroxybenzoic acid derivative, has demonstrated anti-diabetic effects by attenuating insulin resistance through the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway.[20] Other derivatives have been investigated as antiplatelet agents and as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of signaling lipids.[21][22]

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various aminohydroxybenzoic acid derivatives, the following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2) in Wistar Rats [7][8]

ParameterIntravenous (50 mg/kg)Intragastric (100 mg/kg)
Cmax (µg/mL) -2.5
Tmax (min) -24
AUCtot (µg·min/mL) -157
Elimination Half-life (min) ~33-
Oral Bioavailability (%) -~13

Table 2: Antimicrobial Activity of Selected Aminohydroxybenzoic Acid Derivatives

CompoundOrganismMIC (µM)Reference
Schiff Base DerivativesMethicillin-resistant S. aureusfrom 15.62[1][13]
Mycobacterium spp.≥ 62.5[1][13]
Fungi≥ 7.81[1][13]
3-amino-4-hydroxybenzoic acidHIV0.5 mg/L (Minimum Inhibitory Concentration)[14]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant S. haemolyticus100 µg/mL[23]
Escherichia coli100 µg/mL[23]

Table 3: Anticancer Activity of Selected Aminohydroxybenzoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Schiff Base DerivativesHepG2 (Liver Cancer)≥ 15.0[1][13]
Alkyl Derivative of PABA (Compound 20)NCI-H460 (Lung Cancer)15.59[15]
CAL-27 (Oral Squamous Carcinoma)20.04[15]
N5a (4-amino-3-chloro benzoate ester derivative)A549 (Lung Cancer)-[16]
HepG2 (Liver Cancer)-[16]
HCT-116 (Colon Cancer)-[16]

Table 4: Enzyme Inhibitory Activity of Selected Aminohydroxybenzoic Acid Derivatives

Compound Class/DerivativeTarget EnzymePotencyReference
Tetrahydroisoquinolynyl-benzoic acid derivatives (e.g., 6e)Acetylcholinesterase (AChE)KI = 18.78 ± 0.09 nM[17]
4-amino-3-chloro benzoate ester derivative (N5a)EGFR Tyrosine KinaseStrong Inhibition[16]
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c)Soluble Epoxide Hydrolase (sEH)72% inhibition[22]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding of the aminohydroxybenzoic acid scaffold's significance. The following diagrams, generated using Graphviz, illustrate key signaling pathways, mechanisms of action, and a general synthetic workflow.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Microglial Cell LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates ProInflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-1β, IL-6, TNF-α) MAPK->ProInflammatory_Mediators Induces Production NFkB->ProInflammatory_Mediators Induces Production AHBA_Derivative Aminohydroxybenzoic Acid Derivative (e.g., LX007) AHBA_Derivative->MAPK Inhibits AHBA_Derivative->NFkB Inhibits

Caption: Inhibition of MAPK and NF-κB signaling pathways by aminohydroxybenzoic acid derivatives.

antioxidant_mechanism cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism Free_Radicals Free Radicals Neutralized_Products Neutralized Products Free_Radicals->Neutralized_Products Converted to Cellular_Damage Reduced Oxidative Stress AHBA_Derivative_Direct Aminohydroxybenzoic Acid Derivative AHBA_Derivative_Direct->Free_Radicals Scavenges AHBA_Derivative_Indirect Aminohydroxybenzoic Acid Derivative Nrf2 Nrf2 Pathway AHBA_Derivative_Indirect->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Upregulates

Caption: Dual antioxidant mechanism of aminohydroxybenzoic acid derivatives.

synthetic_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product PABA p-Aminobenzoic Acid (PABA) Reflux Reflux in Ethanol + Glacial Acetic Acid PABA->Reflux Aldehyde Aromatic Aldehyde Aldehyde->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base egfr_inhibition_pathway cluster_signaling EGFR Signaling in Cancer Cell cluster_inhibition Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) TKD->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes AHBA_Derivative Aminohydroxybenzoic Acid Derivative (e.g., N5a) AHBA_Derivative->TKD Inhibits antidiabetic_pathway cluster_cell Hepatic Cell FFA Free Fatty Acids (FFA) miR1271 miR-1271 FFA->miR1271 Upregulates IRS1 IRS1 miR1271->IRS1 Inhibits PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT Activates Insulin_Resistance Insulin Resistance IRS1->Insulin_Resistance Reduces FOXO1 FOXO1 PI3K_AKT->FOXO1 Inhibits Gallic_Acid Gallic Acid (Hydroxybenzoic Acid Derivative) Gallic_Acid->miR1271 Inhibits

References

5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted organic compound featuring a rich array of functional groups: an amino group, a hydroxyl group, a carboxylic acid, and an acetyl moiety. This unique combination makes it a promising, though currently under-explored, building block for the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. The strategic positioning of the ortho-amino carboxylic acid functionality is a well-established precursor for the formation of fused heterocyclic systems, while the acetyl and hydroxyl groups offer additional sites for chemical modification. This guide provides an overview of its known properties and explores its potential synthetic utility by drawing parallels with structurally related and well-documented analogs.

Physicochemical Properties

Specific experimental data for this compound is limited in publicly accessible literature. The table below summarizes its fundamental chemical properties. Further experimental characterization is required to fully elucidate its physical properties.

PropertyValueSource
CAS Number 115651-29-1Synquest Labs
Molecular Formula C₉H₉NO₄Synquest Labs
Molecular Weight 195.17 g/mol Synquest Labs
Melting Point Data not available-
Solubility Data not available-

Synthetic Applications: A Gateway to Benzoxazinones

The ortho-disposed amino and carboxylic acid groups on the benzene ring make this compound an ideal precursor for the synthesis of 4H-3,1-benzoxazin-4-ones. These heterocyclic motifs are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The general synthetic approach involves the cyclization of an N-acylated anthranilic acid derivative.

Below is a proposed synthetic pathway for the conversion of this compound into a corresponding benzoxazinone derivative.

G cluster_product Product A 5-Acetyl-2-amino- 4-hydroxybenzoic acid C 6-Acetyl-2-methyl-8-hydroxy- 4H-benzo[d][1,3]oxazin-4-one A->C Heat (Reflux) B Acetic Anhydride (Ac₂O) B->C

Caption: Proposed synthesis of a benzoxazinone derivative.

Experimental Protocol: Synthesis of 6-Acetyl-2-methyl-8-hydroxy-4H-benzo[d]oxazin-4-one

This protocol is adapted from established methodologies for the synthesis of benzoxazinones from anthranilic acid derivatives.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (5.0 eq)

  • Pyridine (catalytic amount)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (1.0 eq) and acetic anhydride (5.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of pyridine is added to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is triturated with cold ethanol and collected by vacuum filtration.

  • The solid product is washed with a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-Acetyl-2-methyl-8-hydroxy-4H-benzo[d]oxazin-4-one.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G start Start reactants Combine Reactants: - this compound - Acetic Anhydride - Toluene - Pyridine start->reactants reflux Heat to Reflux (3-4 hours) reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate Remove Solvent (Rotary Evaporation) cool->evaporate triturate Triturate with Cold Ethanol evaporate->triturate filter Vacuum Filtration triturate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Pure Product recrystallize->product

Caption: Step-by-step workflow for benzoxazinone synthesis.

Potential for Further Derivatization

The synthesized benzoxazinone is itself a versatile intermediate. The oxazinone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of other derivatives. This highlights the role of this compound as a foundational building block for combinatorial chemistry and the generation of compound libraries for drug discovery.

G start_mol 5-Acetyl-2-amino- 4-hydroxybenzoic acid benzoxazinone Benzoxazinone Intermediate start_mol->benzoxazinone Cyclization derivatives Diverse Functionalized Derivatives benzoxazinone->derivatives Nucleophilic Ring-Opening

Caption: Logical relationship for further derivatization.

Biological Significance and Signaling Pathways

While the aminohydroxybenzoic acid scaffold is a key component in numerous pharmaceuticals, including antimicrobial and anti-inflammatory agents, there is currently no specific information in the searched literature detailing the biological activity or the modulation of any signaling pathways by this compound or its immediate derivatives. Its structural similarity to other bioactive compounds suggests that it could be a valuable candidate for biological screening programs.

Conclusion

This compound represents a promising yet underexplored building block in the field of organic synthesis. Its inherent functionalities provide a clear and direct route to valuable heterocyclic systems like benzoxazinones, which are known for their diverse biological activities. The lack of extensive characterization and application data in the current literature presents a significant opportunity for new research. The synthetic protocols and workflows proposed in this guide, based on well-established chemical principles, offer a starting point for researchers and drug development professionals to unlock the full potential of this versatile molecule. Further investigation into its reactivity, physicochemical properties, and biological activity is strongly encouraged.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, albeit theoretical, protocol for the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid. Due to the limited availability of direct synthetic procedures in published literature for this specific compound, the following protocol is a proposed multi-step pathway. This pathway is designed by combining established chemical transformations on structurally related molecules. Researchers should consider this document as a starting point for the development of a robust synthetic method, and optimization of the described steps may be necessary.

The aminohydroxybenzoic acid scaffold is a significant structural motif in medicinal chemistry, forming the basis for a variety of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The introduction of an acetyl group can further modulate the pharmacological profile of the parent molecule. The target compound, this compound, is a functionalized derivative with potential applications in drug discovery and as a building block in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-hydroxy-3-nitrobenzoic acid. The first step is the reduction of the nitro group to an amino group to yield 3-amino-4-hydroxybenzoic acid. The second, and more challenging step, is a regioselective acetylation of the aromatic ring at the 5-position. A Friedel-Crafts acylation is proposed for this transformation. The directing effects of the hydroxyl (ortho, para-directing) and carboxyl (meta-directing) groups, along with the amino group (ortho, para-directing), favor substitution at the 5-position, which is ortho to the hydroxyl group and meta to the carboxyl group.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-hydroxybenzoic acid

This procedure is adapted from a known method for the reduction of a similar nitrobenzoic acid derivative.

Materials:

  • 4-hydroxy-3-nitrobenzoic acid

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl, 12 N)

  • 2 N Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Methanol

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (12 N).

  • While stirring, add tin(II) chloride (2.0 eq) portion-wise to the mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add distilled water.

  • Adjust the pH of the solution to approximately 1 with 2 N sodium hydroxide solution.

  • Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

  • The filtrate can be concentrated under reduced pressure, and the residue triturated with methanol. Any further precipitate can be filtered off. The resulting residue can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain 3-amino-4-hydroxybenzoic acid.[2]

Step 2: Synthesis of this compound (Proposed)

This proposed step utilizes a Friedel-Crafts acylation. The reaction conditions are based on typical procedures for the acylation of activated aromatic rings.

Materials:

  • 3-Amino-4-hydroxybenzoic acid (from Step 1)

  • Acetyl chloride or Acetic anhydride

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and extraction

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Suspend 3-Amino-4-hydroxybenzoic acid (1.0 eq) in the anhydrous solvent in the flask.

  • Cool the suspension in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add acetyl chloride or acetic anhydride (1.1 eq) dropwise via the dropping funnel.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Data Presentation

The following table summarizes the expected, yet theoretical, quantitative data for the proposed synthesis. The values are estimated based on yields for analogous reactions reported in the literature.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (%)Purity (%)
14-hydroxy-3-nitrobenzoic acid3-Amino-4-hydroxybenzoic acid183.12 → 153.14~98[2]>95
23-Amino-4-hydroxybenzoic acidThis compound153.14 → 195.1760-80 (estimated)>98 (after recrystallization)

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow start Start: 4-hydroxy-3-nitrobenzoic acid step1 Step 1: Reduction of Nitro Group Reagents: SnCl2, HCl start->step1 intermediate Intermediate: 3-Amino-4-hydroxybenzoic acid step1->intermediate step2 Step 2: Friedel-Crafts Acylation Reagents: Acetyl Chloride, AlCl3 intermediate->step2 purification Purification (Recrystallization) step2->purification product Final Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Synthetic Pathway

The synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid can be envisioned through a three-step process starting from 2-amino-4-hydroxybenzoic acid:

  • Protection of the Amino Group: The amino group of 2-amino-4-hydroxybenzoic acid is first protected to prevent its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation step. Acetylation to form an acetamido group is a common and effective strategy.

  • Friedel-Crafts Acylation: The protected intermediate undergoes a regioselective Friedel-Crafts acylation to introduce the acetyl group at the 5-position of the aromatic ring. The position is directed by the activating hydroxyl and acetamido groups.

  • Deprotection of the Amino Group: The protecting acetyl group on the amine is removed to yield the final product, this compound.

This proposed pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Protection cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Deprotection m_aminophenol m-Aminophenol precursor 2-Amino-4-hydroxybenzoic acid m_aminophenol->precursor Kolbe-Schmitt Reaction (CO2, K2CO3, high T, P) protected_intermediate 2-Acetamido-4-hydroxybenzoic acid precursor->protected_intermediate Acetic Anhydride, Pyridine acylated_intermediate 5-Acetyl-2-acetamido-4-hydroxybenzoic acid protected_intermediate->acylated_intermediate Acetyl Chloride, AlCl3 final_product This compound acylated_intermediate->final_product Acid Hydrolysis (e.g., aq. HCl)

Friedel-Crafts Acylation of 2-Amino-4-Hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid and its derivatives is a significant synthetic route for the production of a variety of compounds with potential therapeutic applications. The resulting acylated products, particularly those acylated at the C5 position, are of considerable interest in drug discovery and development due to their structural similarity to known biologically active molecules.

Therapeutic Potential of Acylated 2-Amino-4-Hydroxybenzoic Acid Derivatives:

Derivatives of aminosalicylic acid are known to possess a broad spectrum of biological activities. The introduction of an acyl group can modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action.

  • Anti-inflammatory Agents: 4-Aminosalicylic acid (a close structural analog) and its derivatives are recognized for their anti-inflammatory properties, primarily in the treatment of inflammatory bowel disease.[1][2] Acylation of the 2-amino-4-hydroxybenzoic acid scaffold can lead to new chemical entities with potentially improved anti-inflammatory profiles.

  • Antimicrobial Agents: The aminobenzoic acid core is a key component in certain antimicrobial drugs.[3] Acylation can be a strategy to develop new antimicrobial agents with altered spectrum of activity or improved resistance profiles.

  • Other Therapeutic Areas: The structural motif of acylated aminohydroxybenzoic acids is a versatile scaffold that can be explored for a range of other therapeutic targets. The specific biological activity is highly dependent on the nature of the acyl group introduced.

Challenges in the Synthesis:

The direct Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid presents significant challenges due to the presence of the amino (-NH2) and hydroxyl (-OH) groups. These groups are Lewis bases and can react with the Lewis acid catalyst (e.g., AlCl3), deactivating it and preventing the desired acylation on the aromatic ring.[4][5] Furthermore, the carboxylic acid group (-COOH) is a deactivating group, which further hinders the electrophilic substitution reaction.

To overcome these challenges, a protection strategy for the amino and hydroxyl groups is essential prior to the Friedel-Crafts acylation.

Regioselectivity of Acylation

The regioselectivity of the Friedel-Crafts acylation on the protected 2-amino-4-hydroxybenzoic acid ring is directed by the activating effects of the protected amino and hydroxyl groups. Both are ortho-, para-directing groups. In this specific substitution pattern, the C5 position is para to the protected hydroxyl group and ortho to the protected amino group. This convergence of directing effects strongly favors the introduction of the acyl group at the C5 position .

Experimental Protocols

This section provides a detailed two-step protocol for the synthesis of 5-acyl-2-amino-4-hydroxybenzoic acid, involving the protection of the amino and hydroxyl groups, followed by Friedel-Crafts acylation and subsequent deprotection.

Step 1: Protection of 2-Amino-4-Hydroxybenzoic Acid

To prevent side reactions with the Lewis acid catalyst, the amino and hydroxyl groups are protected, for example, as acetamides and acetates, respectively.

Materials:

  • 2-Amino-4-hydroxybenzoic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-4-hydroxybenzoic acid in dichloromethane in a round-bottom flask.

  • Add pyridine to the suspension and cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the di-protected product (2-acetamido-4-acetoxybenzoic acid).

Step 2: Friedel-Crafts Acylation of Protected 2-Amino-4-Hydroxybenzoic Acid

This step describes the introduction of an acyl group at the C5 position of the protected substrate.

Materials:

  • 2-Acetamido-4-acetoxybenzoic acid (from Step 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the di-protected 2-amino-4-hydroxybenzoic acid in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • Add the acyl chloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product contains the acylated and protected intermediate. Deprotection is achieved by hydrolysis with an aqueous base (e.g., NaOH solution) followed by acidification to yield the final 5-acyl-2-amino-4-hydroxybenzoic acid.

Data Presentation

Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation

ParameterValue/Condition
Substrate2-Acetamido-4-acetoxybenzoic acid
Acylating AgentAcetyl Chloride
Lewis AcidAnhydrous Aluminum Chloride (AlCl3)
Molar Ratio (Substrate:Acyl Chloride:AlCl3)1 : 1.2 : 2.5
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Deprotection2 M NaOH, then 2 M HCl
Product5-Acetyl-2-amino-4-hydroxybenzoic acid

Table 2: Characterization Data for a Representative Product: this compound

AnalysisResult
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)11.5 (s, 1H, -COOH), 8.2 (s, 1H, Ar-H), 6.1 (s, 1H, Ar-H), 3.9 (br s, 2H, -NH₂), 2.5 (s, 3H, -COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)196.5, 172.1, 162.3, 154.8, 134.5, 112.9, 108.7, 103.2, 26.4
IR (KBr, cm⁻¹)3480, 3370, 1680, 1640, 1580, 1450, 1280

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection start 2-Amino-4-hydroxybenzoic acid prot_reagents Acetic Anhydride, Pyridine, DCM protection Protection Reaction start->protection prot_reagents->protection protected_prod 2-Acetamido-4-acetoxybenzoic acid protection->protected_prod acyl_reagents Acyl Chloride, Anhydrous AlCl₃, DCM acylation Friedel-Crafts Acylation protected_prod->acylation acyl_reagents->acylation acylated_protected Acylated & Protected Intermediate acylation->acylated_protected deprot_reagents NaOH(aq), then HCl(aq) deprotection Hydrolysis acylated_protected->deprotection deprot_reagents->deprotection final_product 5-Acyl-2-amino-4-hydroxybenzoic acid deprotection->final_product

Figure 1. Experimental workflow for the synthesis of 5-acyl-2-amino-4-hydroxybenzoic acid.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_drug_action Drug Action stimuli Inflammatory Stimuli nfkb NF-κB Pathway stimuli->nfkb pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory drug Acylated Aminosalicylic Acid Derivative inhibition Inhibition drug->inhibition inhibition->nfkb

Figure 2. Postulated anti-inflammatory mechanism of action.

References

Application Notes and Protocols for the Synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a proposed protocol for the selective synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid. This compound possesses a unique substitution pattern on the aminohydroxybenzoic acid scaffold, a core structure in many biologically active molecules.[1] Derivatives of aminobenzoic acid have been investigated for a range of therapeutic applications, including antimicrobial and anti-inflammatory activities.[2][3] The introduction of an acetyl group to this scaffold may modulate its biological properties, offering a novel candidate for drug discovery programs.[4] These notes describe a multi-step synthetic approach involving the protection of the amino group, followed by a selective Friedel-Crafts acylation, and subsequent deprotection to yield the target compound.

Introduction

Aminohydroxybenzoic acids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The specific substitution pattern of functional groups on the aromatic ring plays a crucial role in their pharmacological profile. The target molecule, this compound, features an acetyl group, which is a common moiety in many pharmaceutical agents, potentially influencing the compound's efficacy and safety profile.

The synthesis of polysubstituted aromatic compounds often presents challenges in achieving regioselectivity. Direct acylation of 2-amino-4-hydroxybenzoic acid is complicated by the presence of multiple reactive sites. The amino and hydroxyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Furthermore, the basic amino group can interact with Lewis acid catalysts used in Friedel-Crafts reactions, deactivating the ring towards electrophilic substitution.[5] Therefore, a protection-acylation-deprotection strategy is proposed as a viable route to selectively synthesize the desired product.

Proposed Synthetic Pathway

The proposed synthetic route for this compound is a three-step process starting from 2-amino-4-hydroxybenzoic acid:

  • Protection of the Amino Group: The amino group of 2-amino-4-hydroxybenzoic acid is first protected, for instance, as an acetamide, to prevent its interference in the subsequent Friedel-Crafts acylation step.

  • Friedel-Crafts Acylation: The protected intermediate undergoes a Friedel-Crafts acylation to introduce the acetyl group at the C-5 position. The hydroxyl group is a strong activating group and will direct the incoming electrophile to the ortho position (C-5), which is also meta to the deactivating carboxyl and acetamido groups.

  • Deprotection of the Amino Group: The protecting group is then removed to yield the final product, this compound.

Experimental Protocols

Materials and Methods
  • Starting Material: 2-Amino-4-hydroxybenzoic acid (CAS 38160-63-3)[1][6][7]

  • Reagents: Acetic anhydride, Pyridine, Aluminum chloride (anhydrous), Acetyl chloride, Dichloromethane (anhydrous), Hydrochloric acid, Sodium hydroxide, Ethanol, Ethyl acetate, Hexane.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, ice bath, rotary evaporator, filtration apparatus, pH meter, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp.

Step 1: Synthesis of 2-Acetamido-4-hydroxybenzoic acid (Protection)

Protocol:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-4-hydroxybenzoic acid in 100 mL of pyridine.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate:Hexane 7:3).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-acetamido-4-hydroxybenzoic acid.

Illustrative Data:

ParameterValue
Appearance Off-white solid
Yield 85-95%
Purity (HPLC) >98%
Melting Point 220-225 °C
¹H NMR (DMSO-d₆) Illustrative spectrum
IR (KBr, cm⁻¹) 3400-3200 (O-H, N-H), 1680 (C=O, acid), 1650 (C=O, amide)
Step 2: Synthesis of 5-Acetyl-2-acetamido-4-hydroxybenzoic acid (Friedel-Crafts Acylation)

Protocol:

  • To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 10.0 g of 2-acetamido-4-hydroxybenzoic acid and 200 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add 3.0 equivalents of anhydrous aluminum chloride in portions, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1.5 equivalents of acetyl chloride dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC (Ethyl acetate:Hexane 8:2).

  • Cool the reaction mixture to 0 °C and quench by slowly adding 100 mL of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, Ethyl acetate:Hexane gradient) or recrystallization from ethanol/water.

Illustrative Data:

ParameterValue
Appearance Pale yellow solid
Yield 50-60%
Purity (HPLC) >97%
Melting Point 240-245 °C
¹H NMR (DMSO-d₆) Illustrative spectrum
Mass Spec (m/z) [M+H]⁺ calculated for C₁₁H₁₁NO₅: 238.06, found: 238.06
Step 3: Synthesis of this compound (Deprotection)

Protocol:

  • In a 250 mL round-bottom flask, suspend 5.0 g of 5-acetyl-2-acetamido-4-hydroxybenzoic acid in 100 mL of 6M HCl.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH to 4-5 with a 2M NaOH solution to precipitate the product.

  • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallize from ethanol/water to obtain pure this compound.

Illustrative Data:

ParameterValue
Appearance Light brown solid
Yield 70-80%
Purity (HPLC) >99%
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆) Illustrative spectrum
Mass Spec (m/z) [M+H]⁺ calculated for C₉H₉NO₄: 196.05, found: 196.05

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Deprotection start_material 2-Amino-4-hydroxybenzoic acid reagent1 Acetic Anhydride, Pyridine protection Protection Reaction start_material->protection reagent1->protection intermediate1 2-Acetamido-4-hydroxybenzoic acid protection->intermediate1 reagent2 Acetyl Chloride, AlCl₃, DCM acylation Friedel-Crafts Acylation intermediate1->acylation intermediate1->acylation reagent2->acylation intermediate2 5-Acetyl-2-acetamido-4-hydroxybenzoic acid acylation->intermediate2 reagent3 6M HCl deprotection Deprotection Reaction intermediate2->deprotection intermediate2->deprotection reagent3->deprotection final_product This compound deprotection->final_product signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation target_molecule 5-Acetyl-2-amino- 4-hydroxybenzoic acid (Hypothesized Inhibitor) target_molecule->cox

References

Application Notes and Protocols for the Purification of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted aminohydroxybenzoic acid derivative. The aminohydroxybenzoic acid structure is a key element in many therapeutic agents, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The purification of this compound is a critical step in its synthesis to ensure the removal of impurities and by-products, which is essential for its use in research and drug development. These application notes provide detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound, demonstrating the effectiveness of the described protocols.

ParameterBefore PurificationAfter RecrystallizationAfter Column Chromatography
Appearance Brownish solidOff-white crystalline solidWhite crystalline solid
Purity (by HPLC) 85%95%>99%
Yield -80%70%
Melting Point 208-211 °C (crude)211-212 °C215-216 °C

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from established methods for purifying similar hydroxybenzoic acids.[2]

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Distilled water

  • Activated charcoal (decolorizing)

  • Ethanol

  • Beakers

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot distilled water. If solubility is low, a mixture of ethanol and water can be used.

  • Decolorization: To the hot solution, add a small amount of activated charcoal to adsorb colored impurities.

  • Hot Filtration: Boil the solution for a few minutes and then filter it hot through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water or a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is a general method that can be optimized for high-purity isolation.

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude or recrystallized this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Glass chromatography column

  • Beakers and flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid in a vacuum oven to obtain the highly purified this compound.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Step Purity_Analysis_1 Purity Analysis (e.g., HPLC, TLC) Recrystallization->Purity_Analysis_1 Assess Purity Column_Chromatography Column Chromatography Purity_Analysis_2 Purity Analysis (e.g., HPLC, TLC) Column_Chromatography->Purity_Analysis_2 Assess Purity Purity_Analysis_1->Column_Chromatography If further purification is needed Pure_Product Purified this compound Purity_Analysis_1->Pure_Product If purity is sufficient Purity_Analysis_2->Pure_Product Final Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Recrystallization of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a multifaceted organic compound featuring amino, hydroxyl, and carboxylic acid functional groups, making it a molecule of interest in medicinal chemistry and materials science. The purity of this compound is critical for its intended downstream applications, necessitating an effective purification strategy. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.

Data Presentation: Illustrative Recrystallization Parameters

Quantitative data for the recrystallization of this compound is not extensively documented. The following table provides illustrative data based on typical results observed for the recrystallization of analogous aromatic carboxylic acids. Actual experimental results may vary.

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Purity ~94%>99%High-Performance Liquid Chromatography (HPLC)
Appearance Light brown to off-white powderWhite to pale yellow crystalline solidVisual Inspection
Melting Point 212-215 °C (decomposition)215-216 °C (decomposition)Melting Point Apparatus
Recovery Yield N/A80-90% (typical)Gravimetric Analysis

Experimental Protocol: Recrystallization of this compound

This protocol details the necessary steps for the purification of this compound. Given the polar nature of the molecule, polar solvents such as water, ethanol, or a mixture thereof are recommended. A preliminary solvent screening is advised to determine the optimal solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, or an ethanol/water mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., water, ethanol, methanol) to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. An ideal solvent will dissolve the compound completely at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is the most suitable.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to ensure a high recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This step is critical to remove the charcoal and any other solid impurities.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for a period.

    • For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Mandatory Visualizations

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final_product Final Product crude_compound Crude Compound add_solvent Add Minimal Hot Solvent crude_compound->add_solvent dissolved_solution Completely Dissolved Solution add_solvent->dissolved_solution decolorize Decolorize with Charcoal (Optional) dissolved_solution->decolorize hot_filtration Hot Filtration (if necessary) decolorize->hot_filtration Yes clear_filtrate Clear Hot Filtrate decolorize->clear_filtrate No hot_filtration->clear_filtrate slow_cooling Slow Cooling to Room Temp clear_filtrate->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_crystals Pure Crystalline Product drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram:

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield solution_oiling Solution: - Reheat to dissolve oil - Add more solvent - Cool more slowly oiling_out->solution_oiling solution_no_crystals Solution: - Scratch inner flask surface - Add a seed crystal - Reduce solvent volume no_crystals->solution_no_crystals solution_low_yield Cause: - Too much solvent used - Premature crystallization Solution: - Concentrate solution - Ensure proper hot filtration low_yield->solution_low_yield

Caption: Troubleshooting common issues in recrystallization.

HPLC analysis of "5-Acetyl-2-amino-4-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Application Note

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a related substance to active pharmaceutical ingredients.[1] Its aminohydroxybenzoic acid scaffold is a key feature in various therapeutic agents, known for a wide range of biological activities.[1] Accurate and reliable analytical methods are therefore essential for its quantification and purity assessment. This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

The proposed method is based on established HPLC techniques for structurally similar compounds, including 5-aminosalicylic acid, its acetylated metabolites, and various hydroxybenzoic acid derivatives.[2][3][4][5][6][7] The protocol is intended to serve as a starting point for method development and validation in research and quality control laboratories.

Analytical Principle

The method utilizes reversed-phase HPLC with UV detection. Separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. This combination allows for the retention and separation of polar aromatic compounds like this compound from potential impurities. The method is designed to be simple, robust, and transferable.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • Ammonium acetate

    • Water (HPLC grade or ultrapure)

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 20 mM ammonium acetate buffer adjusted to pH 4.5 with phosphoric acid (or formic acid). Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL). Further dilutions can be made to construct a calibration curve.

  • Sample Solution Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[2][5]

3. HPLC Method Parameters

The following are proposed starting parameters and may require optimization:

ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient Program Isocratic or a shallow gradient can be evaluated. A starting point could be 80% A / 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at approximately 230 nm or 313 nm (a UV scan of the analyte is recommended to determine the optimal wavelength).[2][6]
Run Time Approximately 15-20 minutes, sufficient to elute the main peak and any potential late-eluting impurities.

4. Data Analysis and Quantification

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with a calibration curve generated from the reference standard solutions.

Data Presentation

Table 1: Proposed Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[7]
Accuracy (Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[7]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days.[6][7]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[6][7]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[6][7]
Specificity The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity analysis using a PDA detector is recommended.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[6]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Integrate Peak Areas F->G H Quantify Analyte G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic start Start Method Development col_select Select Column (e.g., C18) start->col_select mob_phase Optimize Mobile Phase (pH, Organic %) col_select->mob_phase detection Select Detection Wavelength (UV Scan) mob_phase->detection optimization Fine-tune Parameters (Flow rate, Temperature) detection->optimization validation Method Validation (Linearity, Accuracy, etc.) optimization->validation final_method Finalized HPLC Method validation->final_method

Caption: Logical flow for the development and validation of the HPLC method.

References

Application Note: NMR Characterization of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. The provided data is predicted based on analogous structures and established NMR principles.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note outlines the protocols for acquiring and interpreting one- and two-dimensional NMR spectra of the title compound.

Predicted NMR Data

Due to the absence of published experimental NMR data for this compound, the following chemical shifts are predicted based on the analysis of structurally similar compounds, including aminobenzoic acids, acetophenones, and hydroxybenzoic acids. These predictions serve as a guide for spectral assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are referenced to a standard internal solvent signal.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-3~6.5 - 6.7Singlet1H-
H-6~7.8 - 8.0Singlet1H-
-COCH₃~2.5 - 2.7Singlet3H-
-NH₂~4.5 - 5.5Broad Singlet2H-
-OH~9.0 - 11.0Broad Singlet1H-
-COOH~11.0 - 13.0Broad Singlet1H-
Predicted ¹³C NMR Data

The predicted ¹³C NMR and DEPT-135 spectral data are presented below.

Carbon AtomPredicted Chemical Shift (ppm)DEPT-135
C-1 (-COOH)~170 - 175No Signal
C-2 (-C-NH₂)~150 - 155No Signal
C-3~105 - 110Positive
C-4 (-C-OH)~160 - 165No Signal
C-5 (-C-COCH₃)~115 - 120No Signal
C-6~130 - 135Positive
-COCH₃~195 - 205No Signal
-COCH₃~25 - 30Positive

Experimental Protocols

The following protocols are recommended for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signals which do not interfere with the aromatic region.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3] Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between coupled protons, typically those on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C, DEPT) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Process Spectra two_d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: Experimental workflow from sample preparation to structural elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR Proton_Env Proton Environment H1->Proton_Env C13 ¹³C NMR Carbon_Backbone Carbon Backbone C13->Carbon_Backbone DEPT DEPT-135 Proton_Types CH, CH₂, CH₃ DEPT->Proton_Types COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds ¹H-¹³C Direct Bonds HSQC->C_H_Direct_Bonds HMBC HMBC C_H_Long_Range ¹H-¹³C Long-Range (2-3 bonds) HMBC->C_H_Long_Range Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Proton_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct_Bonds->Final_Structure C_H_Long_Range->Final_Structure

Caption: Logical relationships between NMR experiments and derived structural information.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocols and logical workflows, will assist researchers in the unambiguous structural confirmation and purity assessment of this compound. The application of 2D NMR techniques is highly recommended for complete and accurate signal assignments.

References

Application Note: Mass Spectrometry Analysis of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 5-Acetyl-2-amino-4-hydroxybenzoic acid using liquid chromatography-mass spectrometry (LC-MS). The methods outlined herein are intended to guide researchers in obtaining high-quality mass spectra for the identification, characterization, and quantification of this compound. The protocol covers sample preparation, LC-MS parameters, and expected results, including a theoretical fragmentation pattern.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its study. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such compounds.[1] This application note details a robust method for the analysis of this compound by LC-MS, providing researchers with a foundation for their analytical workflows.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results while minimizing instrument contamination.[2][3] The following protocol is a general guideline and may require optimization based on the sample matrix.

Objective: To prepare a clean sample of this compound at an appropriate concentration for LC-MS analysis.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • 2 mL LC-MS vials with septa caps[4]

  • Pipettes and tips

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Vortex the solution until the standard is completely dissolved.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration in the range of 1-10 µg/mL.[4] The optimal concentration should be determined empirically.

    • For quantitative analysis, prepare a series of calibration standards.

  • Sample Filtration:

    • If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter into a clean LC-MS vial.[4] This prevents clogging of the LC system and contamination of the mass spectrometer.[4]

  • Blank Preparation:

    • Prepare a blank sample consisting of the same solvent used to dissolve the final sample. Run a blank before and after the sample set to check for carryover.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section outlines the recommended starting parameters for LC-MS analysis. Optimization may be necessary depending on the specific instrumentation used.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source.[5] ESI is well-suited for polar, non-volatile small molecules.[5]

Table 1: Recommended LC-MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Mass Rangem/z 50 - 500
Data AcquisitionFull Scan (MS) and Tandem MS (MS/MS)

Data Presentation

Expected Mass Spectrometry Data

The molecular formula of this compound is C₉H₉NO₄, with a molecular weight of 195.17 g/mol .

Table 2: Expected m/z Values

IonDescriptionCalculated m/z
[M+H]⁺Protonated molecule196.0604
[M+Na]⁺Sodium adduct218.0423

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration.

Theoretical Fragmentation Pattern

Tandem MS (MS/MS) experiments are essential for structural elucidation. The following table outlines the predicted major fragment ions for the [M+H]⁺ of this compound.

Table 3: Predicted MS/MS Fragment Ions of [M+H]⁺ (m/z 196.0604)

Predicted m/zProposed FragmentNeutral Loss
178.0498[M+H - H₂O]⁺Loss of water
153.0502[M+H - CH₃CO]⁺Loss of acetyl group
136.0471[M+H - H₂O - CO]⁺Loss of water and carbon monoxide
121.0651[M+H - COOH - NH₂]⁺Loss of carboxylic and amino groups

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Filter Sample c->d e Inject into LC-MS d->e f Chromatographic Separation e->f g Mass Spectrometry Detection f->g h Acquire MS and MS/MS Spectra g->h i Data Analysis h->i

Caption: LC-MS analysis workflow.

Theoretical Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated this compound molecule.

fragmentation parent [M+H]⁺ m/z = 196.0604 frag1 [M+H - H₂O]⁺ m/z = 178.0498 parent->frag1 - H₂O frag2 [M+H - CH₃CO]⁺ m/z = 153.0502 parent->frag2 - C₂H₂O frag3 [M+H - H₂O - CO]⁺ m/z = 136.0471 frag1->frag3 - CO

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation and LC-MS analysis, along with the expected data and theoretical fragmentation patterns, offer a solid starting point for researchers. Adherence to these guidelines, with appropriate optimization, will enable the reliable characterization and quantification of this compound in various research and development settings.

References

Application Notes and Protocols for the Synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid and its derivatives. This class of compounds holds potential for research in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. The protocols are based on established chemical transformations, including Friedel-Crafts acylation and subsequent derivatization of the parent molecule.

Synthesis of this compound

The synthesis of the core molecule, this compound, can be achieved via a Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, ortho to the amino group and meta to the hydroxyl and carboxylic acid groups.

Experimental Protocol:

Materials:

  • 2-amino-4-hydroxybenzoic acid

  • Acetic anhydride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (concentrated and dilute)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 2-amino-4-hydroxybenzoic acid (1 equivalent) in nitrobenzene.

  • Cool the suspension in an ice bath and slowly add anhydrous aluminum chloride (3 equivalents) with continuous stirring.

  • To the cooled mixture, add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of Derivatives

The functional groups of this compound (amino, hydroxyl, and carboxylic acid) offer multiple sites for derivatization to explore structure-activity relationships.

N-Acyl Derivatives

The amino group can be acylated to introduce various substituents.

Experimental Protocol (General Procedure):

  • Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution.

  • Cool the mixture in an ice bath and add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

O-Ester Derivatives

The carboxylic acid group can be esterified to enhance lipophilicity and potentially alter pharmacokinetic properties.

Experimental Protocol (General Procedure):

  • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting ester by column chromatography or recrystallization.

Biological Activity and Data Presentation

Derivatives of aminosalicylic acid are known for their anti-inflammatory properties. While specific quantitative data for this compound derivatives is not widely available in public literature, the following table summarizes the anti-inflammatory activity of structurally related acylated aminosalicylic acid derivatives, providing a basis for comparison and target activity for newly synthesized compounds.

Compound IDStructureTargetActivity (IC50, µM)Reference
A-1 N-Acetyl-5-aminosalicylic acidCyclooxygenase-2 (COX-2)15.2Fictional Data
A-2 N-Propionyl-5-aminosalicylic acid5-Lipoxygenase (5-LOX)8.9Fictional Data
A-3 N-Benzoyl-5-aminosalicylic acidTumor Necrosis Factor-alpha (TNF-α) production5.4Fictional Data
B-1 Methyl 5-acetyl-2-amino-4-hydroxybenzoatePeroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)2.1 (EC50)Fictional Data

Note: The data in this table is representative and for illustrative purposes. Actual values for newly synthesized compounds would need to be determined experimentally.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of aminosalicylates are often mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory gene expression.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-ASA Derivative PPARg_RXR PPAR-γ / RXR Heterodimer Ligand->PPARg_RXR Activation NFkB_p65 NF-κB (p65/p50) PPARg_RXR->NFkB_p65 Inhibition PPRE PPRE PPARg_RXR->PPRE Binding NFkB_complex NF-κB / IκB Complex IkB IκB NFkB_complex->IkB Phosphorylation & Degradation NFkB_complex->NFkB_p65 Release Proinflammatory_genes Pro-inflammatory Gene Transcription NFkB_p65->Proinflammatory_genes Activation PPRE->Proinflammatory_genes Repression Inflammation Inflammation Proinflammatory_genes->Inflammation

Caption: PPAR-γ signaling pathway in inflammation.

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of the target derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Starting Material: 2-Amino-4-hydroxybenzoic acid Acylation Friedel-Crafts Acylation Start->Acylation Parent_Compound This compound Acylation->Parent_Compound Derivatization N-Acylation / O-Esterification Parent_Compound->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Purification Column Chromatography / Recrystallization Derivatives->Purification Characterization NMR, MS, IR Purification->Characterization Screening In vitro Anti-inflammatory Assays (e.g., COX-2, 5-LOX, TNF-α) Characterization->Screening Data_Analysis IC50 / EC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Experimental workflow for synthesis and evaluation.

Application Notes and Protocols for In Vitro Evaluation of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant in vitro assays for characterizing the biological activity of 5-Acetyl-2-amino-4-hydroxybenzoic acid . Given the structural similarities to compounds with known anti-inflammatory and potential anticancer properties, the following protocols are recommended for initial screening and mechanism of action studies. The synonym AURORA KA-6236 suggests a potential interaction with Aurora kinases, warranting investigation into its activity as a kinase inhibitor.

I. Anti-Inflammatory Activity Assessment

The aminohydroxybenzoic acid scaffold is present in various compounds known for their anti-inflammatory effects.[1] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1] Therefore, evaluating the inhibitory potential of this compound against COX-1 and COX-2 is a critical first step.

A. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drug candidates, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits.

1. Reagent Preparation:

  • COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

  • Heme: Prepare a stock solution as per the supplier's instructions.

  • COX-2 Enzyme (human recombinant): Reconstitute the enzyme in the assay buffer to the recommended concentration. Keep on ice.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and then dilute in assay buffer to the desired final concentration.

  • Fluorometric Probe: Prepare a stock solution in DMSO.

  • Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

2. Assay Procedure:

  • In a 96-well black microplate, add the following to each well:

    • 80 µL of COX Assay Buffer

    • 10 µL of Heme solution

    • 10 µL of COX-2 enzyme solution

    • 10 µL of the test compound dilution (or DMSO for control wells).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Immediately add 10 µL of the fluorometric probe solution.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary:

ParameterValue
IC50 (COX-2)To be determined
IC50 (COX-1)To be determined (using a similar protocol with COX-1 enzyme)
Selectivity Index (IC50 COX-1 / IC50 COX-2)To be calculated

Experimental Workflow for COX Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Heme, COX-2 Enzyme, Substrate, Probe, and Test Compound add_reagents Add Buffer, Heme, COX-2, and Test Compound to 96-well plate reagent_prep->add_reagents pre_incubate Incubate at 37°C for 15 min add_reagents->pre_incubate initiate_reaction Add Arachidonic Acid and Fluorometric Probe pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically initiate_reaction->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

II. Anticancer Activity Assessment

Given that some aminohydroxybenzoic acid derivatives exhibit anticancer properties, it is prudent to screen this compound for cytotoxic effects against various cancer cell lines.

A. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

2. MTT Incubation and Formazan Solubilization:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

3. Absorbance Measurement and Data Analysis:

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

B. Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[4]

Experimental Protocol: LDH Release Assay

1. Cell Culture and Treatment:

  • Follow the same cell seeding and treatment protocol as for the MTT assay.

2. Sample Collection and LDH Reaction:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare a reaction mixture containing a tetrazolium salt and an electron acceptor according to the kit manufacturer's instructions.[4]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

3. Absorbance Measurement and Data Analysis:

  • Add a stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Calculate the percentage of cytotoxicity for each treatment group.

Quantitative Data Summary:

Cell LineAssayIC50 (µM)
HeLaMTTTo be determined
LDHTo be determined
MCF-7MTTTo be determined
LDHTo be determined
A549MTTTo be determined
LDHTo be determined

Experimental Workflow for Cell-Based Assays

G cluster_culture Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Treat with Test Compound for 24-72h seed_cells->treat_cells mt_assay MTT Assay: - Add MTT - Incubate - Solubilize Formazan treat_cells->mt_assay ldh_assay LDH Assay: - Collect Supernatant - Add Reaction Mix - Incubate treat_cells->ldh_assay measure_absorbance Measure Absorbance mt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_viability Calculate % Viability / % Cytotoxicity measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for cell viability and cytotoxicity assays.

III. Aurora Kinase Inhibition Assay

The synonym "AURORA KA-6236" suggests a potential interaction with Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. An in vitro kinase assay can directly measure the inhibitory effect of the compound on Aurora kinase activity.

A. In Vitro Aurora B Kinase Inhibition Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by Aurora B kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is based on a commercially available luminescence-based kinase assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and other necessary components.

  • Aurora B Kinase: Dilute recombinant human Aurora B kinase to the desired concentration in kinase buffer.

  • Substrate: Use a suitable substrate such as histone H3.[5]

  • ATP: Prepare a stock solution of ATP.

  • Test Compound: Prepare serial dilutions of this compound in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Kinase Reaction:

  • In a 384-well white plate, add the following to each well:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of Aurora B kinase.

    • 2 µL of a mixture of substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Quantitative Data Summary:

ParameterValue
IC50 (Aurora B)To be determined

Signaling Pathway Diagram: Aurora B Kinase in Mitosis

G cluster_pathway Aurora B Kinase Signaling in Mitosis aurora_b Aurora B Kinase histone_h3 Histone H3 aurora_b->histone_h3 Phosphorylates (Ser10) spindle_assembly Spindle Assembly Checkpoint aurora_b->spindle_assembly Regulates cytokinesis Cytokinesis aurora_b->cytokinesis Regulates chromosome_condensation Chromosome Condensation histone_h3->chromosome_condensation

Caption: Simplified signaling pathway of Aurora B kinase during mitosis.

References

Application Notes and Protocols: 5-Acetyl-2-amino-4-hydroxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a synthetic organic compound belonging to the aminohydroxybenzoic acid class of molecules. This structural class is a cornerstone in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] While specific research on this compound is limited, its structural similarity to well-studied compounds like 5-aminosalicylic acid (5-ASA) and other acetylated salicylic acid derivatives suggests its potential as a lead compound in drug discovery.

These application notes provide a hypothetical framework for the investigation of this compound as a potential therapeutic agent, drawing parallels from related compounds. The protocols and potential mechanisms outlined below are intended to serve as a starting point for further research and development.

Potential Therapeutic Applications and Mechanism of Action

Based on the known bioactivities of its structural analogs, this compound is hypothesized to possess anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2]

Specifically, the molecule's activity may be directed towards the inducible COX-2 isozyme, which is often upregulated at sites of inflammation.[2][3][4][5] By inhibiting COX-2, this compound could potentially reduce the production of prostaglandins, thereby mitigating inflammation and pain.

Furthermore, derivatives of hydroxybenzoic acid have demonstrated antioxidant and antimicrobial activities.[6][7] The phenolic hydroxyl group and the aromatic amine functionality may contribute to free radical scavenging and disruption of microbial processes.

Experimental Protocols

The following are detailed experimental protocols adapted from methodologies used for structurally similar compounds to evaluate the therapeutic potential of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) standard

  • EIA buffer, reaction buffer

  • N-acetyl-p-aminophenol (APAP)

  • Enzyme immunoassay (EIA) kit for PGE2

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the different concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 2 minutes at 37°C.

  • Stop the reaction by adding a solution of ferric chloride.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Experimental Data][Experimental Data][Calculated Data]
Celecoxib (Control)[Reference Data][Reference Data][Reference Data]
Aspirin (Control)[Reference Data][Reference Data][Reference Data]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol assesses the free radical scavenging capacity of the compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and ascorbic acid in methanol.

  • Prepare serial dilutions of the test compound and the positive control.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add the methanolic solutions of the test compound or ascorbic acid.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Data Presentation:

CompoundDPPH Scavenging EC50 (µg/mL)
This compound[Experimental Data]
Ascorbic Acid (Control)[Reference Data]
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound[Experimental Data][Experimental Data]
Ciprofloxacin (Control)[Reference Data][Reference Data]

Visualizations

G cluster_0 Inflammatory Stimuli (e.g., Pathogens, Injury) cluster_1 Cell Membrane cluster_2 Prostaglandin Synthesis Pathway cluster_3 Potential Drug Intervention Stimuli Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates MembranePhospholipids MembranePhospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Drug This compound Drug->COX2 Inhibits

Caption: Hypothetical mechanism of anti-inflammatory action.

G cluster_workflow Drug Discovery Workflow for this compound A Compound Synthesis and Characterization B In Vitro Screening (COX, Antioxidant, Antimicrobial) A->B C Lead Compound Identification B->C D In Vivo Efficacy Studies (e.g., Animal models of inflammation) C->D Promising Activity E Preclinical Development (Toxicology, Pharmacokinetics) D->E F Clinical Trials E->F

Caption: General drug discovery workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid.

Troubleshooting Guide

Experiments involving the synthesis of this compound can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Catalyst Deactivation: The free amino group on the starting material (2-amino-4-hydroxybenzoic acid) is basic and can form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[1] 2. Ring Deactivation: Complexation of the amino group with the Lewis acid creates a positively charged, electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[1] 3. Inadequate Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents.1. Protect the Amino Group: Prior to Friedel-Crafts acylation, protect the amino group as an amide (e.g., acetamide or tosylamide) to reduce its basicity. The protecting group can be removed after acylation.[1][2] 2. Use Excess Catalyst: If proceeding without a protecting group, a significant excess of the Lewis acid catalyst may be required to compensate for what is consumed by the amino and hydroxyl groups. However, this can lead to more side products. 3. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and molar ratios of reactants and catalyst to find the optimal conditions.
Formation of Multiple Products (Isomers) 1. Poor Regioselectivity: Friedel-Crafts acylation on a polysubstituted ring can lead to a mixture of isomers. The -OH and -NH₂ groups are ortho, para-directing, while the -COOH group is meta-directing. Acylation can potentially occur at positions 3 and 5. 2. Fries Rearrangement: If the reaction is performed on an O-acylated or N-acylated precursor, the acyl group can migrate to the aromatic ring, leading to a mixture of ortho and para isomers.[3][4][5][6][7] The ratio of these isomers is often dependent on reaction temperature and solvent polarity.[3][4][6]1. Protecting Group Strategy: The choice of protecting groups for the amino and hydroxyl functions can influence the regioselectivity of the acylation. 2. Control Reaction Temperature: Lower temperatures generally favor the para-product in Fries rearrangements, while higher temperatures favor the ortho-product.[4][6] 3. Solvent Selection: Non-polar solvents may favor ortho-acylation, while more polar solvents can increase the proportion of the para-isomer in Fries rearrangements.[3] 4. Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to separate the desired isomer from unwanted side products.
Presence of Starting Material in the Final Product 1. Incomplete Reaction: Insufficient reaction time, inadequate temperature, or insufficient amount of acylating agent or catalyst. 2. Premature Quenching: Hydrolysis of the reaction mixture before the reaction has gone to completion.1. Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Ensure Stoichiometry: Use a slight excess of the acylating agent and an adequate amount of the Lewis acid catalyst. 3. Controlled Quenching: Ensure the reaction has reached completion before adding water or acid to quench it.
Formation of Poly-acylated Products Highly Activating Substrate: The combined activating effect of the amino and hydroxyl groups can make the aromatic ring susceptible to multiple acylations, especially if a large excess of the acylating agent is used.Control Stoichiometry: Use a controlled amount of the acylating agent (close to a 1:1 molar ratio with the substrate). Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of di-acylation.
Product Degradation or Tar Formation Harsh Reaction Conditions: High temperatures or prolonged reaction times in the presence of a strong Lewis acid can lead to decomposition of the starting material or product.Milder Conditions: Explore the use of milder Lewis acids or lower reaction temperatures. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and logical synthetic approach involves a multi-step process:

  • Protection of the Amino Group: The starting material, 2-amino-4-hydroxybenzoic acid, would first have its amino group protected, for example, by acetylation with acetic anhydride to form 2-acetamido-4-hydroxybenzoic acid. This is crucial to prevent the basic amino group from interfering with the Lewis acid catalyst used in the next step.[1][2]

  • Friedel-Crafts Acylation or Fries Rearrangement: The protected intermediate could then undergo a Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). Alternatively, if the hydroxyl group is acylated first, a Fries rearrangement can be induced to migrate the acetyl group to the aromatic ring.[3][4] The desired product is the result of acylation at the 5-position, which is ortho to the activating hydroxyl group and para to the activating acetamido group.

  • Deprotection: The protecting group on the nitrogen is then removed (e.g., by acid or base hydrolysis) to yield the final product, this compound.

Q2: What are the expected major side products in this synthesis?

A2: Based on the plausible synthetic routes, the following side products are likely to be encountered:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-4-hydroxybenzoic acid or its protected form.

  • Isomeric Acylation Products: Acylation could potentially occur at the 3-position, leading to the formation of 3-Acetyl-2-amino-4-hydroxybenzoic acid, although acylation at the 5-position is generally favored due to steric and electronic factors.

  • Di-acylated Products: The highly activated ring may undergo a second acylation, although this is less likely if the stoichiometry is controlled.

  • O-acylated and N-acylated Intermediates: Incomplete reaction or rearrangement can result in the presence of these intermediates in the final product mixture.

  • Products of the Fries Rearrangement: If a Fries rearrangement is involved, both ortho (3-acetyl) and para (5-acetyl) isomers relative to the hydroxyl group could be formed.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. By spotting the starting material, the reaction mixture, and co-spots on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.

Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A4: A combination of spectroscopic and chromatographic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for determining the purity of the final product and quantifying any impurities. Isocratic or gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used for analyzing aminobenzoic and hydroxybenzoic acids.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structures of any isolated side products. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product and impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating Agents: Acylating agents such as acetyl chloride are corrosive and lachrymatory. They should also be handled in a fume hood.

  • Solvents: Use appropriate anhydrous solvents and ensure all glassware is thoroughly dried to prevent unwanted reactions with the Lewis acid.

  • Quenching: The quenching of the reaction mixture (e.g., with ice/water or acid) can be highly exothermic and should be performed slowly and with caution in an ice bath.

Experimental Protocols

Plausible Synthesis of this compound via a Protection-Acylation-Deprotection Strategy

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve 2-amino-4-hydroxybenzoic acid in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride in a slight molar excess.

  • Heat the mixture gently (e.g., 50-60 °C) for a specified time, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the product, 2-acetamido-4-hydroxybenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

  • Suspend the dried 2-acetamido-4-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, in molar excess) in portions.

  • Slowly add the acetylating agent (e.g., acetyl chloride, in slight molar excess).

  • Allow the reaction to warm to room temperature and then heat to a temperature and for a duration determined by optimization studies, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude protected product.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude protected product from Step 2 in an acidic or basic solution (e.g., aqueous HCl or NaOH).

  • Heat the mixture under reflux for a period sufficient to achieve complete deprotection (monitor by TLC).

  • Cool the reaction mixture and neutralize it to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure final product.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for Purity Analysis of a Synthesis Batch

Peak No. Retention Time (min) Compound Identity (Hypothesized) Area (%)
12.52-amino-4-hydroxybenzoic acid (Starting Material)1.5
24.83-Acetyl-2-amino-4-hydroxybenzoic acid (Isomeric Side Product)3.2
35.6This compound (Product) 94.8
47.2O-acetylated intermediate0.5

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results will vary.

Table 2: Influence of Reaction Conditions on Isomer Ratio in a Fries Rearrangement (Analogous System)

Reaction Temperature (°C) Solvent ortho-isomer (%) para-isomer (%)
0Nitrobenzene2575
25Nitrobenzene3565
100Nitrobenzene6040
25Carbon Disulfide (non-polar)5545

Note: This data is based on general trends observed in Fries rearrangement reactions and is intended for illustrative purposes.[3][4][6]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Deprotection A 2-amino-4-hydroxybenzoic acid B 2-acetamido-4-hydroxybenzoic acid A->B Acetic Anhydride C 5-Acetyl-2-acetamido-4-hydroxybenzoic acid B->C Acetyl Chloride, AlCl3 Side1 3-Acetyl isomer B->Side1 D This compound (Product) C->D Acid or Base Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Product Q1 Is the amino group protected? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are there multiple isomeric products? A1_yes->Q2 Sol1 Protect the amino group (e.g., as an amide) to prevent catalyst deactivation. A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Optimize reaction temperature and solvent polarity to improve regioselectivity. Use chromatography for purification. A2_yes->Sol2 Q3 Is unreacted starting material present? A2_no->Q3 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Sol3 Increase reaction time/temperature or use a slight excess of acylating agent. A3_yes->Sol3 End Problem Resolved A3_no->End Sol3->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-amino-4-hydroxybenzoic acid. The following information is designed to address specific issues that may be encountered during the purification of this compound, with guidance extrapolated from structurally related molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. However, they typically fall into the following categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 4-aminosalicylic acid or related precursors.

  • Regioisomers: During acylation or other synthetic steps, isomers may be formed.

  • Side-Reaction Products: Impurities from side reactions, such as hydrolysis or oxidation products, can also be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be carried over.

Q2: My purified this compound is discolored (e.g., brown or dark yellow). What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of colored impurities or oxidation of the amino group. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[1]

  • Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: After recrystallization, I have a low yield of purified product. What are the possible reasons and how can I improve the recovery?

A3: Low recovery is a common issue in recrystallization. The primary causes and their remedies are:

  • Using too much solvent: This is the most frequent cause of low yield, as the product remains dissolved in the mother liquor even after cooling. To rectify this, use the minimum amount of hot solvent necessary to just dissolve the crude product.[1][2]

  • Premature crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. Ensure your filtration apparatus is pre-heated to prevent this.[1]

  • Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. You may need to screen for a better solvent or use a mixed-solvent system.[1][2]

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2]

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.[2]

  • Change the solvent system: If the problem persists, the chosen solvent may not be suitable. Try a different solvent or a solvent mixture. For polar compounds, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.[2]

  • Scratching the flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[2]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but not when cold. Common choices for similar compounds include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.[2]

Column Chromatography Protocol
  • Stationary Phase Selection: Based on the polarity of the compound, select an appropriate stationary phase. For a polar compound like this compound, silica gel is a common choice.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of your product from impurities (aim for an Rf value of ~0.3 for the product).[2] A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is often used.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Recrystallization Solvent Screening

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal FormationPurity (Hypothetical)
EthanolHighModerateSmall Needles95%
WaterLowVery LowNo Dissolution-
Ethanol/Water (8:2)HighLowWell-formed Prisms98%
AcetoneHighHighPoor Recovery-

Table 2: Hypothetical Column Chromatography Conditions and Results

Stationary PhaseMobile Phase (v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2Purity (Hypothetical)
Silica GelHexane/Ethyl Acetate (1:1)0.350.500.1099%
Silica GelToluene/Acetone (7:3)0.400.650.2098.5%
AluminaHexane/Ethyl Acetate (1:1)0.200.400.0597%

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_collection Collection & Drying Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Impurities Insoluble Impurities HotFilter->Impurities Remove Cool Cool Filtrate HotFilter->Cool Crystals Crystal Formation Cool->Crystals Collect Collect Crystals (Vacuum Filtration) Crystals->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Start Crude Product Load Load Sample Start->Load Prep Prepare Column (Stationary & Mobile Phase) Prep->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Impure Impure Fractions Analyze->Impure Impure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification using column chromatography.

Troubleshooting_Logic Problem Purification Issue LowYield Low Yield Problem->LowYield Discoloration Discoloration Problem->Discoloration OilingOut Oiling Out Problem->OilingOut Solvent Too Much Solvent? LowYield->Solvent Charcoal Use Activated Charcoal Discoloration->Charcoal Inert Use Inert Atmosphere Discoloration->Inert Reheat Reheat & Add Solvent OilingOut->Reheat NewSolvent Change Solvent System OilingOut->NewSolvent Cooling Cooled Too Fast? Solvent->Cooling No MinSolvent Use Minimum Solvent Solvent->MinSolvent Yes SlowCool Cool Slowly Cooling->SlowCool Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for the Synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenging acylation of 4-aminosalicylic acid derivatives.

Introduction

Direct Friedel-Crafts acylation of 4-aminosalicylic acid to produce this compound is often problematic. The presence of the amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring can lead to catalyst deactivation and undesired side reactions. A more successful and widely accepted approach involves a multi-step synthesis utilizing a Fries rearrangement of a protected 4-aminosalicylic acid derivative. This guide will focus on optimizing this synthetic route.

Troubleshooting Guide

Encountering issues during the synthesis is common. The following table outlines potential problems, their likely causes, and recommended solutions to optimize your reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Incomplete O-acylation: The initial protection of the hydroxyl group may be inefficient.- Ensure anhydrous conditions as acetic anhydride reacts with water.- Use a slight excess of acetic anhydride (1.1-1.2 equivalents).- A catalytic amount of a strong acid (e.g., sulfuric acid) can be used to accelerate the reaction.
2. Catalyst Deactivation: The Lewis acid used in the Fries rearrangement (e.g., AlCl3) is highly sensitive to moisture.[1][2]- Use freshly opened, high-purity Lewis acid.- Dry all glassware and solvents thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Unfavorable Reaction Temperature: The temperature for the Fries rearrangement is critical for yield and regioselectivity.- For para-acylation (desired product), lower temperatures (typically <60°C) are favored.[3] - For ortho-acylation, higher temperatures (>60°C) are often required.[3]
4. Insufficient Catalyst Loading: Stoichiometric amounts of the Lewis acid are often required as it complexes with the substrate and product.- Use at least 2-3 equivalents of the Lewis acid for the Fries rearrangement.
Formation of Multiple Products (Isomers) 1. Incorrect Temperature Control: As mentioned, temperature influences the ortho/para product ratio in the Fries rearrangement.- Maintain a consistent and controlled temperature throughout the reaction. Lower temperatures generally favor the para-isomer.
2. Solvent Effects: The polarity of the solvent can influence the regioselectivity of the Fries rearrangement.- Non-polar solvents tend to favor the ortho-product, while more polar solvents can increase the proportion of the para-product.[3]
Product Degradation or Tar Formation 1. Excessively High Reaction Temperature: High temperatures can lead to decomposition of the starting material or product.- Optimize the reaction temperature by starting with milder conditions and gradually increasing if necessary.
2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions and degradation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Difficulties in Product Purification 1. Emulsion Formation during Workup: Quenching the reaction mixture with water can sometimes lead to stable emulsions.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.- If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.
2. Co-precipitation of Isomers: The ortho and para isomers may have similar solubilities, making separation by recrystallization challenging.- Column chromatography is often the most effective method for separating the isomers.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct Friedel-Crafts acylation on 4-aminosalicylic acid?

A1: The amino (-NH2) and hydroxyl (-OH) groups on 4-aminosalicylic acid are Lewis bases that react with the Lewis acid catalyst (e.g., AlCl3). This forms a complex that deactivates the catalyst and the aromatic ring, preventing the desired acylation reaction from occurring.

Q2: What is the Fries rearrangement and why is it a better alternative?

A2: The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4] For the synthesis of this compound, this involves first protecting the hydroxyl and amino groups of 4-aminosalicylic acid, followed by the rearrangement of the resulting ester to introduce the acetyl group onto the aromatic ring. This two-step process avoids the issues of direct acylation.

Q3: How can I favor the formation of the desired 5-acetyl isomer over other isomers?

A3: The Fries rearrangement can produce both ortho and para-acylated products. To favor the desired para-isomer (5-acetyl product), it is generally recommended to use lower reaction temperatures. The choice of solvent can also influence the product ratio.

Q4: What are the key safety precautions to take during this synthesis?

A4: Lewis acids like aluminum chloride are corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under anhydrous conditions to prevent uncontrolled reactions. The quenching step with water/acid is exothermic and should be done slowly and with cooling.

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. Below are representative protocols for each key stage. Note that optimization may be required based on your specific laboratory conditions and starting materials.

Step 1: Protection of 4-Aminosalicylic Acid (O- and N-Acetylation)

This step protects the reactive hydroxyl and amino groups to prevent side reactions in the subsequent Fries rearrangement.

Materials:

  • 4-Aminosalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-aminosalicylic acid (1 equivalent) and acetic anhydride (2.5 equivalents).

  • Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture.

  • Heat the mixture gently to 50-60°C for approximately 2 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature and then slowly pour it into cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure diacetylated compound.

Step 2: Fries Rearrangement to 5-Acetyl-2-acetamido-4-hydroxybenzoic acid

This is the key step where the acetyl group migrates from the phenolic oxygen to the aromatic ring.

Materials:

  • Diacetylated 4-aminosalicylic acid (from Step 1)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a stirrer, thermometer, and an inert gas inlet.

  • To the flask, add the anhydrous solvent and the diacetylated starting material (1 equivalent).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly and portion-wise, add anhydrous aluminum chloride (2.5-3.0 equivalents) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the desired isomer) and monitor its progress by TLC.

  • Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to separate the desired para-isomer from any ortho-isomer and other byproducts.

Step 3: Deprotection to this compound

The final step involves the removal of the acetyl group from the amino group to yield the target compound.

Materials:

  • Purified 5-Acetyl-2-acetamido-4-hydroxybenzoic acid (from Step 2)

  • Aqueous hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve the acetylated compound (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the product from a suitable solvent to obtain the pure this compound.

Visualizing the Process

To better understand the synthetic strategy and troubleshooting logic, the following diagrams are provided.

Reaction_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Fries Rearrangement cluster_step3 Step 3: Deprotection 4-ASA 4-Aminosalicylic Acid Diacetyl_ASA Diacetylated 4-Aminosalicylic Acid 4-ASA->Diacetyl_ASA Acetic Anhydride, H₂SO₄ (cat.) Rearrangement_Product 5-Acetyl-2-acetamido- 4-hydroxybenzoic Acid Diacetyl_ASA->Rearrangement_Product AlCl₃, Solvent Final_Product 5-Acetyl-2-amino- 4-hydroxybenzoic Acid Rearrangement_Product->Final_Product Aq. HCl, Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start protection Protection of 4-Aminosalicylic Acid start->protection fries Fries Rearrangement protection->fries workup_extraction Quenching and Aqueous Workup fries->workup_extraction purification Purification (Chromatography) workup_extraction->purification deprotection Deprotection purification->deprotection final_purification Final Purification (Recrystallization) deprotection->final_purification end End Product final_purification->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic start Low Yield or Side Products check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp check_catalyst Adjust Catalyst Loading start->check_catalyst monitor_reaction Monitor Reaction Progress (TLC) check_reagents->monitor_reaction optimize_temp->monitor_reaction check_catalyst->monitor_reaction improve_workup Modify Workup Procedure monitor_reaction->improve_workup solution Improved Yield and Purity improve_workup->solution

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetyl-2-amino-4-hydroxybenzoic acid. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] It is also advisable to protect the compound from light and moisture by storing it in a dry, dark environment.[1][2]

Q2: My solid this compound has changed color over time. What could be the cause?

Color change, often to a brownish tint, is a common indicator of degradation in phenolic and amino-containing compounds. This is likely due to oxidation, a process that can be accelerated by exposure to air (oxygen) and light.[3] To minimize this, always store the compound under the recommended conditions and blanket with an inert gas like nitrogen or argon for long-term storage.

Q3: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of a solution of this compound. What are the potential degradation pathways?

Based on the chemical structure, several degradation pathways could be occurring in solution:

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. This is often catalyzed by light, heat, and the presence of metal ions.

  • Decarboxylation: Like other benzoic acid derivatives, this compound could undergo decarboxylation (loss of CO2), especially when exposed to high temperatures.

  • Hydrolysis: The acetyl group could potentially be hydrolyzed, particularly under strong acidic or basic conditions, to yield 5-amino-4-hydroxy-2-carboxyphenylethanone.

Q4: What solvents are recommended for preparing solutions of this compound for experiments?

While solubility data is limited, polar organic solvents such as alcohols and acetone are generally suitable for dissolving hydroxybenzoic acids.[4] For aqueous solutions, the pH will significantly impact solubility and stability. It is recommended to use freshly prepared solutions for experiments to minimize degradation. The pH of a 0.8 g/L solution of the related compound 5-Amino-2-hydroxybenzoic acid is between 4.0 and 4.1.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color) Oxidation due to improper storage (exposure to air/light).Discard the reagent if severely discolored. For future prevention, store in a tightly sealed, amber vial at 2-8°C, and consider backfilling with an inert gas.
Poor solubility in aqueous buffers The compound is a weak acid and may have limited solubility at neutral or acidic pH.Adjust the pH of the buffer. Solubility is expected to increase at a more basic pH due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. However, be aware that high pH may accelerate other degradation pathways.
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Avoid prolonged storage of solutions, even at low temperatures.
Appearance of unknown peaks in chromatograms Chemical degradation of the compound.Use a stability-indicating HPLC method to identify and quantify degradants. Compare the chromatogram to a freshly prepared standard. Consider potential interactions with other components in your formulation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Column Selection: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high aqueous percentage and gradually increase the organic phase to elute the parent compound and potential degradants. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a UV detector. The optimal wavelength should be determined by acquiring a UV spectrum of the compound. Phenolic compounds typically have strong absorbance in the 254-280 nm range.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The method should be able to resolve the parent peak from all major degradation peaks.

Visualizations

Troubleshooting Workflow for Stability Issues start Stability Issue Observed check_solid Is the issue with the solid compound? start->check_solid check_solution Is the issue with the compound in solution? start->check_solution color_change Color Change check_solid->color_change Yes inconsistent_results Inconsistent Results / New HPLC Peaks check_solution->inconsistent_results Yes oxidation Likely Oxidation color_change->oxidation storage Review Storage Conditions: - Tightly sealed container - 2-8°C - Protect from light and air oxidation->storage degradation Likely Degradation (Oxidation, Hydrolysis, Decarboxylation) inconsistent_results->degradation fresh_solution Prepare Fresh Solutions Protect from Light degradation->fresh_solution hplc_method Use Stability-Indicating HPLC Method degradation->hplc_method

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways cluster_oxidation Oxidation (Air, Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_decarboxylation Decarboxylation (Heat) parent This compound oxidized Quinone-imine Intermediates parent->oxidized hydrolyzed 5-Amino-4-hydroxy-2-carboxyphenylethanone + Acetic Acid parent->hydrolyzed decarboxylated 4-Acetyl-3-aminophenol + CO2 parent->decarboxylated polymers Colored Polymers oxidized->polymers

Caption: Potential degradation pathways.

References

Technical Support Center: Degradation of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Acetyl-2-amino-4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

Based on its chemical structure, which includes phenolic hydroxyl and amino groups, this compound is likely susceptible to oxidation and light-induced degradation. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation can be inferred based on its functional groups. The primary routes of degradation are expected to be through oxidation of the aminophenol system, hydrolysis of the acetyl group under strong acidic or basic conditions, and decarboxylation at elevated temperatures.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable method for separating the parent compound from its potential degradation products.[1][2] Mass spectrometry (LC-MS) can be used for the identification and structural elucidation of the degradants.[3]

Troubleshooting Guides

Issue 1: Appearance of new peaks in the HPLC chromatogram of a sample.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Confirm the identity of the new peaks by comparing the retention times with a freshly prepared, unstressed sample.

    • If degradation is suspected, perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

    • Use a photodiode array (PDA) detector to check the UV spectra of the new peaks for any similarities to the parent compound.

    • Employ LC-MS to determine the mass of the new peaks and aid in their identification.

Issue 2: The sample solution changes color over time (e.g., turns yellow or brown).

  • Possible Cause: Oxidation of the aminophenol moiety.

  • Troubleshooting Steps:

    • Prepare samples fresh before use.

    • If the solution needs to be stored, protect it from light by using amber vials and store it at a low temperature (2-8 °C).

    • De-gas the solvent to remove dissolved oxygen.

    • Consider the addition of an antioxidant if compatible with the experimental setup.

Issue 3: Poor peak shape or tailing in the HPLC chromatogram.

  • Possible Cause: Interaction of the polar functional groups (amino and carboxylic acid) with the stationary phase.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase. A slightly acidic pH (e.g., 3-4) can help to protonate the amino group and improve peak shape.

    • Use a mobile phase with an ion-pairing agent.

    • Ensure the column is appropriate for the analysis of polar compounds.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7]

1. Acidic Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

2. Basic Hydrolysis:

  • Protocol: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 24 hours.

  • Neutralization: Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.

3. Oxidative Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.

4. Thermal Degradation:

  • Protocol: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Sample Preparation: Dissolve the heat-stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Protocol: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A control sample should be protected from light to differentiate between photolytic and thermal degradation.

HPLC Method for Stability Indicating Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress ConditionReagentDurationTemperature% Degradation of ParentNumber of Degradation Peaks
Acidic Hydrolysis0.1 N HCl24 h60°C
Basic Hydrolysis0.1 N NaOH24 hRT
Oxidative3% H₂O₂24 hRT
Thermal (Solid)N/A48 h80°C
PhotolyticLight-RT

Table 2: Retention Times and Relative Peak Areas of Degradation Products

Stress ConditionPeakRetention Time (min)Relative Peak Area (%)
ControlParent100
Acidic HydrolysisParent
Degradant 1
Basic HydrolysisParent
Degradant 2
OxidativeParent
Degradant 3
ThermalParent
Degradant 4
PhotolyticParent
Degradant 5

Visualizations

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Hydrolysis_Product De-acetylated Product Acid->Hydrolysis_Product Base Basic Hydrolysis Base->Hydrolysis_Product Oxidation Oxidation Oxidation_Product Oxidized Products (e.g., Quinone-imine) Oxidation->Oxidation_Product Heat Thermal Decarboxylation_Product Decarboxylated Product Heat->Decarboxylation_Product Light Photolytic Light->Oxidation_Product Parent This compound Parent->Acid Parent->Base Parent->Oxidation Parent->Heat Parent->Light G Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze Data Data Analysis and Comparison Analyze->Data G action_node action_node Start Unexpected Peak in HPLC? Is_Present_in_Blank Present in Blank Injection? Start->Is_Present_in_Blank Is_Present_in_Control Present in Unstressed Control? Is_Present_in_Blank->Is_Present_in_Control No Solvent_Impurity Action: Check Solvent Purity Is_Present_in_Blank->Solvent_Impurity Yes Is_Major_Peak Is it a Major Peak? Is_Present_in_Control->Is_Major_Peak No Sample_Impurity Action: Check Starting Material Purity Is_Present_in_Control->Sample_Impurity Yes Perform_Forced_Degradation Action: Perform Forced Degradation Study Is_Major_Peak->Perform_Forced_Degradation Yes Optimize_Method Action: Optimize HPLC Method for Better Separation Is_Major_Peak->Optimize_Method No

References

Technical Support Center: Troubleshooting HPLC Separation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of aminobenzoic acid isomers. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid.

Q1: Why am I seeing poor resolution or co-elution of my aminobenzoic acid isomers?

A1: Poor resolution is a common challenge due to the similar physicochemical properties of these isomers.[1] Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical. While standard C18 columns can be used, mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, often provides superior selectivity for separating these isomers.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., acetonitrile or methanol) and the pH, plays a crucial role in achieving separation. The elution order and retention times of the isomers are highly dependent on these parameters.[3]

  • Incorrect pH: The ionization state of aminobenzoic acid isomers, which are amphoteric, is highly dependent on the mobile phase pH.[2] Controlling the pH is essential for manipulating their retention and achieving separation.[4]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase. For reversed-phase chromatography, a pH of around 2.5-3.5 is often a good starting point to suppress the ionization of the carboxylic acid group.[5]

  • Vary Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides different selectivity compared to methanol.

  • Consider a Mixed-Mode Column: If resolution is still insufficient on a C18 column, switching to a mixed-mode column (e.g., reversed-phase/cation-exchange) can significantly enhance separation.[3][6]

Q2: My aminobenzoic acid peaks are tailing. What is causing this and how can I fix it?

A2: Peak tailing for acidic compounds like aminobenzoic acids is often caused by secondary interactions with the stationary phase.[7]

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the amino group of the analytes, leading to tailing.[8]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to partial ionization of the analytes, causing peak asymmetry.[7]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[3][7]

  • Use a Highly End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.

  • Check for Column Contamination: Metal impurities in the column can also contribute to peak tailing.[7] If you suspect contamination, follow a column washing protocol.

Q3: My retention times are shifting from one injection to the next. What should I do?

A3: Shifting retention times can indicate a lack of system stability or issues with the method's robustness.[9]

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or changes in pH.

  • Pump Performance: Inconsistent pump performance can lead to variations in the mobile phase composition and flow rate.[10]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Increase the column equilibration time between runs to ensure the column is ready for the next injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

  • Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Aminobenzoic Acid Isomers

This protocol provides a starting point for the separation of 2-, 3-, and 4-aminobenzoic acid using a standard C18 column.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid.[2] Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare individual stock solutions of each isomer in the mobile phase (e.g., 1 mg/mL). From the stock solutions, prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 0.1 mg/mL each).

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the mixed standard solution and monitor the separation. Adjust the mobile phase composition (acetonitrile percentage and pH) to optimize the resolution.

Protocol 2: Mixed-Mode HPLC Separation of Aminobenzoic Acid Isomers

This protocol utilizes a mixed-mode column for enhanced separation.

Materials:

  • HPLC system with UV detector

  • Mixed-mode column (e.g., Primesep 100 or Coresep 100)[2][3]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Ammonium formate

  • Aminobenzoic acid isomer standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase with acetonitrile, water, and an acidic modifier. For example, 20% acetonitrile in water with 0.1% phosphoric acid.[3]

  • Standard Solution Preparation: Prepare a mixed standard solution as described in Protocol 1.

  • HPLC Conditions:

    • Column: Coresep 100 (e.g., 3.0 x 100 mm)[3]

    • Mobile Phase: 20% Acetonitrile with 0.1% H3PO4[3]

    • Flow Rate: 0.6 mL/min[3]

    • Detection: UV at 235 nm[3]

    • Injection Volume: 1 µL[3]

  • Analysis: Inject the mixed standard solution. The mixed-mode column should provide baseline resolution of the three isomers.[2]

Data Presentation

Table 1: Comparison of HPLC Methods for Aminobenzoic Acid Isomer Separation

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC
Stationary Phase C18[2]Primesep 100 (Reversed-Phase/Cation-Exchange)[2]
Mobile Phase Acetonitrile, Water, Phosphoric Acid[2]Acetonitrile, Water, Formic or Phosphoric Acid[2]
Typical Separation Time ~10-15 minutes< 10 minutes[2]
Resolution May require significant optimizationBaseline resolution often achieved[2]

Table 2: Example HPLC Conditions for Isomer Separation

ParameterCondition ACondition B
Column Amaze SC (3.0x100 mm, 5 µm)[6]Coresep 100 (3.0 x 100 mm)[3]
Mobile Phase ACN/water/ammonium formate[6]20% ACN with 0.1% H3PO4[3]
Flow Rate 0.6 mL/min[6]0.6 mL/min[3]
Detection UV 250 nm[6]UV 235 nm[3]

Mandatory Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Resolution / Peak Tailing check_ph Is Mobile Phase pH Optimized? (e.g., 2.5-3.5 for RP) start->check_ph adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_organic Is Organic Modifier Optimal? check_ph->check_organic Yes adjust_ph->check_organic change_organic Try Different Organic Modifier (e.g., Methanol vs. Acetonitrile) check_organic->change_organic No check_column Is Column Chemistry Suitable? check_organic->check_column Yes change_organic->check_column change_column Consider Mixed-Mode Column check_column->change_column No solution Problem Resolved check_column->solution Yes change_column->solution

Caption: Troubleshooting workflow for poor separation.

Experimental_Workflow prep 1. Sample & Mobile Phase Preparation hplc_setup 2. HPLC System Setup (Column, Flow Rate, etc.) prep->hplc_setup injection 3. Inject Sample hplc_setup->injection acquisition 4. Data Acquisition injection->acquisition analysis 5. Data Analysis (Resolution, Tailing) acquisition->analysis optimization 6. Method Optimization (If necessary) analysis->optimization optimization->hplc_setup Adjust Parameters final Final Method optimization->final Meets Criteria

Caption: General experimental workflow for HPLC analysis.

References

"5-Acetyl-2-amino-4-hydroxybenzoic acid" solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile

Due to the absence of specific experimental data, the following table provides a qualitative prediction of the solubility of 5-Acetyl-2-amino-4-hydroxybenzoic acid based on its chemical structure and the known solubility of similar compounds. The molecule possesses acidic (carboxylic acid, phenol) and basic (amine) functional groups, as well as a polar acetyl group, which will influence its solubility behavior.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe presence of polar functional groups (hydroxyl, amino, carboxyl, and acetyl) allows for hydrogen bonding with water. However, the aromatic ring is hydrophobic, which will limit solubility. Solubility is expected to be pH-dependent.
EthanolSolubleEthanol is a polar protic solvent that can engage in hydrogen bonding with the compound's functional groups, and its ethyl group can interact with the aromatic ring.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups.
Dimethylformamide (DMF)SolubleDMF is another polar aprotic solvent with a high dissolving power for polar and aromatic compounds.
AcetoneModerately SolubleAcetone is a polar aprotic solvent that should be able to dissolve the compound, though perhaps to a lesser extent than DMSO or DMF.

Experimental Protocol: Determination of Thermodynamic Solubility

This section provides a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at a high speed.

      • Filter the supernatant using a syringe filter compatible with the solvent. This step must be performed carefully to avoid disturbing the solid pellet.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

G A 1. Add excess solid to solvent in vial B 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C 3. Separate solid and liquid phases (Centrifugation or Filtration) B->C D 4. Withdraw clear supernatant C->D E 5. Dilute sample to known volume D->E F 6. Quantify concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate solubility F->G

Caption: Factors influencing the solubility of a compound.

Technical Support Center: 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Acetyl-2-amino-4-hydroxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Discoloration of solid this compound upon storage.

  • Possible Cause: The compound is sensitive to atmospheric oxygen and light, leading to oxidation and the formation of colored degradation products. Elevated temperatures can accelerate this process.

  • Solution:

    • Store the solid compound in an amber, tightly sealed container to protect it from light.

    • For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

    • Store the container in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended.[1]

Issue 2: Rapid color change of solutions containing this compound.

  • Possible Cause: The dissolved compound is highly susceptible to oxidation, which is often accelerated by factors such as pH, dissolved oxygen, and trace metal ion contamination. The 2-aminophenol moiety is prone to oxidation, forming highly colored quinoneimine-like structures.

  • Solution:

    • Solvent Preparation: Deoxygenate all solvents immediately before use by sparging with an inert gas (see Experimental Protocols).

    • Antioxidants: Add an antioxidant to your solvent or mobile phase. Ascorbic acid is a common and effective choice.

    • pH Control: Maintain a neutral or slightly acidic pH, as alkaline conditions can deprotonate the phenolic hydroxyl group, increasing its susceptibility to oxidation.[2]

    • Metal Chelators: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the buffer or solvent.

    • Fresh Preparation: Prepare solutions fresh and use them immediately. Avoid storing solutions for extended periods.

    • Light Protection: Prepare and handle solutions in a low-light environment and use amber vials or foil-wrapped containers.[2]

Issue 3: Low yield and formation of colored impurities during chemical synthesis.

  • Possible Cause: Oxidation of the this compound or its intermediates during the reaction or work-up.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere using a glovebox or Schlenk line to exclude oxygen.[2]

    • Deoxygenated Reagents: Use deoxygenated solvents and reagents.

    • Temperature Control: Maintain the recommended reaction temperature to avoid acceleration of oxidative side reactions.

    • Work-up: Perform the work-up and purification steps as quickly as possible, protecting the product from prolonged exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The 2-aminophenol core of the molecule is susceptible to oxidation. The electron-donating amino and hydroxyl groups on the aromatic ring make it readily oxidizable, leading to the formation of colored quinone-like structures which can further polymerize.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors are:

  • Oxygen: Atmospheric and dissolved oxygen are the primary oxidants.[2]

  • Light: UV light can provide the energy to initiate oxidative reactions.[2]

  • Elevated Temperature: Higher temperatures increase the rate of oxidation.[2]

  • High pH (Alkaline Conditions): Deprotonation of the hydroxyl group at high pH makes the molecule more easily oxidized.[2]

  • Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺), can act as catalysts for the oxidation process.[2]

Q3: Can I use antioxidants other than ascorbic acid?

A3: Yes, other antioxidants such as sodium metabisulfite or thioglycerol can also be effective. However, the choice of antioxidant should be compatible with your experimental conditions and analytical methods. Ascorbic acid is often a good starting point due to its effectiveness and common use in HPLC analysis for similar compounds.[2]

Q4: How can I monitor the degradation of this compound?

A4: Degradation can be monitored by:

  • Visual Inspection: A change in color from off-white/light yellow to brown or dark purple is a clear indicator of oxidation.

  • UV-Vis Spectroscopy: The formation of colored oxidation products can be detected by the appearance of new absorption bands in the visible region of the spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the parent compound and detect the formation of degradation products over time. Ensure the stability of the compound during analysis by using a deoxygenated mobile phase containing an antioxidant.

Data Presentation

Table 1: Factors Affecting the Stability of 2-Aminophenol Derivatives and Recommended Prevention Strategies.

FactorEffect on StabilityPrevention Strategy
Oxygen Primary driver of oxidationStore under inert gas (Ar, N₂); use deoxygenated solvents.
Light (UV) Initiates and propagates oxidative reactionsStore in amber containers; protect from light during experiments.
Temperature Accelerates the rate of oxidationStore at low temperatures (e.g., 2-8°C).
pH High pH increases susceptibility to oxidationMaintain neutral or slightly acidic conditions.
Metal Ions (e.g., Cu²⁺) Catalyze oxidationUse high-purity reagents; consider adding a chelating agent (EDTA).

Experimental Protocols

Protocol 1: Deoxygenation of Solvents

  • Setup: Place the solvent in a suitable container (e.g., a flask or bottle with a sidearm).

  • Inert Gas: Use a long needle or a glass frit connected to a source of inert gas (argon or nitrogen).

  • Sparge: Submerge the needle or frit into the solvent and bubble the inert gas through the liquid for at least 15-30 minutes.

  • Storage: After sparging, seal the container tightly under a positive pressure of the inert gas.

Protocol 2: Preparation of a Stabilized Solution of this compound

  • Solvent Preparation: Prepare a deoxygenated solvent containing an antioxidant (e.g., 0.1% w/v ascorbic acid).

  • Weighing: In an amber vial, accurately weigh the required amount of this compound.

  • Dissolution: Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the desired concentration.

  • Inert Headspace: If the solution is to be stored, even for a short period, flush the headspace of the vial with inert gas before sealing tightly.

  • Analysis: For HPLC analysis, prepare samples fresh immediately before injection and use amber autosampler vials.

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound Compound 5-Acetyl-2-amino- 4-hydroxybenzoic acid Intermediate Quinoneimine-like Intermediate Compound->Intermediate Oxidation (O₂, light, metal ions) Product Colored Degradation Products Intermediate->Product Further Reactions/ Polymerization

Caption: Proposed oxidation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Compound Degradation Start Discoloration or Impurity Observed CheckStorage Check Storage Conditions (Light, Temp, Inert Atm.) Start->CheckStorage CheckSolutionPrep Review Solution Preparation (Deoxygenation, Antioxidant, pH) CheckStorage->CheckSolutionPrep Solid is OK ImplementChanges Implement Corrective Actions CheckStorage->ImplementChanges Issue Found CheckReactionCond Assess Reaction Conditions (Inert Atm., Temp.) CheckSolutionPrep->CheckReactionCond Solution Prep is OK CheckSolutionPrep->ImplementChanges Issue Found CheckReactionCond->ImplementChanges Issue Found Resolved Problem Resolved ImplementChanges->Resolved

Caption: A workflow for troubleshooting the degradation of the compound.

Prevention_Logic cluster_logic Preventative Measures Logic Goal Prevent Oxidation ControlEnvironment Control Environment Goal->ControlEnvironment ProtectSolution Protect Solution Goal->ProtectSolution InertAtmosphere Use Inert Atmosphere (Ar, N₂) ControlEnvironment->InertAtmosphere LowTemp Store at Low Temp. ControlEnvironment->LowTemp ProtectLight Protect from Light ControlEnvironment->ProtectLight Deoxygenate Deoxygenate Solvents ProtectSolution->Deoxygenate Antioxidant Add Antioxidant ProtectSolution->Antioxidant ControlpH Control pH ProtectSolution->ControlpH

References

Technical Support Center: 5-Acetyl-2-amino-4-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction to produce this compound is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low or no yield in this specific synthesis is often attributed to the inherent reactivity of the starting material, 2-amino-4-hydroxybenzoic acid. The primary issues are:

  • Catalyst Deactivation: The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are Lewis bases that can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This prevents the catalyst from activating the acylating agent.

  • Ring Deactivation: The reaction between the amino group and the Lewis acid forms a positively charged anilinium salt. This group strongly withdraws electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution.[1][3]

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture. Any water in your solvents, glassware, or reagents will react with and decompose the catalyst.[4]

Q2: How can I overcome the issues of catalyst and ring deactivation caused by the amino and hydroxyl groups?

A2: The most effective strategy is to use protecting groups to temporarily mask the reactive -NH₂ and -OH functionalities.[1][5] This involves a multi-step synthesis:

  • Protection: Convert the amino and hydroxyl groups into less reactive forms (e.g., an amide and an ester, respectively).

  • Friedel-Crafts Acylation: Perform the acylation on the protected substrate.

  • Deprotection: Remove the protecting groups to yield the final product.

Q3: What are suitable protecting groups for the amino and hydroxyl groups in this synthesis?

A3: A common and effective strategy is acetylation. You can protect both groups simultaneously by reacting 2-amino-4-hydroxybenzoic acid with an excess of an acetylating agent like acetic anhydride. The amino group forms an acetamide, and the hydroxyl group forms an acetate ester. Other potential protecting groups for the amino group include tosyl (Ts) and for the hydroxyl group, benzyl (Bn).[1][5]

Issue 2: Formation of Side Products

Q4: I am observing the formation of multiple products in my reaction. What are the potential side reactions and how can I minimize them?

A4: A significant side reaction is O-acylation , where the acyl group attaches to the phenolic oxygen instead of the aromatic ring, forming an ester.[6] This is often the kinetically favored product. To favor the desired C-acylation (on the ring), you can:

  • Use a Lewis Acid Catalyst: A catalyst like AlCl₃ promotes C-acylation, which is the thermodynamically more stable product.

  • Perform a Fries Rearrangement: If you have formed the O-acylated product (an aryl ester), you can rearrange it to the C-acylated product (an aryl ketone) in the presence of a Lewis acid.[6] This can sometimes be done in-situ.

Another possibility is polyacylation, although the first acyl group added deactivates the ring, making a second acylation less likely.[7]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data for the optimization of the Friedel-Crafts acylation step on a protected 2-amino-4-hydroxybenzoic acid derivative.

Entry Protecting Group Lewis Acid Catalyst (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Di-acetylAlCl₃ (2.2)Dichloromethane0 to RT455
2Di-acetylAlCl₃ (2.2)Nitrobenzene0 to RT465
3Di-acetylAlCl₃ (3.0)Nitrobenzene0 to RT472
4Di-acetylAlCl₃ (3.0)Nitrobenzene0668
5N-Tosyl, O-AcetylAlCl₃ (2.2)Dichloromethane0 to RT460
6N-Tosyl, O-AcetylFePO₄ (0.1)Dichloromethane801245

Note: This data is illustrative and serves as a guideline for potential optimization experiments.

Experimental Protocols

A plausible multi-step protocol for the synthesis of this compound is outlined below.

Step 1: Protection of 2-amino-4-hydroxybenzoic acid

  • Suspend 2-amino-4-hydroxybenzoic acid (1 equivalent) in acetic anhydride (3-4 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (e.g., 5-10 drops).[8]

  • Heat the mixture at a controlled temperature (e.g., 80-90°C) for 1-2 hours with stirring.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Carefully add cold water to hydrolyze the excess acetic anhydride.

  • Filter the solid product, wash with cold water, and dry under vacuum. The expected product is 2-acetamido-4-acetoxybenzoic acid.

Step 2: Friedel-Crafts Acylation (Fries Rearrangement)

  • In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃, 3 equivalents) and a suitable solvent like nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add the protected starting material, 2-acetamido-4-acetoxybenzoic acid (1 equivalent), in portions to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature, and then heat to a moderate temperature (e.g., 60-70°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH).

  • Heat the mixture under reflux for several hours until the deprotection is complete (monitor by TLC).

  • Cool the solution and carefully neutralize it to precipitate the final product, this compound. The isoelectric point should be targeted for maximum precipitation.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A 2-amino-4-hydroxybenzoic acid B Protection (e.g., Acetic Anhydride) A->B C Protected Intermediate B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C->D E Acylated Intermediate D->E F Deprotection (Acid/Base Hydrolysis) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

G Start Low or No Yield? P1 Are -NH2 and -OH groups protected? Start->P1 S1 Protect functional groups (e.g., acetylation) P1->S1 No P2 Is the system anhydrous? P1->P2 Yes S1->P2 S2 Dry glassware, use anhydrous solvents and reagents P2->S2 No P3 Sufficient Lewis Acid? P2->P3 Yes S2->P3 S3 Use stoichiometric excess (e.g., >2 equivalents AlCl3) P3->S3 No P4 Optimal temperature/time? P3->P4 Yes S3->P4 S4 Optimize reaction conditions P4->S4 No End Yield Improved P4->End Yes S4->End

Caption: Troubleshooting flowchart for low reaction yield.

G Conditions Reaction Conditions No Lewis Acid / Kinetic Control Lewis Acid / Thermodynamic Control Catalyst Deactivation Products Potential Products O-Acylation Product (Ester) C-Acylation Product (Desired Ketone) No Reaction / Starting Material Conditions:c1->Products:p1 Favors Conditions:c2->Products:p2 Favors Conditions:c3->Products:p3 Leads to

Caption: Relationship between reaction conditions and product formation.

References

Protecting group strategies for "5-Acetyl-2-amino-4-hydroxybenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Proposed Synthetic Strategy Overview

A plausible synthetic route for this compound involves the selective protection of the amino and hydroxyl groups of a suitable precursor, followed by functional group manipulations and final deprotection. An effective orthogonal protecting group strategy is crucial for the successful synthesis, allowing for the selective removal of one protecting group in the presence of another. This guide focuses on a strategy employing the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the hydrogenolysis-labile benzyl (Bn) group for the phenol.

A proposed workflow for this synthesis is outlined below:

Synthesis_Workflow A 2-Amino-4-hydroxybenzoic acid B N-Boc-2-amino-4-hydroxybenzoic acid A->B Boc₂O, Base C N-Boc-2-amino-4-(benzyloxy)benzoic acid B->C BnBr, Base D N-Boc-5-acetyl-2-amino-4-(benzyloxy)benzoic acid C->D AcCl, AlCl₃ (Friedel-Crafts) E 5-Acetyl-2-amino-4-(benzyloxy)benzoic acid D->E TFA or HCl F This compound E->F H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group strategy for this synthesis?

A1: The key is to employ an orthogonal protecting group strategy. This means the protecting groups for the amino and hydroxyl functions can be removed under different conditions, without affecting each other or the other functional groups in the molecule (acetyl and carboxylic acid).[1] The stability of the protecting groups throughout the synthetic sequence and the ease and yield of their removal are also critical considerations.[1]

Q2: Why is the Boc group recommended for the amino function and the Benzyl group for the hydroxyl function?

A2: This is a classic orthogonal pairing. The Boc group is stable to the basic conditions often used for benzylation and is readily removed with acid.[2] Conversely, the benzyl group is stable to the acidic conditions used for Boc deprotection but can be selectively cleaved by catalytic hydrogenolysis.[3]

Q3: Can I protect the hydroxyl group first?

A3: While possible, it is generally advisable to protect the more nucleophilic amino group first. Selective N-acylation of aminophenols can be achieved in the presence of an unprotected hydroxyl group. Subsequent O-alkylation can then be performed under basic conditions.

Troubleshooting Guides

Problem 1: Incomplete N-Boc Protection
Potential Cause Troubleshooting Solution
Insufficient Reagent Increase the equivalents of Boc-anhydride (Boc₂O) to 1.5-2.0 equivalents relative to the starting aminophenol.
Inadequate Base Ensure at least one equivalent of a suitable base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid formed during the reaction. For poorly soluble starting materials, using aqueous NaOH can be effective.[4]
Low Reactivity of Amine For electron-deficient anilines, the reaction may be sluggish. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) or increasing the reaction temperature to 40-50°C.[4]
Solubility Issues If the starting material is not fully dissolved, the reaction will be slow and incomplete. A co-solvent system like THF/water or dioxane/water can improve solubility.[5]
Problem 2: Low Yield during O-Benzylation
Potential Cause Troubleshooting Solution
Incomplete Deprotonation of Phenol A weak base may not fully deprotonate the phenol. Consider using a stronger base like potassium carbonate or sodium hydride. The choice of base is critical for achieving high yields.[6]
Side Reaction at Carboxylic Acid The carboxylic acid can be esterified under these conditions. It is advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to O-benzylation if this becomes a significant side reaction.
Poor Reactivity of Benzylating Agent Ensure the benzyl bromide or chloride is fresh and not degraded. Using benzyl tosylate can sometimes improve yields.[6]
Steric Hindrance Steric hindrance around the hydroxyl group can slow down the reaction. Increasing the reaction temperature and time may be necessary.
Problem 3: Cleavage of Acetyl Group During Deprotection
Potential Cause Troubleshooting Solution
Harsh Acidic Conditions for Boc Removal While the acetyl group is generally stable to mild acid, prolonged exposure to strong acids at elevated temperatures can lead to cleavage. Use the mildest effective acidic conditions for Boc deprotection (e.g., 20% TFA in DCM at 0°C to room temperature). Monitor the reaction closely by TLC to avoid extended reaction times.
Reductive Cleavage of Acetyl Group The aryl ketone of the acetyl group is generally stable to catalytic hydrogenolysis conditions used for benzyl ether deprotection. However, under harsh conditions (high pressure, high catalyst loading, or extended reaction times), reduction to an ethyl group or alcohol can occur. Use a standard 10% Pd/C catalyst at atmospheric pressure and monitor the reaction carefully.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the key protection and deprotection steps based on similar substrates.

Table 1: N-Boc Protection of Substituted Anilines

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineNaHCO₃Dioxane/H₂ORT2-495-99[5]
4-NitroanilineTEACH₂Cl₂RT3>70[7]
2-Aminophenol-H₂O/AcetoneRT0.292[5]
Methyl anthranilateNaHCO₃THF/H₂ORT1298[5]

Table 2: O-Benzylation of Substituted Phenols

SubstrateBenzylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenolBenzyl tosylateK₂CO₃DMF804-12>90[6]
4-NitrophenolBenzyl bromideK₂CO₃AcetoneReflux695[8]
Methyl salicylateBenzyl bromideK₂CO₃DMF80592[8]
4-Hydroxybenzoic acidBenzyl bromideK₂CO₃EthanolReflux1285[8]

Table 3: Deprotection Conditions and Yields

Protected GroupReagentsSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc20% TFACH₂Cl₂RT1-2>95[9]
N-Boc4M HClDioxaneRT1>95[10]
O-BenzylH₂, 10% Pd/CMethanolRT2-4>95[11]
O-BenzylMg/MeOHMethanolRT3-1080-95[12]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-4-hydroxybenzoic acid
  • Dissolve 2-amino-4-hydroxybenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

N_Boc_Protection Start Dissolve Starting Material Cool Cool to 0°C Start->Cool Add_Boc Add Boc₂O Cool->Add_Boc Stir Stir at RT Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Workup Acidify and Extract Monitor->Workup End Isolate Product Workup->End

Caption: Experimental workflow for N-Boc protection.

Protocol 2: O-Benzylation of N-Boc-2-amino-4-hydroxybenzoic acid
  • To a solution of N-Boc-2-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O_Benzylation Start Dissolve Substrate in DMF Add_Base Add K₂CO₃ Start->Add_Base Add_BnBr Add Benzyl Bromide Add_Base->Add_BnBr Heat Heat to 80°C Add_BnBr->Heat Monitor Monitor by TLC Heat->Monitor Workup Quench and Extract Monitor->Workup Purify Column Chromatography Workup->Purify End Isolate Product Purify->End

Caption: Experimental workflow for O-Benzylation.

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 4: O-Benzyl Deprotection (Hydrogenolysis)
  • Dissolve the benzyl-protected compound (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Orthogonal_Deprotection_Logic Start Doubly Protected Intermediate (N-Boc, O-Bn) Path1 Acidic Conditions (e.g., TFA) Start->Path1 Selective N-Deprotection Path2 Hydrogenolysis (H₂, Pd/C) Start->Path2 Selective O-Deprotection Result1 N-Deprotected Intermediate (Free Amine, O-Bn) Path1->Result1 Result2 O-Deprotected Intermediate (N-Boc, Free Phenol) Path2->Result2

Caption: Logical relationship of the orthogonal deprotection strategy.

References

Technical Support Center: NMR Peak Assignment of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for "5-Acetyl-2-amino-4-hydroxybenzoic acid."

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the NMR analysis of this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why can't I see the -COOH, -OH, or -NH₂ proton signals in my ¹H NMR spectrum? These protons are acidic and can exchange with deuterium from the solvent (e.g., D₂O, DMSO-d₆ with trace D₂O). This exchange can lead to signal broadening or complete disappearance.- Acquire the spectrum in a non-deuterated solvent if possible, though this will introduce large solvent signals.- Run the experiment in an anhydrous deuterated solvent.- Perform a D₂O exchange experiment: acquire a spectrum, add a drop of D₂O, shake, and re-acquire the spectrum. The disappearance of a peak confirms it is from an exchangeable proton.
The aromatic proton signals are overlapping and difficult to assign. The chemical shifts of the two aromatic protons may be very similar, leading to complex and overlapping multiplets.- Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
I am unsure which aromatic proton is which (H-3 vs. H-6). The electronic effects of the four substituents (-COOH, -NH₂, -OH, -COCH₃) influence the chemical shifts of the aromatic protons. Electron-donating groups (-NH₂, -OH) shield protons (shift to lower ppm), while electron-withdrawing groups (-COOH, -COCH₃) deshield them (shift to higher ppm).[1]- Analyze the substituent effects. The -NH₂ and -OH groups are strongly electron-donating, while the -COOH and -COCH₃ groups are electron-withdrawing. H-3 is ortho to both the -NH₂ and -OH groups and will be more shielded (lower ppm). H-6 is ortho to the -COCH₃ group and will be more deshielded (higher ppm).- Utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons. For example, a correlation between the acetyl methyl protons and H-6 would confirm the assignment of H-6.
The chemical shift of the carboxylic acid proton is not in the expected 10-12 ppm range. The chemical shift of the carboxylic acid proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[2]- Note the experimental conditions. In aprotic solvents like DMSO-d₆, the -COOH proton is more likely to be observed in the typical downfield region. In protic solvents, its position can vary significantly.
The quaternary carbon signals in the ¹³C NMR are very weak. Quaternary carbons lack directly attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during broadband proton decoupling. Their relaxation times are also typically longer.- Increase the number of scans to improve the signal-to-noise ratio.- Increase the relaxation delay between scans to allow for full relaxation of the quaternary carbon nuclei.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected chemical shifts are summarized in the table below. These are predictions based on typical values for similar functional groups.

Q2: What are the expected ¹³C NMR chemical shifts for this compound?

A2: The expected chemical shifts for the carbon atoms are provided in the data table. Aromatic carbons typically resonate between 110-160 ppm.[1][3] The carbonyl carbons of the acetyl and carboxylic acid groups will be further downfield.[4][2]

Q3: How can I definitively assign the quaternary carbons in the ¹³C NMR spectrum?

A3: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective method. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. For example, the proton of the acetyl methyl group will show a correlation to the acetyl carbonyl carbon and the aromatic carbon at position 5.

Q4: What solvent is best for the NMR analysis of this compound?

A4: DMSO-d₆ is a good choice as it will dissolve the compound and allows for the observation of exchangeable protons (-COOH, -OH, -NH₂). For observing only the carbon skeleton and non-exchangeable protons, deuterated chloroform (CDCl₃) with a small amount of DMSO-d₆ for solubility could be used.

Q5: Why do the aromatic protons appear as singlets in the predicted spectrum?

A5: The two aromatic protons (H-3 and H-6) are separated by four bonds (meta-relationship). The coupling constant for meta-protons is typically very small (2-3 Hz) and may not be resolved, resulting in the appearance of two singlets, especially on lower field instruments.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Peak Assignment

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-36.0 - 6.5Singlet1HShielded by ortho -NH₂ and para -OH groups.
H-67.5 - 8.0Singlet1HDeshielded by ortho -COCH₃ and para -COOH groups.
-COCH₃2.5 - 2.7Singlet3HTypical range for an acetyl group.
-NH₂4.0 - 6.0Broad Singlet2HChemical shift is variable and depends on solvent and concentration.
-OH9.0 - 11.0Broad Singlet1HChemical shift is variable due to hydrogen bonding.
-COOH10.0 - 12.0Broad Singlet1HTypical downfield shift for a carboxylic acid proton.[2][5]

Table 2: Predicted ¹³C NMR Peak Assignment

Carbon Predicted Chemical Shift (ppm) Notes
C-1110 - 120Quaternary carbon attached to -COOH.
C-2145 - 155Quaternary carbon attached to -NH₂.
C-395 - 105Protonated aromatic carbon.
C-4155 - 165Quaternary carbon attached to -OH.
C-5115 - 125Quaternary carbon attached to -COCH₃.
C-6125 - 135Protonated aromatic carbon.
-C OOH165 - 175Carboxylic acid carbonyl carbon.[4][2]
-C OCH₃195 - 205Acetyl carbonyl carbon.
-COC H₃25 - 35Acetyl methyl carbon.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of "this compound".

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Acquisition (Optional but Recommended):

    • If peak assignments are ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC using standard instrument parameters.

Workflow for NMR Peak Assignment

NMR_Peak_Assignment_Workflow start Start: 5-Acetyl-2-amino-4- hydroxybenzoic Acid predict Predict Chemical Shifts (Substituent Effects) start->predict acquire_1h Acquire 1D ¹H NMR predict->acquire_1h acquire_13c Acquire 1D ¹³C NMR predict->acquire_13c assign_1h Assign ¹H Peaks: - Integration - Multiplicity acquire_1h->assign_1h assign_13c Assign ¹³C Peaks: - Protonated vs.  Quaternary acquire_13c->assign_13c ambiguity Ambiguity? assign_1h->ambiguity assign_13c->ambiguity acquire_2d Acquire 2D NMR: - COSY - HSQC - HMBC ambiguity->acquire_2d Yes final_assignment Final Peak Assignment ambiguity->final_assignment No acquire_2d->final_assignment end End final_assignment->end

References

Mass spec fragmentation pattern of "5-Acetyl-2-amino-4-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the mass spectrometry (MS) analysis of "5-Acetyl-2-amino-4-hydroxybenzoic acid" and related small molecules. It includes a predicted fragmentation pattern, troubleshooting guides for common experimental issues, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of aromatic compounds is heavily influenced by the stable aromatic ring, which often results in a prominent molecular ion peak.[2][7] For substituted benzene rings, common fragmentation pathways involve cleavages at the bonds adjacent to the ring and rearrangements.[2]

Key Predicted Fragmentation Pathways:

  • Loss of Water (H₂O): Dehydration from the carboxylic acid and an adjacent ortho-amino group or the hydroxyl group is a common fragmentation pathway for such structures. This would result in a fragment ion at m/z 177 .

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the acetyl group can lead to the loss of a methyl radical, forming a stable acylium ion. This would produce a fragment at m/z 180 .

  • Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the acetyl group and the aromatic ring would result in a fragment at m/z 152 .

  • Decarboxylation (Loss of CO₂): The carboxylic acid group can be lost as carbon dioxide, particularly in certain ionization modes, leading to a fragment at m/z 151 .[4]

  • Loss of the Carboxyl Group (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxylic acid group can result in the loss of the carboxyl radical, yielding a fragment at m/z 150 .[7][9]

  • Further Fragmentations: The initial fragments can undergo further dissociation. For instance, the fragment at m/z 152 could subsequently lose CO to form a fragment at m/z 124 .

Summary of Predicted Fragments:
Predicted m/z Proposed Lost Fragment Proposed Fragment Structure
195-[M]+• (Molecular Ion)
180•CH₃[M - CH₃]+
177H₂O[M - H₂O]+
152•COCH₃[M - COCH₃]+
151CO₂[M - CO₂]+
150•COOH[M - COOH]+
124•COCH₃, CO[M - COCH₃ - CO]+

A logical diagram illustrating the predicted fragmentation cascade is presented below.

Fragmentation_Pattern M [M]+• m/z 195 F180 [M - CH₃]+ m/z 180 M->F180 - •CH₃ F177 [M - H₂O]+ m/z 177 M->F177 - H₂O F152 [M - COCH₃]+ m/z 152 M->F152 - •COCH₃ F151 [M - CO₂]+ m/z 151 M->F151 - CO₂ F150 [M - COOH]+ m/z 150 M->F150 - •COOH F124 [M - COCH₃ - CO]+ m/z 124 F152->F124 - CO

Predicted fragmentation pathway of this compound.

Troubleshooting Guides

Mass spectrometry experiments can encounter various issues that affect data quality.[10][11][12][13][14] This section provides troubleshooting for common problems in a question-and-answer format.

Q1: Why am I seeing a weak or no signal for my analyte?

A1: Poor signal intensity is a frequent issue in mass spectrometry.[10] Several factors could be the cause:

  • Sample Concentration: Your sample might be too dilute to detect or so concentrated that it causes ion suppression.[10]

    • Solution: Prepare a dilution series to find the optimal concentration.

  • Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your analyte.[10]

    • Solution: If possible, try a different ionization source. For ESI, optimize parameters like spray voltage and gas flows.

  • Instrument Contamination: The ion source or mass analyzer could be contaminated.

    • Solution: Clean the ion source according to the manufacturer's protocol.

  • Improper Instrument Tuning: The mass spectrometer may need tuning and calibration.[10]

    • Solution: Regularly tune and calibrate the instrument using the manufacturer's recommended standards and procedures.[10][12]

Q2: My mass accuracy is poor, and the peaks are broad. What should I do?

A2: Inaccurate mass measurements and poor resolution can hinder compound identification.[10]

  • Mass Calibration: The instrument's mass calibration may have drifted.[10]

    • Solution: Perform a fresh mass calibration across the desired mass range using an appropriate calibration standard.[10][12]

  • Instrument Maintenance: Contamination or aging components can affect performance.[10]

    • Solution: Follow a regular maintenance schedule as recommended by the instrument manufacturer.[10]

  • Peak Broadening: This can be caused by contaminants in the sample or chromatographic issues if coupled with LC.[10]

    • Solution: Ensure proper sample cleanup. If using LC-MS, check for column degradation and optimize chromatographic conditions.[14]

Q3: I am observing many unexpected peaks in my spectrum. What is their origin?

A3: The presence of extraneous peaks can complicate data interpretation.

  • Contamination: Contaminants can be introduced from solvents, glassware, or the instrument itself.[13]

    • Solution: Use high-purity solvents and meticulously clean all glassware. Run a solvent blank to identify contaminant peaks.[13]

  • In-source Fragmentation: The analyte may be fragmenting in the ion source before mass analysis.[5]

    • Solution: Adjust ion source settings, such as cone voltage or source temperature, to softer conditions to minimize unintended fragmentation.

  • Sample Degradation: The analyte might be unstable under the experimental conditions.

    • Solution: Prepare samples fresh and consider the stability of your compound in the chosen solvent and at the operating temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for analyzing this compound?

A1: Electrospray ionization (ESI) is a suitable technique for this compound. Given the presence of acidic (carboxylic acid, hydroxyl) and basic (amino) functional groups, it can be ionized in both positive and negative ion modes. In positive mode, protonation of the amino group ([M+H]⁺) is likely. In negative mode, deprotonation of the carboxylic acid or hydroxyl group ([M-H]⁻) is expected. The choice between positive and negative mode will depend on which provides better sensitivity and more informative fragmentation.

Q2: How can I confirm the identity of the fragments observed in my mass spectrum?

A2: To confirm fragment identities, you can perform tandem mass spectrometry (MS/MS or MS²). In an MS/MS experiment, you select the molecular ion (or a primary fragment ion) and induce its fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum will show the fragments originating from that specific precursor ion, helping to piece together the fragmentation pathway. High-resolution mass spectrometry (HRMS) is also invaluable as it provides accurate mass measurements, allowing you to determine the elemental composition of the ions.

Q3: What experimental parameters should I focus on optimizing for my analysis?

A3: Key parameters to optimize include:

  • Ionization Source Settings: For ESI, this includes spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow.

  • Collision Energy (for MS/MS): This needs to be optimized to achieve a good balance between the precursor ion and a rich spectrum of fragment ions. A collision energy ramp experiment can be useful to find the optimal value.

  • Mass Analyzer Settings: Ensure proper calibration and resolution settings for your analytical goals.

Experimental Protocols

A detailed experimental protocol for acquiring a mass spectrum of a small molecule like this compound using a typical LC-MS system is outlined below.

1. Sample Preparation:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

  • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Method (if applicable):

  • Column: A C18 reversed-phase column is a common choice for small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to achieve good separation from any impurities.

  • Flow Rate: Dependent on the column diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

  • Injection Volume: Typically 1-5 µL.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: ESI, run in both positive and negative ion modes in separate experiments to determine the optimal polarity.

  • Scan Mode: Full scan mode to detect the molecular ion and survey all ions present. A typical mass range would be m/z 50-500.

  • MS/MS Analysis: If fragmentation data is desired, perform a separate experiment using a product ion scan mode. Set the precursor ion to the m/z of the protonated or deprotonated molecule.

  • Ion Source Parameters:

    • Spray Voltage: ~3-4 kV

    • Capillary Temperature: ~300-350 °C

    • Sheath and Auxiliary Gas Flow: Optimize based on instrument recommendations to ensure a stable spray.

  • Collision Energy (for MS/MS): Perform a ramp of collision energies (e.g., 10-40 eV) to find the optimal setting for generating informative fragments.

The workflow for a typical LC-MS experiment is depicted in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Filter Filter Sample Dilute->Filter LC Liquid Chromatography Separation Filter->LC MS Mass Spectrometry Detection (Full Scan & MS/MS) LC->MS Process Data Analysis (Peak Integration, Spectral Interpretation) MS->Process

A typical experimental workflow for LC-MS analysis of a small molecule.

References

Validation & Comparative

A Comparative Guide: 5-Acetyl-2-amino-4-hydroxybenzoic Acid vs. 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD), and the less-characterized compound, 5-Acetyl-2-amino-4-hydroxybenzoic acid. Due to the limited availability of public research data for this compound, this comparison is based on the extensive data for 5-ASA and inferred potential properties of this compound derived from its structural characteristics and the known bioactivities of the aminohydroxybenzoic acid scaffold.

Introduction and Chemical Structures

5-Aminosalicylic acid (mesalamine) is the active component of sulfasalazine and is widely used as an anti-inflammatory agent, particularly in the management of ulcerative colitis and Crohn's disease. Its therapeutic effects are primarily localized to the colonic mucosa.

This compound is a structurally related compound. The aminohydroxybenzoic acid scaffold is a key feature in many therapeutic agents, recognized for a variety of biological activities including anti-inflammatory, antimicrobial, and antioxidant properties[1]. While specific research on this compound is not extensively documented, its chemical structure suggests potential for biological activity that may be comparable to or different from 5-ASA[1].

CompoundChemical StructureMolecular FormulaMolar Mass
5-Aminosalicylic acid (5-ASA) C₇H₇NO₃153.14 g/mol
This compound C₉H₉NO₄195.17 g/mol

Mechanism of Action

5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory effects of 5-ASA are multifactorial and are believed to be exerted topically on the intestinal mucosa. Key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Activation of PPAR-γ: 5-ASA and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), are agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Its activation in colonic epithelial cells leads to the downregulation of pro-inflammatory gene expression.

  • Scavenging of Reactive Oxygen Species (ROS): 5-ASA has antioxidant properties and can scavenge free radicals, which are produced in excess during active inflammation and contribute to tissue damage.

  • Inhibition of NF-κB Signaling: 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory genes.

5-ASA Signaling Pathway Ac-5-ASA Ac-5-ASA PPAR_gamma PPAR-γ Ac-5-ASA->PPAR_gamma Activates COX_LOX COX & LOX Pathways Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression PPAR_gamma->Pro_inflammatory_Genes Inhibits NF_kB NF-κB Signaling NF_kB->Pro_inflammatory_Genes Activates Pro_inflammatory_Genes->Inflammation Promotes ROS Reactive Oxygen Species ROS->Inflammation Promotes 5-ASA 5-ASA 5-ASA->Ac-5-ASA Metabolized to 5-ASA->NF_kB Inhibits 5-ASA->ROS Scavenges

Caption: Simplified signaling pathway of 5-aminosalicylic acid (5-ASA).
This compound

The mechanism of action for this compound has not been elucidated in published literature. However, based on its structure, several hypotheses can be proposed for future investigation:

  • Anti-inflammatory Activity: The presence of the aminohydroxybenzoic acid scaffold suggests potential anti-inflammatory properties. It is plausible that this compound could also modulate inflammatory pathways, such as COX/LOX or NF-κB.

  • PPAR-γ Agonism: Structural similarity to Ac-5-ASA suggests that it might also interact with and activate PPAR-γ.

  • Modified Pharmacokinetics: The acetyl group at the 5-position may alter its solubility, absorption, and metabolism compared to 5-ASA, potentially leading to a different pharmacokinetic and pharmacodynamic profile.

Pharmacokinetic Profile

5-Aminosalicylic Acid (5-ASA)
ParameterDescription
Absorption Poorly absorbed from the colon. Various oral formulations are designed for delayed release to target different regions of the gastrointestinal tract.
Metabolism Primarily metabolized in the intestinal mucosa and liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).
Excretion Excreted in the urine and feces, largely as Ac-5-ASA.
This compound

The pharmacokinetic profile of this compound is not publicly available. Hypothetically, the acetyl group could influence its lipophilicity, which may affect its absorption and distribution.

Comparative Efficacy and Safety (Hypothetical)

Without experimental data, a direct comparison is not possible. The table below outlines key parameters that would need to be assessed in comparative studies.

Parameter5-Aminosalicylic Acid (Established)This compound (Hypothetical)
Anti-inflammatory Potency Effective in inducing and maintaining remission in mild to moderate ulcerative colitis.To be determined. Could be more or less potent than 5-ASA.
Selectivity for COX/LOX Non-selective inhibitor.To be determined.
PPAR-γ Activation Moderate agonist activity.To be determined.
Adverse Effects Generally well-tolerated. Common side effects include headache, nausea, abdominal pain, and rash.To be determined.

Experimental Protocols for Comparative Evaluation

To objectively compare the anti-inflammatory potential of this compound with 5-ASA, a series of in vitro and in vivo experiments would be necessary.

In Vitro Anti-inflammatory Assays

Objective: To assess and compare the direct anti-inflammatory effects of the two compounds.

Methodologies:

  • COX and LOX Inhibition Assays: Commercially available enzyme inhibition assay kits can be used to determine the IC₅₀ values for both COX-1, COX-2, and 5-LOX.

  • PPAR-γ Activation Assay: A reporter gene assay in a suitable cell line (e.g., HEK293T cells) co-transfected with a PPAR-γ expression vector and a PPAR-responsive reporter plasmid can be used to quantify the agonistic activity.

  • Cytokine Production in Immune Cells: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) can be treated with varying concentrations of each compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant can be measured by ELISA.

In_Vitro_Workflow start Start: Compound Preparation assay1 COX/LOX Inhibition Assay start->assay1 assay2 PPAR-γ Reporter Assay start->assay2 assay3 Cytokine Production in Macrophages start->assay3 data1 Determine IC₅₀ assay1->data1 data2 Quantify Agonist Activity (EC₅₀) assay2->data2 data3 Measure Cytokine Levels (ELISA) assay3->data3 comparison Comparative Analysis data1->comparison data2->comparison data3->comparison end End: Efficacy Comparison comparison->end

Caption: In vitro experimental workflow for comparing anti-inflammatory activity.
In Vivo Model of Colitis

Objective: To evaluate the therapeutic efficacy in a disease-relevant animal model.

Methodology:

  • Induction of Colitis: Dextran sulfate sodium (DSS)-induced colitis in mice is a widely used and reproducible model of IBD.

  • Treatment Groups:

    • Vehicle control (e.g., saline or methylcellulose)

    • 5-ASA (positive control, at a clinically relevant dose)

    • This compound (at various doses)

  • Parameters for Evaluation:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: At the end of the study, colonic tissues are collected for histological scoring of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: Measurement of MPO activity in colonic tissue as a marker of neutrophil infiltration.

    • Cytokine Levels: Measurement of pro-inflammatory cytokine levels in colonic tissue homogenates.

Conclusion

5-Aminosalicylic acid is a well-established therapeutic agent for IBD with multiple mechanisms of anti-inflammatory action. This compound remains a compound of academic interest with a potential for biological activity that warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the therapeutic potential of this and other novel aminohydroxybenzoic acid derivatives. Direct comparative studies are essential to determine if this compound offers any advantages over 5-ASA in terms of efficacy, safety, or pharmacokinetic properties.

References

A Comparative Analysis of 5-Acetyl-2-amino-4-hydroxybenzoic Acid and Other Aminosalicylic Acid Derivatives in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential and mechanistic profiles of aminosalicylic acid compounds.

In the landscape of inflammatory disease therapeutics, particularly for inflammatory bowel disease (IBD), aminosalicylic acid (5-ASA) derivatives are a cornerstone of treatment. This guide provides a comparative overview of a lesser-known derivative, 5-Acetyl-2-amino-4-hydroxybenzoic acid, in the context of established aminosalicylates such as mesalamine (5-ASA), sulfasalazine, olsalazine, and balsalazide. While direct comparative experimental data on this compound is limited in publicly available literature, this document extrapolates its potential properties based on the well-documented characteristics of its structural analogs and outlines the experimental frameworks necessary for its evaluation.

Chemical Structures and Rationale for Derivatization

Aminosalicylic acid derivatives are primarily designed to improve the delivery of the active moiety, 5-ASA, to the colon, where it exerts its anti-inflammatory effects topically. Oral administration of pure 5-ASA results in significant absorption in the upper gastrointestinal tract, reducing its concentration at the site of inflammation.[1] Prodrugs like sulfasalazine, olsalazine, and balsalazide utilize an azo bond to link 5-ASA to a carrier molecule or another 5-ASA molecule, which is cleaved by bacterial azoreductases in the colon to release the active drug.[1]

The structure of this compound suggests a modification of the core aminosalicylic acid scaffold. The introduction of an acetyl group could potentially modulate its pharmacokinetic and pharmacodynamic properties, such as solubility, absorption, and interaction with therapeutic targets.

Table 1: Comparison of Key Aminosalicylic Acid Derivatives

DerivativeChemical StructureActive MoietyMechanism of ReleaseKey Characteristics
This compound C₉H₉NO₄Likely this compound and/or a deacetylated metaboliteTo be determinedPotential for altered solubility and target interaction. Lack of direct experimental data.
Mesalamine (5-ASA) C₇H₇NO₃5-Aminosalicylic acidVarious formulations with pH-sensitive or delayed-release coatingsThe foundational active compound.[1]
Sulfasalazine C₁₈H₁₄N₄O₅S5-Aminosalicylic acidBacterial azoreductase cleavage in the colonA combination of 5-ASA and sulfapyridine.[1] The sulfapyridine moiety is associated with some side effects.
Olsalazine C₁₄H₁₀N₂O₆5-Aminosalicylic acidBacterial azoreductase cleavage in the colonComposed of two 5-ASA molecules joined by an azo bond.[1]
Balsalazide C₁₇H₁₅N₃O₆5-Aminosalicylic acidBacterial azoreductase cleavage in the colonAn azo-bonded conjugate of 5-ASA and an inert carrier molecule.[1]

Mechanistic Insights: Targeting Inflammatory Pathways

The anti-inflammatory effects of 5-ASA and its derivatives are believed to be multifactorial, primarily involving the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

PPAR-γ Activation

5-ASA and its N-acetylated metabolite (N-Ac-5-ASA) are known ligands for PPAR-γ, a nuclear receptor with high expression in colonic epithelial cells.[1][2] Activation of PPAR-γ leads to the downregulation of pro-inflammatory gene expression. It is plausible that this compound could also act as a PPAR-γ agonist, potentially with a different binding affinity and activation profile compared to 5-ASA.

PPAR_gamma_pathway cluster_cell cluster_nucleus ext Aminosalicylate Derivative (e.g., 5-Acetyl-2-amino- 4-hydroxybenzoic acid) ppar PPAR-γ ext->ppar Enters cell & binds cell Colonic Epithelial Cell mem cytoplasm Cytoplasm ppar_rxr PPAR-γ/RXR Heterodimer ppar->ppar_rxr Heterodimerizes with rxr RXR rxr->ppar_rxr nucleus Nucleus nuc_mem ppre PPRE ppar_rxr->ppre Binds to gene_exp Modulation of Gene Expression ppre->gene_exp inflammation ↓ Pro-inflammatory Gene Transcription gene_exp->inflammation

Caption: PPAR-γ activation by aminosalicylates.

NF-κB Pathway Inhibition

The NF-κB pathway is a critical regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory cytokines and enzymes. Aminosalicylates are thought to inhibit this pathway, thereby reducing the inflammatory cascade. While the precise mechanism of NF-κB inhibition by 5-ASA is not fully elucidated, it may involve interference with the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3]

NF_kB_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates p_ikb Phosphorylated IκBα ikb->p_ikb nfkb NF-κB (p65/p50) nfkb_ikb NF-κB/IκBα Complex (Inactive) nfkb_ikb->ikb nfkb_ikb->nfkb ub_ikb Ubiquitinated IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasomal Degradation ub_ikb->proteasome nfkb_active Active NF-κB proteasome->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) nucleus->gene_transcription Initiates aminosalicylate Aminosalicylate Derivative aminosalicylate->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Proposed Experimental Evaluation

To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory mediators in a cell-based model.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Culture: Human embryonic kidney 293 (HEK293T) cells or a relevant intestinal epithelial cell line (e.g., Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound, mesalamine (as a positive control), or vehicle (DMSO) for 1 hour.

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours to induce NF-κB activation.

  • Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

experimental_workflow start Start culture Cell Culture (e.g., HEK293T) start->culture transfect Transfection with NF-κB Reporter Plasmids culture->transfect treat Pre-treatment with Test Compounds transfect->treat stimulate Stimulation with TNF-α or LPS treat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for NF-κB inhibition luciferase assay.

In Vivo Efficacy in a Model of Colitis

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of IBD.

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.

  • Treatment Groups: Mice are randomly assigned to treatment groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • DSS + Vehicle

    • DSS + Mesalamine (e.g., 50 mg/kg, oral gavage)

    • DSS + this compound (multiple dose levels, e.g., 25, 50, 100 mg/kg, oral gavage)

  • Treatment Administration: Treatment is administered daily via oral gavage, starting concurrently with DSS administration or after the onset of clinical symptoms.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8-10):

    • Mice are euthanized, and the colon is excised.

    • Colon length is measured (colonic shortening is a marker of inflammation).

    • Distal colon sections are collected for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Colon tissue is homogenized for myeloperoxidase (MPO) activity assay (a measure of neutrophil infiltration) and cytokine analysis (e.g., IL-6, TNF-α) by ELISA or qPCR.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups.

Conclusion and Future Directions

While this compound remains a largely uncharacterized aminosalicylic acid derivative, its chemical structure suggests it may possess anti-inflammatory properties relevant to the treatment of IBD. The acetyl modification could influence its stability, absorption, and interaction with key anti-inflammatory targets such as PPAR-γ and NF-κB. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel aminosalicylate derivatives. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, is essential to determine if this compound offers any therapeutic advantages over existing aminosalicylate-based therapies. Such investigations are crucial for the continued development of more effective and safer treatments for inflammatory diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Acetyl-2-amino-4-hydroxybenzoic Acid and its Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Acetyl-2-amino-4-hydroxybenzoic acid and its structural analogs. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information from closely related aminosalicylic acid and salicylic acid derivatives to project a putative SAR profile, focusing on potential anti-inflammatory activity. The aminohydroxybenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for a range of biological activities including anti-inflammatory, antimicrobial, and antioxidant properties.[1]

Introduction to the Core Scaffold

This compound belongs to the class of aminohydroxybenzoic acids, which are derivatives of salicylic acid and p-aminobenzoic acid (PABA). These parent molecules are known for their therapeutic effects; for instance, salicylic acid is a precursor to aspirin, a widely used non-steroidal anti-inflammatory drug (NSAID), and 4-aminosalicylic acid has been used as an antitubercular agent with anti-inflammatory properties.[2][3] Modifications to the basic aminohydroxybenzoic acid structure, such as the introduction of an acetyl group, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Structural Analogs

To understand the potential bioactivity of this compound, we will compare it with its parent compounds and other relevant derivatives. The key structural features for comparison are the substituents on the benzoic acid ring, specifically at the C2 (amino), C4 (hydroxyl), and C5 (acetyl) positions.

Table 1: Comparative Inhibitory Activity of this compound and Analogs on NF-κB Activation

Compound IDStructureR1 (at C2)R2 (at C4)R3 (at C5)IC50 (µM) for NF-κB Inhibition (Hypothetical Data)
1 This compound-NH₂-OH-COCH₃25
2 4-Aminosalicylic Acid (4-ASA)-OH-NH₂-H50[4]
3 5-Aminosalicylic Acid (5-ASA)-OH-H-NH₂45
4 Salicylic Acid-OH-H-H>100[5]
5 5-Acetamidosalicylic Acid-OH-H-NHCOCH₃30[6]

From this hypothetical data, we can infer certain SAR trends:

  • The presence of an amino group, as seen in 4-ASA and 5-ASA, appears to be important for activity compared to salicylic acid.

  • Acetylation of the amino group at C5 (Compound 5) may enhance potency.

  • The specific arrangement of substituents in this compound (Compound 1) could potentially lead to favorable interactions with the biological target.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. Below is a representative protocol for an in vitro assay to determine the anti-inflammatory activity of the compounds by measuring the inhibition of NF-κB.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with a NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with varying concentrations of the test compounds (e.g., 1 µM to 100 µM) for 1 hour.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL, for 6 hours to induce NF-κB activation.

  • Lysis and Luciferase Assay: Following stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of inhibition is calculated relative to the TNF-α-stimulated control without any compound. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by non-linear regression analysis.

Visualizing Relationships and Workflows

Diagram 1: Putative Structure-Activity Relationship

SAR_Summary cluster_substituents Substituent Effects on Anti-Inflammatory Activity Core Benzoic Acid Core C2_Amino C2-Amino Group (Increases Activity) Core->C2_Amino Addition C4_Hydroxyl C4-Hydroxyl Group (Potential H-bonding) Core->C4_Hydroxyl Addition C5_Acetyl C5-Acetyl Group (May enhance potency) Core->C5_Acetyl Addition Activity Enhanced Anti-Inflammatory Activity C2_Amino->Activity C4_Hydroxyl->Activity C5_Acetyl->Activity

Caption: A diagram illustrating the putative structure-activity relationship of this compound.

Diagram 2: Experimental Workflow for SAR Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Starting Materials (e.g., 4-Aminosalicylic Acid) Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Assay In Vitro Anti-Inflammatory Assay (e.g., NF-κB Luciferase Assay) Purify->Assay Data Data Collection (IC50 values) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: A flowchart depicting the experimental workflow for the synthesis and biological evaluation of analogs for SAR studies.

Diagram 3: Simplified NF-κB Signaling Pathway

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Compound 5-Acetyl-2-amino-4- hydroxybenzoic acid Compound->IKK Inhibits (putative)

Caption: A simplified diagram of the TNF-α induced NF-κB signaling pathway, a potential target for the test compounds.

Conclusion

References

A Comparative Guide to the Biological Activity of Acetylated vs. Non-Acetylated Aminosalicylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of non-acetylated 5-aminosalicylic acid (5-ASA, mesalamine) and its acetylated metabolite, N-acetyl-5-aminosalicylic acid (Ac-ASA). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential and mechanisms of action of these compounds.

Executive Summary

5-Aminosalicylic acid (5-ASA) is the therapeutically active moiety in the treatment of inflammatory bowel disease (IBD).[1] Its clinical efficacy is attributed to a wide range of anti-inflammatory properties. In contrast, its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-ASA), is generally considered to be therapeutically inactive. This guide delves into the experimental data that delineates the differences in their biological activities, from cellular uptake and enzyme inhibition to their effects on key inflammatory signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological activities of 5-ASA and Ac-ASA.

Parameter5-Aminosalicylic Acid (5-ASA)N-acetyl-5-aminosalicylic acid (Ac-ASA)Key Findings
Cellular Uptake by Colonic Epithelial Cells Mean uptake of 160.5 nmol/g dry weight in one hour.[2]Mean uptake of 5.75 nmol/g dry weight in one hour.[2]5-ASA is taken up by colonic epithelial cells at a significantly higher rate than Ac-ASA, which likely contributes to its superior therapeutic effect.[2]
Inhibition of 5-Lipoxygenase (5-LOX) Median IC50 of 4-5 mM for inhibition of leukotriene B4 and 5-HETE release.Ineffective at inhibiting the 5-lipoxygenase pathway.5-ASA is an effective inhibitor of the 5-lipoxygenase pathway, while Ac-ASA shows no significant inhibitory activity.
Inhibition of Cyclooxygenase (COX) Weak inhibitor of COX-2.[3] Down-regulates both constitutive and TNF-α or IL-1β-induced COX-2 in HT-115 and HT-29 cells.[4]Data not available, but generally considered inactive.5-ASA exhibits weak COX-2 inhibitory activity, contributing to its anti-inflammatory effects, whereas Ac-ASA is not known to be a significant COX inhibitor.[3][4]
Activation of PPAR-γ Activates and enhances the expression of PPAR-γ in intestinal cells.[5][6]Data suggests it is not available to bind with and activate PPAR-γ systemically due to its formation after acetylation.5-ASA's anti-inflammatory effects are partly mediated through the activation of PPAR-γ.[5][6]
Inhibition of Neutrophil Chemotaxis Inhibits neutrophil chemotaxis.[7]Data not available, but likely inactive based on other assays.The ability of 5-ASA to inhibit neutrophil migration to sites of inflammation is a key aspect of its anti-inflammatory action.[7]

Signaling Pathways

The anti-inflammatory effects of 5-ASA are mediated through its modulation of key signaling pathways, primarily the NF-κB and PPAR-γ pathways. Ac-ASA is largely inactive in these pathways.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (TNF-α, IL-1β) cluster_inhibition Inhibition by 5-ASA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK activates IL-1β IL-1β IL-1β->IKK activates 5-ASA 5-ASA 5-ASA->IKK inhibits IκBα IκBα 5-ASA->IκBα prevents degradation Ac-ASA Ac-ASA (Inactive) IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc translocation IκBα-NF-κB IκBα-NF-κB (Inactive Complex) IκBα-NF-κB->IκBα degradation IκBα-NF-κB->NF-κB release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_nuc->Gene_Expression induces PPAR_gamma_Pathway cluster_agonists Agonists cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-ASA 5-ASA PPAR-γ_cyto PPAR-γ 5-ASA->PPAR-γ_cyto activates Ac-ASA Ac-ASA (Inactive) PPAR-γ_nuc PPAR-γ PPAR-γ_cyto->PPAR-γ_nuc translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc translocation PPAR-RXR PPAR-γ/RXR Heterodimer PPAR-γ_nuc->PPAR-RXR RXR_nuc->PPAR-RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR-RXR->PPRE binds to Gene_Expression Anti-inflammatory Gene Expression PPRE->Gene_Expression regulates Cellular_Uptake_Workflow Biopsy Colonic Biopsy Isolation Isolate Epithelial Cells Biopsy->Isolation Incubation Incubate with 5-ASA or Ac-ASA Isolation->Incubation Separation Separate Cells and Supernatant Incubation->Separation HPLC_Supernatant HPLC Analysis (Extracellular) Separation->HPLC_Supernatant HPLC_Cells HPLC Analysis (Intracellular) Separation->HPLC_Cells Data_Analysis Data Analysis and Comparison HPLC_Supernatant->Data_Analysis HPLC_Cells->Data_Analysis

References

Validating the Structure of 5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of "5-Acetyl-2-amino-4-hydroxybenzoic acid." Due to the limited availability of experimental data for this specific compound in public databases, this guide outlines the expected analytical data based on its structure and compares it with the available data for two closely related structural isomers: 5-Acetyl-2-hydroxybenzoic acid and 3-Acetyl-4-hydroxybenzoic acid. This comparison will aid researchers in the identification and characterization of these and similar compounds.

Structural Comparison

The key to validating the structure of "this compound" lies in distinguishing it from its isomers. The positions of the acetyl, amino, and hydroxyl groups on the benzoic acid backbone will result in unique spectroscopic fingerprints.

Target Compound: this compound

  • CAS: 115651-29-1

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

Alternative 1: 5-Acetyl-2-hydroxybenzoic acid

  • CAS: 13110-96-8

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

Alternative 2: 3-Acetyl-4-hydroxybenzoic acid

  • CAS: 16357-40-7

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

Predicted and Experimental Data Comparison

The following tables summarize the expected and available spectroscopic data for the target compound and its alternatives.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
CompoundAromatic Protons (ppm)Acetyl Protons (ppm)Hydroxyl/Amino/Carboxyl Protons (ppm)
This compound H-3: ~6.5-6.7 (s)H-6: ~7.8-8.0 (s)~2.5 (s, 3H)Variable, broad singlets
5-Acetyl-2-hydroxybenzoic acid H-3: ~7.0-7.2 (d)H-4: ~7.9-8.1 (dd)H-6: ~8.3-8.5 (d)~2.6 (s, 3H)Variable, broad singlets
3-Acetyl-4-hydroxybenzoic acid H-2: ~8.4-8.6 (d)H-5: ~7.0-7.2 (d)H-6: ~8.0-8.2 (dd)~2.6 (s, 3H)Variable, broad singlets

Note: Predicted values are based on standard chemical shift tables and substituent effects. Experimental data for the free acids are limited; some data is derived from their methyl esters.

Table 2: ¹³C NMR Spectral Data (Predicted)
CompoundCarbonyl Carbons (ppm)Aromatic Carbons (ppm)Acetyl Carbon (ppm)
This compound Carboxyl: ~170Acetyl: ~198C-1: ~110C-2: ~150C-3: ~105C-4: ~160C-5: ~120C-6: ~135~26
5-Acetyl-2-hydroxybenzoic acid Carboxyl: ~172Acetyl: ~197C-1: ~115C-2: ~162C-3: ~118C-4: ~130C-5: ~132C-6: ~138~26
3-Acetyl-4-hydroxybenzoic acid Carboxyl: ~168Acetyl: ~200C-1: ~125C-2: ~132C-3: ~130C-4: ~163C-5: ~116C-6: ~130~27
Table 3: Key IR Absorption Bands (cm⁻¹)
Functional GroupThis compound (Predicted)5-Acetyl-2-hydroxybenzoic acid (Experimental/Predicted)3-Acetyl-4-hydroxybenzoic acid (Experimental/Predicted)
O-H (Carboxylic Acid)3000-2500 (broad)3000-2500 (broad)3000-2500 (broad)
N-H (Amine)3400-3300 (two bands)--
O-H (Phenol)3600-3200 (broad)3600-3200 (broad)3600-3200 (broad)
C=O (Carboxylic Acid)~1680~1670~1680
C=O (Acetyl)~1660~1655~1665
C=C (Aromatic)1600-14501600-14501600-1450
Table 4: Mass Spectrometry Data (Predicted Molecular Ion)
CompoundIonization ModePredicted m/z
This compound ESI-[M-H]⁻ at 194.05
ESI+[M+H]⁺ at 196.06
5-Acetyl-2-hydroxybenzoic acid ESI-[M-H]⁻ at 179.03
ESI+[M+H]⁺ at 181.04
3-Acetyl-4-hydroxybenzoic acid ESI-[M-H]⁻ at 179.03
ESI+[M+H]⁺ at 181.04

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher concentration and longer acquisition time will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualizing the Validation Workflow

The following diagram illustrates a logical workflow for the synthesis and structural validation of "this compound."

Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparative Analysis start Starting Materials reaction Chemical Reaction (e.g., Acetylation and Amination) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Characterize ftir FTIR Spectroscopy purification->ftir Characterize ms Mass Spectrometry purification->ms Characterize analysis Data Analysis and Structure Confirmation nmr->analysis ftir->analysis ms->analysis comparison Compare Spectroscopic Data analysis->comparison alt1 5-Acetyl-2-hydroxybenzoic acid (Alternative 1) alt1->comparison alt2 3-Acetyl-4-hydroxybenzoic acid (Alternative 2) alt2->comparison final Validated Structure comparison->final

Caption: Logical workflow for the synthesis and structural validation of the target compound.

This guide provides a framework for the structural validation of "this compound." By following the outlined experimental protocols and comparing the obtained data with the provided reference information, researchers can confidently confirm the structure of their synthesized compound.

A Comparative Spectroscopic Guide to "5-Acetyl-2-amino-4-hydroxybenzoic acid" and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of "5-Acetyl-2-amino-4-hydroxybenzoic acid" and its key positional isomers. In the ever-evolving landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Subtle changes in the arrangement of functional groups on an aromatic ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these structural nuances.

This document serves as a practical resource for researchers working with substituted benzoic acids. Due to the limited availability of direct experimental spectroscopic data for all isomers, this guide leverages predicted spectroscopic data alongside established principles of spectroscopic interpretation and data from closely related compounds. The information presented herein will aid in the identification, differentiation, and characterization of these important chemical entities.

Key Positional Isomers of Acetyl-amino-hydroxybenzoic Acid

The primary compound of interest is This compound . For a comprehensive comparison, we will also consider the following key positional isomers where the acetyl, amino, and hydroxyl groups are rearranged on the benzoic acid backbone:

  • Isomer 1: 3-Acetyl-2-amino-4-hydroxybenzoic acid

  • Isomer 2: 2-Acetyl-4-amino-5-hydroxybenzoic acid

These isomers were selected to illustrate the significant impact of substituent position on the resulting spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for "this compound" and its isomers.

¹H NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) are in ppm relative to TMS in DMSO-d₆.

CompoundAr-H Signals (ppm)-NH₂ Signal (ppm)-OH Signal (ppm)-COOH Signal (ppm)-COCH₃ Signal (ppm)
This compound δ ~7.8 (s, 1H), δ ~6.2 (s, 1H)~5.9~10.5~11.5~2.5
Isomer 1: 3-Acetyl-2-amino-4-hydroxybenzoic acid δ ~7.7 (d, J=8.5 Hz, 1H), δ ~6.5 (d, J=8.5 Hz, 1H)~6.0~11.0~12.0~2.6
Isomer 2: 2-Acetyl-4-amino-5-hydroxybenzoic acid δ ~7.2 (s, 1H), δ ~6.8 (s, 1H)~5.5~9.8~12.5~2.7
¹³C NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) are in ppm relative to TMS in DMSO-d₆.

CompoundC=O (Carboxyl)C=O (Acetyl)C-NH₂C-OHC-AcetylAromatic CarbonsCH₃ (Acetyl)
This compound ~170~198~150~160~115~135, ~112, ~108, ~105~26
Isomer 1: 3-Acetyl-2-amino-4-hydroxybenzoic acid ~172~200~148~162~120~138, ~118, ~115, ~110~28
Isomer 2: 2-Acetyl-4-amino-5-hydroxybenzoic acid ~168~205~145~155~125~130, ~120, ~118, ~110~30
IR Spectroscopy Data (Predicted Characteristic Absorptions)

Frequencies are in cm⁻¹.

CompoundO-H (Carboxyl)O-H (Phenol)N-H (Amine)C=O (Carboxyl)C=O (Acetyl)C-N StretchC-O Stretch
This compound 3300-2500 (broad)~3400~3350, ~3250~1680~1650~1300~1250
Isomer 1: 3-Acetyl-2-amino-4-hydroxybenzoic acid 3300-2500 (broad)~3450~3380, ~3280~1690~1660~1310~1260
Isomer 2: 2-Acetyl-4-amino-5-hydroxybenzoic acid 3300-2500 (broad)~3500~3400, ~3300~1700~1670~1290~1240
Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectra of these isomers are expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 195178 ([M-OH]⁺), 152 ([M-COCH₃]⁺), 136 ([M-COOH-CH₃]⁺)
Isomer 1: 3-Acetyl-2-amino-4-hydroxybenzoic acid 195178 ([M-OH]⁺), 152 ([M-COCH₃]⁺), 136 ([M-COOH-CH₃]⁺) - Relative intensities will differ.
Isomer 2: 2-Acetyl-4-amino-5-hydroxybenzoic acid 195178 ([M-OH]⁺), 152 ([M-COCH₃]⁺), 136 ([M-COOH-CH₃]⁺) - Relative intensities will differ.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Further dilute the solution to a final concentration of 1-10 µg/mL.

    • The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the analyte's properties.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in either positive or negative ion mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Compound 5-Acetyl-2-amino- 4-hydroxybenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Isomer1 Isomer 1: 3-Acetyl-2-amino- 4-hydroxybenzoic acid Isomer1->NMR Isomer1->IR Isomer1->MS Isomer2 Isomer 2: 2-Acetyl-4-amino- 5-hydroxybenzoic acid Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Patterns) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Signaling Pathway of Spectroscopic Data Interpretation

Data_Interpretation_Pathway cluster_input Input Data cluster_processing Data Processing cluster_analysis Structural Analysis cluster_output Output Raw_Spectra Raw Spectroscopic Data (FID, Interferogram, m/z list) Processed_Spectra Processed Spectra (NMR, IR, Mass Spectra) Raw_Spectra->Processed_Spectra Processing Chem_Shifts Chemical Shifts & Coupling Constants Processed_Spectra->Chem_Shifts Analysis Func_Groups Functional Group Identification Processed_Spectra->Func_Groups Analysis Frag_Patterns Fragmentation Patterns Processed_Spectra->Frag_Patterns Analysis Structure Molecular Structure Chem_Shifts->Structure Func_Groups->Structure Frag_Patterns->Structure

Caption: Pathway of spectroscopic data to structure elucidation.

A Comparative Guide to the Cytotoxicity of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of aminobenzoic acid have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of different aminobenzoic acid derivatives, supported by experimental data. It also details the experimental protocols for cytotoxicity assessment and visualizes key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Cytotoxicity of Aminobenzoic Acid Derivatives

The cytotoxic potential of various aminobenzoic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. Lower IC50 values indicate higher cytotoxic potency. The following table summarizes the IC50 values for a selection of aminobenzoic acid derivatives from various studies.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Schiff Bases 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver Cancer)15.0[1][2][3]
4-[(5-Nitrofurfurylidene)amino]benzoic acidHepG2 (Liver Cancer)≥ 15.0[1][2][3]
Benzoate Esters N5a (a 4-amino-3-chlorobenzoate ester derivative)A549 (Lung Cancer)1.23 ± 0.11[4]
N5a (a 4-amino-3-chlorobenzoate ester derivative)HepG2 (Liver Cancer)2.45 ± 0.18[4]
N5a (a 4-amino-3-chlorobenzoate ester derivative)HCT-116 (Colon Cancer)3.12 ± 0.25[4]
Retinobenzoic Acid TAC-101BxPC-3 (Pancreatic Cancer)-[5]
TAC-101MIAPaCa-2 (Pancreatic Cancer)-[5]
Other Derivatives Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast Cancer)43.4[6]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast Cancer)39.0[6]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast Cancer)35.9[6]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast Cancer)35.1[6]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the comparison of aminobenzoic acid derivatives' cytotoxicity.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the aminobenzoic acid derivatives. A control group treated with the vehicle (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Erlotinib) are also included. The plates are incubated for a further 72 hours.[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined from the dose-response curve.

G Experimental Workflow of MTT Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with aminobenzoic acid derivatives B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J G Mitochondrial Apoptosis Pathway Induced by Aminobenzoic Acid Derivatives cluster_0 Induction cluster_1 Mitochondrial Regulation cluster_2 Caspase Activation Cascade A Aminobenzoic Acid Derivative B Upregulation of Bax A->B C Downregulation of Bcl-2 A->C D Increased Bax/Bcl-2 Ratio B->D C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apaf-1 Activation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

References

Impurity Profiling of 5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical components of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comparative overview of analytical methodologies for the impurity profiling of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a key intermediate in various synthetic pathways. While specific literature on this exact molecule is limited, this document extrapolates from data on structurally similar compounds and established principles of impurity analysis to offer a practical framework for researchers.

Potential Impurities in this compound

Impurities in this compound can originate from several sources, including the synthesis process, degradation, and storage. Understanding these potential impurities is the first step in developing a robust analytical control strategy.

Synthesis-Related Impurities:

The synthesis of this compound likely involves the acylation of an aminohydroxybenzoic acid precursor. Potential impurities from this process could include:

  • Starting materials: Unreacted 2-amino-4-hydroxybenzoic acid.

  • Intermediates: Incompletely acetylated intermediates.

  • By-products: Isomers formed during the synthesis, such as compounds with acetylation at different positions. For instance, derivatives of 5-acetamido-2-hydroxybenzoic acid are structurally similar and their synthesis can provide insights into potential by-products.[1]

  • Reagents and catalysts: Residual reagents or catalysts used in the manufacturing process.

Degradation Products:

The functional groups in this compound (amino, hydroxyl, acetyl, and carboxylic acid) are susceptible to degradation under various stress conditions (e.g., heat, light, humidity, and pH). Potential degradation pathways may include:

  • Hydrolysis: The acetyl group can hydrolyze to yield 2-amino-4-hydroxybenzoic acid. The degradation of similar compounds like esters of 4-hydroxybenzoic acid often involves hydrolysis as an initial step.[2]

  • Oxidation: The amino and hydroxyl groups are prone to oxidation, which can lead to the formation of colored impurities.

  • Decarboxylation: Under heat, the carboxylic acid group may be lost. The degradation of 4-hydroxybenzoic acid can proceed via decarboxylation to phenol.[2]

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for comprehensive impurity profiling. The choice of method depends on the nature of the impurity, the required sensitivity, and the stage of drug development. Modern analytical techniques such as HPLC, UPLC, and LC-MS are of prime importance in impurity identification.[3]

Table 1: Comparison of Key Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, coupled with UV absorbance detection.Robust, reproducible, widely available, and cost-effective.Limited peak capacity for complex samples, may not detect impurities without a UV chromophore.Quantification of known impurities, routine quality control.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.Higher backpressure requires specialized equipment, potential for column clogging.High-throughput screening, analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass-analyzing capabilities of MS.Provides molecular weight information for impurity identification and structural elucidation.[3][4]Higher cost and complexity, matrix effects can suppress ionization.Identification of unknown impurities, confirmation of impurity structures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and semi-volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of impurities.Unambiguous structure elucidation, can be quantitative.Lower sensitivity compared to MS, requires higher sample concentrations.Definitive structural confirmation of isolated impurities.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for accurate and reliable impurity profiling. Below are representative methodologies for the analysis of this compound and its potential impurities.

1. HPLC Method for Quantification of Known Impurities

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

2. LC-MS Method for Identification of Unknown Impurities

  • Chromatographic conditions: Utilize the UPLC method described above for optimal separation.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) on detected impurity peaks for fragmentation and structural information.

Workflow for Impurity Profiling

The logical flow of activities in a typical impurity profiling study is crucial for a comprehensive and efficient investigation.

ImpurityProfilingWorkflow cluster_synthesis Synthesis & Stress Studies cluster_analysis Analytical Characterization cluster_qualification Impurity Qualification Synthesis API Synthesis HPLC_UPLC HPLC/UPLC Screening (Detection & Quantification) Synthesis->HPLC_UPLC Stress Forced Degradation Stress->HPLC_UPLC LC_MS LC-MS Analysis (Identification) HPLC_UPLC->LC_MS Unknown peaks Isolation Impurity Isolation (Preparative HPLC) LC_MS->Isolation Significant impurities Structure_Elucidation Structure Elucidation (NMR, MS/MS) Isolation->Structure_Elucidation Toxicology Toxicological Assessment Structure_Elucidation->Toxicology Control Establishment of Control Strategy Toxicology->Control

Caption: A generalized workflow for the identification, characterization, and control of impurities in a drug substance.

Signaling Pathway of Analytical Data Interpretation

The interpretation of analytical data is a critical step that involves integrating information from various techniques to build a complete picture of the impurity profile.

DataInterpretationPathway cluster_data Raw Data cluster_interpretation Data Integration & Interpretation cluster_outcome Final Outcome HPLC_Data HPLC/UPLC Data (Retention Time, Peak Area) Hypothesis Hypothesize Structures HPLC_Data->Hypothesis MS_Data MS Data (Molecular Weight, Formula) MS_Data->Hypothesis NMR_Data NMR Data (Structural Fragments) Confirmation Confirm Structure NMR_Data->Confirmation Hypothesis->NMR_Data Requires confirmation Hypothesis->Confirmation Impurity_Profile Comprehensive Impurity Profile Confirmation->Impurity_Profile

References

Navigating Cross-Reactivity: A Comparative Guide for Aminosalicylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminosalicylate Cross-Reactivity

5-aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD).[1] Its structural similarity to acetylsalicylic acid (ASA), differing only by an amino group at the fifth position of the benzene ring, has raised concerns about potential cross-reactivity in patients with hypersensitivity to aspirin or other nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3] However, evidence from clinical observations suggests that true cross-reactivity is uncommon.[2][4] This guide synthesizes available data from case studies to provide an objective comparison of cross-reactivity profiles and outlines protocols for managing potential hypersensitivity.

Comparison of Cross-Reactivity Profiles: Case Study Summaries

The following table summarizes qualitative data from case reports on the cross-reactivity of 5-ASA and its derivatives with ASA, NSAIDs, and between different 5-ASA formulations.

Patient Profile Suspected Allergen 5-ASA Formulation Observed Reaction to 5-ASA Outcome Reference
73-year-old woman with ulcerative colitisASA (tongue and throat swelling)MesalamineNo adverse effectsTolerated therapeutic dose of mesalamine[2]
28-year-old woman with Crohn's diseaseASA and Mesalamine (urticaria and angioedema)MesalamineReaction upon initial administrationSuccessful desensitization to mesalamine[2]
9-year-old maleIbuprofenSulfasalazineFacial angioedemaSuccessful use of sulfasalazine after desensitization[4]
27-year-old man with Crohn's diseaseASA (tolerated)MesalamineGeneralized nonpruritic papular rash with edemaSwitched to and tolerated balsalazide[2]
27-year-old man with Crohn's diseaseMesalamine (Pentasa and Asacol)BalsalazideRashTolerated balsalazide after a graded challenge[4]

Experimental and Clinical Protocols

While specific quantitative experimental protocols for "5-Acetyl-2-amino-4-hydroxybenzoic acid" are unavailable, the management of potential 5-ASA cross-reactivity in a clinical setting provides a practical framework.

Management of Patients with a History of ASA/NSAID Hypersensitivity

For patients with a history of sensitivity to ASA or NSAIDs who require 5-ASA therapy, the following approaches are recommended in the literature:

  • Thorough Patient History: A detailed history of the previous reaction to ASA/NSAID is crucial to understand the nature and severity of the sensitivity.

  • Test Dose: Administering a single, supervised test dose of the 5-ASA product is a common strategy to assess for potential cross-reactivity.[2][4] For example, a 1000 mg dose of mesalamine has been administered under observation.[2]

  • Desensitization Protocol: In cases of a confirmed or highly suspected hypersensitivity to a 5-ASA drug, a desensitization protocol may be employed. This involves administering gradually increasing doses of the medication over a period of hours to days to induce a state of temporary tolerance.[2]

  • Graded Challenge: A graded challenge involves administering the 5-ASA drug in incrementally larger doses under medical supervision to determine if the patient can tolerate a therapeutic amount.[4]

  • Alternative 5-ASA Formulations: If a reaction is suspected to be due to an excipient in a specific 5-ASA product, switching to a different formulation may be a viable option.[5]

Signaling Pathways of 5-Aminosalicylic Acid

The anti-inflammatory effects of 5-ASA are mediated through multiple pathways. While initially thought to be a cyclooxygenase (COX) inhibitor like aspirin, its primary mechanism is now believed to involve the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[6][7] N-acetyl-5-ASA, the major metabolite of 5-ASA, binds to and activates PPAR-γ, leading to the downregulation of pro-inflammatory cytokines.[8] Additionally, 5-ASA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[7]

5_ASA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_ASA 5-ASA N_acetyl_5_ASA N-acetyl-5-ASA 5_ASA->N_acetyl_5_ASA Metabolism NF_kB NF-κB 5_ASA->NF_kB Inhibits PPAR_gamma PPAR-γ N_acetyl_5_ASA->PPAR_gamma Binds and Activates PPAR_gamma_active Active PPAR-γ PPAR_gamma->PPAR_gamma_active Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Inflammatory_Genes Promotes PPAR_gamma_active->Inflammatory_Genes Inhibits Clinical_Workflow_for_5ASA_Administration start Patient with IBD requires aminosalicylate therapy history Assess history of ASA/NSAID hypersensitivity start->history no_history No history of hypersensitivity history->no_history Negative history_present History of hypersensitivity history->history_present Positive administer_5asa Administer standard 5-ASA therapy no_history->administer_5asa evaluate_reaction Evaluate nature and severity of reaction history_present->evaluate_reaction end Monitor patient administer_5asa->end mild_reaction Mild, non-life-threatening reaction evaluate_reaction->mild_reaction severe_reaction Severe or anaphylactic reaction evaluate_reaction->severe_reaction test_dose Consider supervised test dose mild_reaction->test_dose alternative_therapy Consider alternative non-aminosalicylate therapy severe_reaction->alternative_therapy tolerated Tolerated test_dose->tolerated Yes not_tolerated Not tolerated test_dose->not_tolerated No tolerated->administer_5asa desensitization Consider desensitization or graded challenge not_tolerated->desensitization desensitization->administer_5asa Successful desensitization->alternative_therapy Unsuccessful alternative_therapy->end

References

Benchmarking 5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comparative Guide for Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a novel compound with a chemical structure suggestive of potential anti-inflammatory properties, sharing moieties with known therapeutic agents like aminosalicylates. While direct experimental data on its anti-inflammatory efficacy is not yet publicly available, this guide provides a comprehensive framework for benchmarking its potential against established anti-inflammatory drugs. The aminohydroxybenzoic acid scaffold is a recognized pharmacophore in medicinal chemistry, known for a range of biological activities including anti-inflammatory effects.[1] Derivatives of structurally similar molecules, such as 5-acetamido-2-hydroxybenzoic acid, have been explored as potential non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide outlines the necessary experimental protocols and data presentation formats to rigorously evaluate the anti-inflammatory profile of this compound in comparison to standard agents.

Comparative Data Analysis

A thorough evaluation of a novel compound requires benchmarking against well-characterized anti-inflammatory agents. This section presents a hypothetical but plausible dataset to illustrate how the anti-inflammatory activity of this compound could be compared to standard NSAIDs like Ibuprofen and Diclofenac, and a COX-2 selective inhibitor like Celecoxib.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)LPS-Induced NO Inhibition in RAW 264.7 cells (IC₅₀, µM)
This compound15.82.17.512.5
Ibuprofen12.535.20.3625.8
Diclofenac1.10.0912.28.7
Celecoxib28.30.04707.55.2

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
This compound5045.2%
Ibuprofen5055.8%
Diclofenac2068.4%
Celecoxib2062.1%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following are methodologies for key assays in the primary screening of anti-inflammatory compounds.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This cell-free enzymatic assay is fundamental for determining a compound's mechanism of action, specifically its ability to inhibit the enzymes responsible for prostaglandin synthesis.[3]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • The test compound and reference drugs are dissolved in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

    • The enzymes (COX-1 or COX-2) are pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding arachidonic acid.

    • The mixture is incubated for a short period (e.g., 2 minutes).

    • The production of prostaglandin H2 (PGH2) is measured colorimetrically according to the assay kit instructions.

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ values are determined by plotting inhibition versus concentration.

2. Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to suppress the inflammatory response in a cellular context. Macrophages, when stimulated with LPS, produce pro-inflammatory mediators like nitric oxide (NO).[3][4]

  • Objective: To measure the inhibitory effect of the test compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

  • Materials: RAW 264.7 murine macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.[3]

    • The cells are then pre-treated with various concentrations of the test compound for 1 hour.[3]

    • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess assay.[3]

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment. IC₅₀ values are then determined.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.[5][6][7]

  • Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

  • Animals: Male Wistar rats (180-220 g).

  • Materials: Carrageenan, plethysmometer, test compound, and reference drugs.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound, reference drugs, or vehicle are administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.

Visualizations

Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[8] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 5-Acetyl-2-amino-4- hydroxybenzoic acid (Hypothetical Target) Compound->IKK Inhibits (Potential Mechanism) IkappaB_NFkappaB->NFkappaB_active IκBα degradation Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison A Compound Synthesis & Characterization of This compound B COX-1/COX-2 Enzyme Inhibition Assay A->B C LPS-Induced NO Inhibition in Macrophage Cell Line A->C D Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA) A->D E Carrageenan-Induced Paw Edema Model B->E C->E D->E F Acetic Acid-Induced Writhing Test (Analgesia) E->F G Compare IC₅₀ and % Inhibition with Standard Drugs (Ibuprofen, Diclofenac, Celecoxib) F->G

References

Unlocking Potential: A Comparative Docking Analysis of Aminohydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various aminohydroxybenzoic acid derivatives against key protein targets implicated in a range of diseases. Supported by experimental data from multiple studies, this analysis aims to inform rational drug design and identify promising scaffolds for further investigation.

Aminohydroxybenzoic acid derivatives represent a versatile class of small molecules with demonstrated inhibitory activity against several important enzymes. Their structural features allow for diverse interactions within protein binding pockets, making them attractive candidates for therapeutic development. This guide synthesizes findings from various in silico docking studies to offer a comparative overview of their potential.

Comparative Binding Affinities: A Quantitative Overview

The following tables summarize the binding energies and inhibitory concentrations (IC50) of various aminohydroxybenzoic acid derivatives against three key protein targets: Acetylcholinesterase (AChE), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, and Sirtuin 5 (SIRT5). Lower binding energies indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores and IC50 Values against Acetylcholinesterase (AChE)

DerivativeBinding Energy (kcal/mol)IC50 (µM)Reference
Compound 5b (an aminobenzoic acid derivative)-9.541.66 ± 0.03[1]
Methyl SyringateNot Reported5.50 (µmol/µmol AChE)[2][3]
Salicylic Acid (2-hydroxybenzoic acid)Not ReportedLowest among isomers[2]
3-Hydroxybenzoic AcidNot Reported-[2]
4-Hydroxybenzoic AcidNot Reported-[2]

Table 2: Comparative Docking Scores against EGFR Tyrosine Kinase

DerivativeBinding Energy (kcal/mol)PDB IDReference
Erlotinib (Standard)-8.754HJO[4]
Compound 8 (a hydroxybenzoic acid derivative)-8.564HJO
Compound 10 (a hydroxybenzoic acid derivative)-8.364HJO
p-Hydroxybenzohydrazide derivative IV-9.121M17
p-Hydroxybenzohydrazide derivative V-3.431M17

Table 3: Comparative IC50 Values against Sirtuin 5 (SIRT5)

DerivativeIC50 (µM)Reference
Compound 11 (a 2-hydroxybenzoic acid derivative)26.4 ± 0.8[5][6]
Suramin (Positive Control)28.4 ± 2.5[5]
Compound 43 (optimized from Compound 11)~2.6 (10-fold improvement)[5][6]
Thiobarbiturate derivative 562.3 ± 0.2[7]
3-thioureidopropanoic acid derivative 313.0[7]

Experimental Protocols: A Look into the Methodology

The data presented in this guide is derived from molecular docking studies. While specific parameters may vary between studies, the general workflow is consistent. The following protocol outlines the typical steps involved in performing a comparative docking analysis using a widely recognized tool such as AutoDock Vina.[8][9]

Preparation of Receptor and Ligands
  • Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., AChE, EGFR, SIRT5) is obtained from the Protein Data Bank (PDB).[5] Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared receptor file is saved in PDBQT format, which is required for AutoDock Vina.

  • Ligand Preparation: The 3D structures of the aminohydroxybenzoic acid derivatives are sketched using chemical drawing software and saved in a suitable format (e.g., MOL, SDF). The ligand structures are then optimized to find the lowest energy conformation. Torsion angles are defined, and the files are converted to the PDBQT format.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the receptor. The size and center of the grid box are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Docking with AutoDock Vina: AutoDock Vina is used to perform the molecular docking.[8] It employs a Lamarckian genetic algorithm to explore various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.[8] The program outputs a set of docked poses for each ligand, ranked by their binding affinity.

Analysis of Docking Results
  • Binding Energy Evaluation: The binding energies of the different derivatives are compared. A more negative binding energy suggests a more favorable binding interaction.

  • Interaction Analysis: The best-docked poses are visualized to analyze the interactions between the ligand and the receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Visualizing the Process and Pathways

To better understand the workflow and the biological context of the protein targets, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Receptor Receptor Preparation (from PDB) Grid Grid Box Definition (Active Site) Receptor->Grid Ligands Ligand Preparation (Derivative Library) Docking Molecular Docking (e.g., AutoDock Vina) Ligands->Docking Grid->Docking Results Binding Energy Calculation Docking->Results Interaction Interaction Analysis Results->Interaction Comparison Comparative Analysis Interaction->Comparison G Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G Cholinergic Synapse Signaling Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft ACh_receptor ACh Receptor Synaptic_cleft->ACh_receptor AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE Postsynaptic Postsynaptic Neuron Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document outlines the recommended procedures for the safe disposal of 5-Acetyl-2-amino-4-hydroxybenzoic acid, a compound used in laboratory research. The following guidelines are based on general safety protocols for similar chemical substances and are intended to provide immediate and essential safety and logistical information.

Personal Protective Equipment (PPE)

It is crucial to use appropriate personal protective equipment when handling and disposing of this compound to minimize exposure and ensure personal safety.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Wear compatible chemical-resistant gloves.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is recommended.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or inhalation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Waste Identification and Collection :

    • Keep this compound waste in its original container whenever possible.

    • If the original container is not available, use a clearly labeled, sealed, and suitable container for chemical waste.

    • Do not mix with other waste materials.

  • Handling and Storage of Waste :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • Ensure the container is tightly closed.[1]

  • Spill Management :

    • In case of a spill, avoid dust formation.[1][2]

    • For dry spills, carefully sweep or shovel the material into a suitable container for disposal.[1][2]

    • Prevent the spilled material from entering drains, sewers, or waterways.[3]

    • Clean the affected area thoroughly.

  • Final Disposal :

    • The primary recommended method of disposal is to engage a licensed professional waste disposal service.

    • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • All disposal methods must be in compliance with all applicable federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE B Keep Waste in Original or Labeled Container A->B C Do Not Mix with Other Waste B->C D Store in a Cool, Dry, Well-Ventilated Area C->D H Consult Institutional EHS Guidelines D->H E Contain Spill & Avoid Dust Formation F Collect Spilled Material E->F G Clean and Decontaminate Area F->G G->H I Engage Licensed Waste Disposal Service H->I

Proper Disposal Workflow for this compound.

Disclaimer: The toxicological and ecological properties of this compound have not been fully investigated. Therefore, it is imperative to handle this compound with caution and to strictly adhere to the safety and disposal guidelines provided by your institution and local authorities. The information provided here is intended as a general guide and should not replace professional advice and regulatory requirements.

References

Personal protective equipment for handling 5-Acetyl-2-amino-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Acetyl-2-amino-4-hydroxybenzoic acid was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 2-Amino-5-hydroxybenzoic acid and N-Acetyl-4-aminosalicylic acid, as well as general best practices for handling powdered chemical reagents in a laboratory setting.[1] It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]To prevent skin contact. Disposable gloves should be changed frequently and immediately if contaminated.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles if there is a splash hazard.[5][6]To protect eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat must be worn at all times.[3][5] Long pants and closed-toe shoes are required.[5]To protect skin from accidental exposure.
Respiratory Protection Use only under a chemical fume hood.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be required.[3]To prevent inhalation of dust.

Safety Operating Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a structurally similar compound is available and has been reviewed.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Prepare your workspace in a designated area, preferably within a chemical fume hood, to control dust.[1]

  • Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[3]

2. Handling:

  • Wear the appropriate PPE as detailed in Table 1 before handling the chemical.

  • When weighing the compound, use a tared weigh boat and handle it carefully to minimize dust generation.

  • If transferring the powder, do so slowly and carefully to prevent aerosolization.

  • Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the handling area.

3. Post-Handling:

  • Clean the work area thoroughly after handling is complete.

  • Dispose of all contaminated waste as described in the disposal plan.[1]

  • Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[3]

  • Wash your hands thoroughly with soap and water after removing your gloves.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Similar Compound prep2 Verify Eyewash/Safety Shower prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 prep4 Gather Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh Compound Carefully handle1->handle2 handle3 Transfer Powder Slowly handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for safely handling this compound.

Chemical Waste Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[8]

G start Generated Waste q1 Is the waste contaminated with This compound? start->q1 hazardous_waste Classify as Hazardous Waste q1->hazardous_waste Yes non_hazardous_waste Dispose of as Non-Hazardous Waste q1->non_hazardous_waste No ans_yes Yes ans_no No

Caption: Decision tree for chemical waste disposal.

Disposal Protocols:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3] These items should be collected in a designated, labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain or in the regular trash.[8]

  • Container Disposal: Empty containers may retain chemical residue and should be handled as hazardous waste unless decontaminated.[8]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.